Ferumoxytol
Description
Properties
IUPAC Name |
iron(2+);iron(3+);oxygen(2-) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Fe.4O/q+2;2*+3;4*-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFXARWRTYJXII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[Fe+2].[Fe+3].[Fe+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Fe3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Density |
1.04 | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 692 | |
| Record name | Ferumoxides | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8072 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Black powder | |
CAS No. |
119683-68-0, 722492-56-0, 1317-61-9 | |
| Record name | Ferumoxides [USAN:USP:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119683680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ferumoxytol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06215 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FERROSOFERRIC OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XM0M87F357 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FERUMOXIDES NON-STOICHIOMETRIC MAGNETITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6N3J05W84 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ferumoxides | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8072 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Ferumoxytol mechanism of action in vitro
An In-depth Technical Guide on the Core In Vitro Mechanism of Action of Ferumoxytol
Introduction
This compound (Feraheme®) is a superparamagnetic iron oxide nanoparticle (SPION) approved for the treatment of iron deficiency anemia (IDA), particularly in patients with chronic kidney disease.[1][2][3] It is composed of a superparamagnetic iron oxide core coated with a polyglucose sorbitol carboxymethyl ether, a carbohydrate shell, which stabilizes the nanoparticle and isolates the bioactive iron.[4][5] Beyond its hematinic indication, this compound is increasingly utilized "off-label" as a contrast agent for magnetic resonance imaging (MRI) due to its strong T1 and T2/T2* shortening effects and long intravascular half-life of approximately 14.5-15 hours. This guide provides a detailed examination of the in vitro mechanism of action of this compound, focusing on its cellular interactions, iron release processes, and subsequent effects on cellular signaling and function.
Physicochemical and Magnetic Properties
This compound's behavior in biological systems is dictated by its unique physicochemical properties. It is a colloidal suspension of ultrasmall superparamagnetic iron oxide (USPIO) nanoparticles. The carbohydrate coating provides a neutral to slightly negative surface charge and ensures the complex remains stable under physiological conditions, minimizing the release of labile iron into the plasma until it is processed by the mononuclear phagocyte system.
| Property | Value | Source(s) |
| Core Composition | Superparamagnetic Iron Oxide (Fe3O4) | |
| Coating | Polyglucose Sorbitol Carboxymethyl Ether (Carboxymethyl-dextran derivative) | |
| Overall Diameter | 17-31 nm | |
| Inorganic Core Diameter | ~7 nm | |
| Molecular Weight | ~731 kDa | |
| Surface Charge (Zeta Potential) | -16 mV | |
| Plasma Half-life | ~14.5 - 15 hours | |
| r1 Relaxivity (1.5T, plasma) | 19.0 ± 1.7 s⁻¹mM⁻¹ | |
| r2 Relaxivity (1.5T, plasma) | 64.9 ± 2.3 s⁻¹mM⁻¹ | |
| r1 Relaxivity (3.0T, plasma) | 9.5 ± 0.2 s⁻¹mM⁻¹ | |
| r2 Relaxivity (3.0T, plasma) | 65.2 ± 1.8 s⁻¹mM⁻¹ |
Cellular Uptake and Internalization
The primary mechanism for this compound clearance from circulation is uptake by phagocytic cells of the mononuclear phagocyte system (previously known as the reticuloendothelial system or RES), located mainly in the liver, spleen, and bone marrow.
Macrophage Uptake via Scavenger Receptors
Uptake in Other Cell Types
While macrophages are the primary destination, other cells can also internalize this compound in vitro, often requiring assistance or specific conditions:
-
Glioblastoma Cells: Internalization can be facilitated using transfection agents like Lipofectamine.
-
Stem Cells: Effective in vitro labeling of mesenchymal stem cells (MSCs) has been achieved by incubating cells with this compound. The formation of nanocomplexes with heparin and protamine can significantly enhance this uptake.
-
Astrocytes: In vitro studies and ex vivo analysis of brain tissue show that astrocytes, particularly their endfeet surrounding blood vessels, can take up this compound nanoparticles.
-
Leukemia Cells: this compound can be internalized by leukemic cells, particularly those with low expression of the iron exporter ferroportin (FPN).
Intracellular Iron Release and Metabolism
Following endocytosis, the this compound-carbohydrate complex is trafficked to endosomes and subsequently fuses with lysosomes.
Lysosomal Degradation and Iron Release
Within the acidic environment of the lysosome, the carbohydrate shell is enzymatically degraded by dextranases, releasing the iron oxide core. The iron is then metabolized and released from the nanoparticle complex. This process can be influenced by external factors:
-
Pharmacological Ascorbate (Vitamin C): In glioblastoma cells, ascorbate can reduce the Fe³⁺ sites in the this compound core, promoting the release of Fe²⁺.
-
Ionizing Radiation (IR): IR can oxidize the Fe²⁺ sites within the this compound core, which enhances the release of Fe³⁺. The primary oxidant appears to be H₂O₂, a product of water radiolysis.
Fate of Intracellular Iron
Once released, the iron joins the cell's metabolic pathways. It can either be:
-
Stored: Sequestered within the intracellular iron storage protein, ferritin.
-
Transported: Transferred to the plasma protein transferrin, which then transports the iron to erythroid precursor cells in the bone marrow for incorporation into hemoglobin.
In Vitro Pharmacodynamics and Cellular Effects
This compound is not merely an iron delivery vehicle; its nanoparticle nature confers distinct biological activities in vitro.
Induction of Oxidative Stress
A key mechanism of this compound's therapeutic effect in cancer models is the generation of reactive oxygen species (ROS).
-
In Macrophage Co-cultures: When adenocarcinoma cells are co-incubated with macrophages and this compound, there is a significant increase in hydrogen peroxide and hydroxyl radical production. This enhanced ROS generation increases cancer cell cytotoxicity, as evidenced by elevated caspase-3 activity.
-
In Leukemia Cells: this compound treatment increases intracellular iron content in leukemic cells with low ferroportin expression, leading to enhanced levels of intracellular ROS and subsequent cell damage.
-
General Oxidative Stress: Compared to other intravenous iron formulations like iron sucrose and ferric carboxymaltose, this compound has been shown in nonclinical models to induce higher levels of oxidative stress markers (e.g., malondialdehyde) and inflammatory markers in the liver and kidneys.
Modulation of Macrophage Phenotype
This compound has immunomodulatory properties and can drive macrophage polarization towards a pro-inflammatory M1 phenotype. Macrophages exposed to this compound in vitro show increased mRNA expression associated with Th1-type pro-inflammatory responses, such as increased TNFα expression and decreased secretion of the anti-inflammatory cytokine IL-10. This polarization is associated with the activation of the mitogen-activated protein kinase (MAPK) and spleen-associated tyrosine kinase (Syk)/nuclear factor kappa-B (NF-κB) signaling pathways.
Effects on T-Lymphocyte Function
In vitro studies have also revealed that this compound can have immunosuppressive effects on human T-cells. The nanoparticle has been found to inhibit cytokine secretion and antigen-induced proliferation of T-lymphocytes by inducing mitochondrial damage and the production of mitochondrial ROS (mitoROS).
Quantitative In Vitro Data
| Parameter | Condition | Value | Source(s) |
| MSC Iron Uptake | Labeled with 100 µg/mL this compound | 4.656 ± 0.46 pg/cell | |
| T2 Relaxation (FMX alone) | In vitro glioblastoma model | 2.8 ms | |
| T2 Relaxation (FMX + Ascorbate) | In vitro glioblastoma model | 25.6 ms | |
| H₂O₂ Production Increase | Cancer cell/macrophage co-culture + FMX | 11-fold increase | |
| Hydroxyl Radical Increase | Cancer cell/macrophage co-culture + FMX | 16-fold increase | |
| Dose Enhancement Ratio (Ascorbate Toxicity) | Extracellular FMX | 1.16 | |
| Dose Enhancement Ratio (Ascorbate Toxicity) | Intracellular FMX | 1.54 | |
| Iron Release (vs. other IV irons) | In vitro dialysis circuit | This compound < Iron Dextran < Iron Sucrose < Ferric Gluconate |
Key Experimental Protocols
Protocol: In Vitro Macrophage Uptake Inhibition Assay
-
Objective: To determine the receptor responsible for this compound uptake in macrophages.
-
Methodology:
-
Cell Culture: Mouse peritoneal macrophages are harvested and cultured in appropriate media.
-
Inhibitor Pre-treatment: Cells are pre-incubated with specific inhibitors for 30-60 minutes. Inhibitors include polyinosinic acid (a general scavenger receptor inhibitor) and blocking antibodies against specific receptors (e.g., anti-SR-AI/II, anti-MARCO, anti-CD14).
-
This compound Incubation: this compound is added to the culture media at a specified concentration (e.g., 100 µg Fe/mL) and incubated for 1-2 hours.
-
Washing: Cells are washed multiple times with phosphate-buffered saline (PBS) to remove non-internalized nanoparticles.
-
Quantification of Uptake:
-
Histology: Cells are fixed and stained with Prussian blue to visualize intracellular iron deposits.
-
Quantitative Analysis: Stained cells are imaged, and the amount of blue staining per cell is quantified using image analysis software. Alternatively, total iron content can be measured using inductively coupled plasma mass spectrometry (ICP-MS).
-
-
-
Expected Outcome: A significant reduction in Prussian blue staining in cells pre-treated with PIA or anti-SR-AI/II antibody compared to controls, indicating SR-AI/II is the primary uptake receptor.
Protocol: In Vitro MRI of this compound-Ascorbate Interaction
-
Objective: To monitor the reduction of this compound and release of Fe²⁺ by ascorbate using T2* mapping.
-
Methodology:
-
Cell Culture & Labeling: Glioblastoma cells are cultured. For intracellular studies, cells are pre-incubated for 24 hours with this compound complexed with a transfection agent (e.g., 20 µg/mL FMX-Lipofectamine).
-
Treatment: Cells (with either intracellular or extracellular this compound) are treated with a high concentration of ascorbate (e.g., 10 mM AscH⁻) for 1 hour.
-
Sample Preparation: Following treatment, cells are trypsinized, washed, and re-suspended in PBS. The cell suspension is transferred to PCR wells, which are then embedded in a 1% agarose gel phantom. Cells are allowed to settle and form a pellet at the bottom of the well.
-
MRI Acquisition: The phantom is imaged on a high-field MRI scanner (e.g., 7T). T2*-weighted images are acquired using a multi-echo gradient-echo sequence.
-
Data Analysis: T2* maps are generated by fitting the signal decay across the multiple echo times to a mono-exponential curve on a voxel-by-voxel basis. The average T2* value of the cell pellet is calculated.
-
-
Expected Outcome: A significant increase in the T2* relaxation time in samples treated with ascorbate compared to this compound alone, indicating the reduction of Fe³⁺ to Fe²⁺ and release from the nanoparticle core.
Conclusion
The in vitro mechanism of action of this compound is multifaceted. It is primarily internalized by macrophages through the scavenger receptor SR-AI/II, after which its carbohydrate coat is degraded in lysosomes to release bioactive iron. This intracellular iron processing can induce significant cellular effects, including the generation of ROS, which can be cytotoxic to neighboring cancer cells, and the polarization of macrophages to a pro-inflammatory M1 phenotype via MAPK and NF-κB signaling. These distinct immunomodulatory and pro-oxidative properties, separate from its role in iron repletion, underscore its potential in therapeutic applications beyond anemia, particularly in oncology. Understanding these core in vitro mechanisms is crucial for the continued development and optimization of this compound-based diagnostic and therapeutic strategies.
References
- 1. Repurposing this compound: Diagnostic and therapeutic applications of an FDA-approved nanoparticle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound Injection: Package Insert / Prescribing Info / MOA [drugs.com]
Ferumoxytol Nanoparticle: A Technical Deep Dive into Core Composition and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferumoxytol is a nanoparticle-based intravenous iron replacement therapy approved by the U.S. Food and Drug Administration (FDA) for the treatment of iron deficiency anemia in adult patients with chronic kidney disease.[1][2][3] Beyond its therapeutic application, its unique physicochemical properties, including superparamagnetism, have made it a subject of extensive research for various biomedical applications such as magnetic resonance imaging (MRI).[2][4] This technical guide provides an in-depth analysis of the composition and structure of the this compound nanoparticle core, intended for researchers, scientists, and professionals in drug development.
Core Composition and Structure
This compound is a complex nanoparticle consisting of a superparamagnetic iron oxide core coated with a carbohydrate shell. This design allows for the controlled release of iron and enhances the nanoparticle's stability and biocompatibility in physiological environments.
The Iron Oxide Core
The core of the this compound nanoparticle is composed of non-stoichiometric magnetite (Fe₃O₄), a type of iron oxide with superparamagnetic properties. This superparamagnetism is a key feature, meaning the nanoparticles exhibit magnetic behavior only in the presence of an external magnetic field and do not retain any magnetism once the field is removed. This property is crucial for its application as an MRI contrast agent. The iron oxide core consists of approximately 2000 magnetite formula units. Some studies also suggest the crystal structure is consistent with cubic maghemite (γ-Fe₂O₃).
The Carbohydrate Shell
The iron oxide core is encapsulated within a hydrophilic shell made of polyglucose sorbitol carboxymethylether (PSC). This carbohydrate coating serves several critical functions:
-
Stabilization: It prevents the aggregation of the iron oxide cores in aqueous solutions.
-
Biocompatibility: The coating minimizes the immediate release of bioactive iron into the plasma, reducing potential toxicity.
-
Pharmacokinetics: The shell helps the nanoparticle remain in blood circulation for an extended period, with a half-life of approximately 14.5 to 15 hours.
The coating is predominantly composed of linear α-(1,6)-linked glucose polysaccharide with hydrogenated end groups and is partially carboxymethylated at the C-2, C-3, or C-4 positions. This carboxymethylation provides a neutral surface charge under physiological conditions. The thickness of this coating is approximately 1.7 nm.
Physicochemical Properties
The unique composition and structure of this compound give rise to specific physicochemical properties that are critical to its function and safety profile.
| Property | Value | References |
| Core Composition | Superparamagnetic iron oxide (non-stoichiometric magnetite, Fe₃O₄) | |
| Coating Composition | Polyglucose sorbitol carboxymethylether (PSC) | |
| Overall Particle Size (Hydrodynamic Diameter) | 17 - 31 nm | |
| Iron Oxide Core Diameter | ~7 nm | |
| Coating Thickness | ~1.7 nm | |
| Apparent Molecular Weight | ~750 kDa | |
| Coating Molecular Weight | 10 kDa | |
| Surface Charge | Neutral |
Experimental Characterization Protocols
The characterization of this compound nanoparticles involves a suite of analytical techniques to determine their size, structure, and magnetic properties.
Synthesis of this compound
A common method for synthesizing this compound is the chemical co-precipitation method.
Characterization Workflow
The following diagram illustrates a typical workflow for the physicochemical characterization of synthesized this compound nanoparticles.
References
- 1. Repurposing this compound: Diagnostic and therapeutic applications of an FDA-approved nanoparticle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repurposing this compound: Diagnostic and therapeutic applications of an FDA-approved nanoparticle [thno.org]
- 3. The Story of this compound: Synthesis Production, Current Clinical Applications, and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lbmd.seu.edu.cn [lbmd.seu.edu.cn]
An In-depth Technical Guide to the Physicochemical Properties of Ferumoxytol for Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of ferumoxytol, an intravenously administered superparamagnetic iron oxide nanoparticle. This compound is clinically used for the treatment of iron deficiency anemia in adults with chronic kidney disease and also finds application as a contrast agent in magnetic resonance imaging (MRI).[1][2] A thorough understanding of its material characteristics is crucial for researchers exploring its diagnostic, therapeutic, and drug delivery applications.
Core Physicochemical Properties
This compound consists of a superparamagnetic iron oxide core coated with a carbohydrate shell.[1][2] This structure is designed to isolate the bioactive iron from plasma components until it is taken up by the reticuloendothelial system (RES).[1]
The core of this compound is a non-stoichiometric magnetite (Fe₃O₄) crystal. This iron oxide core is coated with a semi-synthetic carbohydrate shell, specifically a polyglucose sorbitol carboxymethylether. This coating provides stability to the nanoparticle in physiological solutions and minimizes the release of free iron. The chemical formula for this compound is Fe₅₈₇₄O₈₇₅₂-C₁₁₇₁₉H₁₈₆₈₂O₉₉₃₃Na₄₁₄.
The following table summarizes the key quantitative physicochemical properties of this compound based on available data.
| Property | Value | References |
| Molecular Weight | ~731-750 kDa | |
| Iron Core Diameter | ~7 nm | |
| Overall Particle Size (Hydrodynamic Diameter) | 17 - 31 nm (Zeta-average: ~23.38 nm) | |
| Polydispersity Index (PDI) | ~0.11 - 0.219 | |
| Elemental Iron Content | 30 mg/mL | |
| Zeta Potential | Negative | |
| Osmolality | 270 - 330 mOsm/kg | |
| pH of Formulation | 6.0 - 8.0 | |
| Saturation Magnetization (Mₛ) | ~25.2 Am²/kg (at 300 K, 7 T) | |
| r1 Relaxivity (1.5 T, 37°C) | 15 mM⁻¹s⁻¹ | |
| r2 Relaxivity (1.5 T, 37°C) | 89 mM⁻¹s⁻¹ |
Experimental Protocols for Characterization
Accurate characterization of this compound is essential for quality control and for understanding its behavior in biological systems. The following are detailed methodologies for key experiments.
Dynamic Light Scattering is a non-invasive technique used to measure the hydrodynamic diameter of nanoparticles in suspension.
-
Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. The rate of these fluctuations is related to the particle size through the Stokes-Einstein equation.
-
Instrumentation: A Zetasizer or similar instrument equipped with a laser, a detector, and a correlator is required.
-
Methodology:
-
Sample Preparation: Dilute the this compound solution to an appropriate concentration (e.g., 1 mg Fe/mL) using deionized water or a suitable buffer like phosphate-buffered saline (PBS). Ensure the final solution has a pH within the stable range of the nanoparticle (pH 6-8). The sample should be visually free of aggregates and air bubbles.
-
Instrument Setup: Set the measurement parameters on the DLS instrument, including the dispersant viscosity and refractive index, and the sample refractive index. The scattering angle is typically fixed (e.g., 173°).
-
Measurement: Place the cuvette containing the diluted sample into the instrument. Allow the sample to equilibrate to the desired temperature (e.g., 25°C or 37°C). Perform multiple measurements (e.g., 3-5 runs) to ensure reproducibility.
-
Data Analysis: The instrument's software will analyze the correlation function to determine the intensity-weighted mean hydrodynamic diameter (Z-average) and the polydispersity index (PDI). A low PDI value (typically < 0.3) indicates a monodisperse sample.
-
Transmission Electron Microscopy provides direct visualization of the nanoparticle morphology and allows for the measurement of the iron oxide core size.
-
Principle: A beam of electrons is transmitted through an ultrathin specimen, interacting with the specimen as it passes through. An image is formed from the electrons that are transmitted through the specimen, which is magnified and focused onto an imaging device.
-
Instrumentation: A transmission electron microscope with an accelerating voltage of at least 200 kV is recommended for imaging the crystalline structure of the iron oxide core.
-
Methodology:
-
Grid Preparation: Use a carbon-coated copper TEM grid (e.g., 200-400 mesh).
-
Sample Application: Dilute the this compound suspension significantly with deionized water (e.g., to 10 µg/mL) to prevent particle aggregation on the grid. Apply a small droplet (e.g., 5-10 µL) of the diluted suspension onto the surface of the TEM grid.
-
Staining (Optional, for visualization of coating): For negative staining to visualize the carbohydrate shell, after the nanoparticles have adhered to the grid, wick away the excess liquid and apply a drop of a heavy metal stain (e.g., 2% uranyl acetate). After a short incubation, wick away the excess stain.
-
Drying: Allow the grid to air-dry completely before inserting it into the microscope.
-
Imaging: Acquire images at various magnifications to observe the overall morphology and the individual iron oxide cores.
-
Data Analysis: Use image analysis software (e.g., ImageJ) to measure the diameters of a statistically significant number of individual iron oxide cores to determine the average core size and size distribution.
-
Vibrating Sample Magnetometry is used to measure the magnetic properties of materials, including the saturation magnetization (Mₛ), which is a key characteristic of superparamagnetic nanoparticles.
-
Principle: The sample is vibrated in a uniform magnetic field. This vibration induces a voltage in a set of pickup coils, which is proportional to the magnetic moment of the sample.
-
Instrumentation: A vibrating sample magnetometer.
-
Methodology:
-
Sample Preparation: A known quantity of the this compound solution is placed in a sample holder. The sample can be in liquid or lyophilized (freeze-dried) form.
-
Measurement: The sample holder is placed in the VSM. A magnetic field is applied and swept through a range of values (e.g., -2 T to 2 T). The induced voltage in the pickup coils is measured at each field strength. Measurements are typically performed at room temperature (e.g., 300 K).
-
Data Analysis: A hysteresis loop (magnetization versus applied magnetic field) is generated. For superparamagnetic materials like this compound, the hysteresis loop should show near-zero coercivity and remanence at room temperature. The saturation magnetization (Mₛ) is determined from the plateau of the magnetization curve at high magnetic fields.
-
Visualizations: Workflows and Pathways
The following diagrams, created using the DOT language for Graphviz, illustrate key processes related to this compound research.
References
Ferumoxytol's Entry into Cancer Cells: A Technical Guide to Cellular Uptake Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferumoxytol, an FDA-approved iron oxide nanoparticle, is primarily used for the treatment of iron deficiency anemia. However, its intrinsic therapeutic properties and potential as a drug delivery vehicle have garnered significant interest in oncology. A critical aspect of leveraging this compound for cancer therapy is understanding its mechanisms of cellular uptake. While much of its anti-tumor effect is known to be mediated indirectly through tumor-associated macrophages (TAMs), there is growing evidence for direct internalization by cancer cells, a process that is crucial for targeted drug delivery and inducing direct cytotoxicity. This technical guide provides an in-depth exploration of the core mechanisms governing this compound's entry into cancer cells, supported by quantitative data and detailed experimental protocols.
Primary Mechanisms of Cellular Uptake
The uptake of this compound by cells is a complex process primarily dictated by the cell type. In the tumor microenvironment, two major pathways are at play: phagocytosis by TAMs and endocytosis directly into cancer cells.
The Dominant Role of Tumor-Associated Macrophages (TAMs)
The most extensively documented pathway for this compound clearance from circulation and accumulation in tumors is through uptake by TAMs.[1][2] These specialized phagocytic cells often constitute a significant portion of the tumor mass.
-
Receptor-Mediated Phagocytosis: The primary receptors responsible for this compound recognition and internalization by macrophages are Scavenger Receptor Type A I/II (SR-AI/II).[3] The anionic carboxymethyl-dextran coating of this compound is recognized by these receptors, triggering phagocytosis.[3] Studies have shown that blocking these receptors with inhibitors like polyinosinic acid or specific antibodies significantly reduces this compound uptake in macrophages.[3]
-
Indirect Anti-Tumor Effect: Once internalized, this compound is trafficked to lysosomes where the iron core is metabolized. This process can polarize TAMs from a pro-tumoral M2 phenotype to an anti-tumoral M1 phenotype. These activated M1 macrophages can then exert cytotoxic effects on neighboring cancer cells, often through the release of reactive oxygen species (ROS) via the Fenton reaction, where the iron from this compound acts as a catalyst.
Direct Uptake by Cancer Cells
Direct internalization of this compound into cancer cells, while less globally prominent than macrophage uptake, is a key mechanism for targeted therapies and occurs in specific cancer types. This process is generally mediated by endocytosis.
-
Susceptibility in Leukemia: Acute Myeloid Leukemia (AML) cells, particularly those with low expression of the iron exporter protein ferroportin (FPN), are susceptible to this compound. The nanoparticle is internalized via endocytosis, and the low FPN levels lead to iron accumulation, increased oxidative stress, and subsequent cell death. Studies have shown that various human AML cell lines can take up this compound efficiently. While the precise endocytic pathway is not fully elucidated, the expression of phagocytic markers like CD68 and other scavenger receptors such as CD163 and SR-B1 on AML cells suggests a potential role for receptor-mediated endocytosis.
-
Internalization in Glioblastoma: Evidence also points to the direct uptake of this compound by glioblastoma (GBM) cells. However, this uptake can be heterogeneous and may be less efficient than in other cell types, with some studies showing minimal uptake in vivo or requiring transfection agents like Lipofectamine to facilitate significant internalization in vitro. The mechanism is presumed to be endocytosis, but like with leukemia, the specific pathway has not been definitively identified.
The primary hypothesized pathway for direct cancer cell uptake involves scavenger receptors, should they be expressed on the cancer cell surface. The process would proceed as follows:
-
Binding: The this compound nanoparticle binds to a scavenger receptor (e.g., SR-AI/II) on the cancer cell membrane.
-
Endocytosis: The cell membrane invaginates to engulf the nanoparticle, forming an endosome. The specific nature of this process (e.g., clathrin-mediated, caveolae-mediated, or macropinocytosis) is an area of active investigation.
-
Trafficking: The endosome moves into the cytoplasm.
-
Lysosomal Fusion: The endosome fuses with a lysosome, forming a phagolysosome.
-
Degradation & Iron Release: The acidic environment and enzymes within the lysosome degrade the nanoparticle's dextran coating, releasing the iron core.
-
Cytotoxicity: The released iron participates in cellular processes, and in cancer cells with high ROS and low FPN, this leads to overwhelming oxidative stress and cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. Repurposing this compound as a Breast Cancer-Associated Macrophage Tracer with Five-Dimensional Quantitative [Fe]MRI of S… [ouci.dntb.gov.ua]
- 3. Feraheme (this compound) Is Recognized by Proinflammatory and Anti-inflammatory Macrophages via Scavenger Receptor Type AI/II - PMC [pmc.ncbi.nlm.nih.gov]
Biocompatibility of Ferumoxytol for In Vivo Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biocompatibility of ferumoxytol for in vivo research applications. This compound, an iron oxide nanoparticle coated with a carbohydrate shell, is an FDA-approved treatment for iron deficiency anemia and is also utilized off-label as a contrast agent in magnetic resonance imaging (MRI).[1][2] Its superparamagnetic properties, coupled with its biological interactions, make it a subject of extensive research for various biomedical applications, including drug delivery, cell tracking, and cancer therapy.[3][4] This guide delves into the physicochemical characteristics, in vivo biocompatibility profile, relevant experimental protocols, and the cellular signaling pathways affected by this compound.
Physicochemical Properties of this compound
The biocompatibility and in vivo fate of this compound are intrinsically linked to its physicochemical properties. It is a superparamagnetic iron oxide nanoparticle with a core of magnetite (Fe3O4) and a polyglucose sorbitol carboxymethylether coating.[3] This carbohydrate shell is designed to stabilize the iron oxide core and minimize immediate immunological reactions.
| Property | Value | References |
| Core Composition | Magnetite (Fe3O4) | |
| Coating | Polyglucose sorbitol carboxymethylether | |
| Mean Core Diameter | 6.4 - 7.15 ± 0.95 nm | |
| Hydrodynamic Diameter | 23.0 ± 0.7 nm to 30 nm | |
| Molecular Weight | ~731 kDa | |
| Zeta Potential | Negative at acidic and basic pH | |
| Osmolality | ~291 mOsmol/kg (isotonic) | |
| Iron Concentration | 30 mg/mL | |
| Half-life in Circulation | ~14.5 hours |
In Vivo Biocompatibility Profile
The in vivo biocompatibility of this compound has been evaluated in various animal models, primarily rats and mice. While generally considered to have a good safety profile, particularly at clinically relevant doses, some studies have reported dose-dependent effects on specific organ systems.
Organ-Specific Effects
Liver and Spleen: Following intravenous administration, this compound is primarily taken up by the reticuloendothelial system (RES), with significant accumulation in the liver and spleen. This uptake by macrophages (Kupffer cells in the liver) is a key aspect of its mechanism of action for iron replacement. High doses have been associated with increased liver and spleen weights and the accumulation of iron-positive pigments in these organs. Some studies in rats have shown that this compound can cause hepatic damage, as indicated by increased liver enzyme levels.
Kidneys: In contrast to some other intravenous iron preparations, this compound has been reported to cause renal damage in rats, evidenced by proteinuria. However, it is also used in patients with chronic kidney disease, suggesting a complex dose- and species-dependent renal response.
Cardiovascular System: While some intravenous iron formulations have been associated with cardiovascular side effects, studies on this compound in this regard are less conclusive. One study in rats found that low molecular weight iron dextran, but not this compound, induced oxidative stress and inflammation in the heart.
Immune System: this compound's interaction with the immune system is a critical aspect of its biocompatibility. It is readily taken up by macrophages through scavenger receptors. This interaction can lead to macrophage polarization, with some studies suggesting a shift towards a pro-inflammatory M1 phenotype, which is being explored for cancer immunotherapy. However, other studies indicate that at doses used for imaging, this compound does not significantly alter the inflammatory response to stroke in mice.
Oxidative Stress and Inflammation
A key consideration for the in vivo use of iron-based nanoparticles is the potential for inducing oxidative stress through the generation of reactive oxygen species (ROS). Studies in rats have shown that this compound can lead to increased levels of malondialdehyde (a marker of lipid peroxidation) and alterations in antioxidant enzyme activities in the liver and kidneys. Inflammatory markers were also reported to be higher in animals treated with this compound compared to some other intravenous iron preparations. The pro-inflammatory response can be mediated by the activation of signaling pathways such as MAPK and NF-κB.
Experimental Protocols for Biocompatibility Assessment
Standardized protocols are crucial for the reliable evaluation of this compound's biocompatibility in vivo. Below are outlines of key experimental methodologies.
General In Vivo Biocompatibility Study Design
A typical in vivo biocompatibility study involves the administration of this compound to a suitable animal model (e.g., Wistar rats or BALB/c mice) followed by a period of observation and subsequent analysis of tissues and blood.
Experimental Workflow for In Vivo Biocompatibility Testing
Caption: A generalized workflow for in vivo biocompatibility assessment of this compound.
Assessment of Cytotoxicity
-
Histopathology: Tissues (liver, spleen, kidneys, heart, lungs) are collected, fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E). Slides are examined for signs of cellular damage, inflammation, and necrosis.
-
TUNEL Assay: To detect apoptosis, tissue sections can be subjected to the terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay.
-
Serum Biochemistry: Blood samples are collected to measure levels of liver enzymes (e.g., alanine aminotransferase (ALT), aspartate aminotransferase (AST)) and kidney function markers (e.g., blood urea nitrogen (BUN), creatinine) to assess organ damage.
Evaluation of Inflammation
-
Cytokine Analysis: Blood serum or tissue homogenates can be analyzed for pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10) using enzyme-linked immunosorbent assay (ELISA) kits.
-
Immunohistochemistry: Tissue sections can be stained for markers of inflammation, such as macrophage markers (e.g., CD68) or specific inflammatory mediators.
Measurement of Oxidative Stress
-
Lipid Peroxidation Assay: Malondialdehyde (MDA) or 4-hydroxynonenal (4-HNE) levels in tissue homogenates are measured as an indicator of lipid peroxidation. This can be done using commercially available colorimetric or fluorometric assay kits.
-
Antioxidant Enzyme Activity: The activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) can be measured in tissue homogenates using specific activity assays.
-
Reduced to Oxidized Glutathione Ratio (GSH/GSSG): The ratio of reduced to oxidized glutathione is a key indicator of cellular redox state and can be quantified using HPLC or commercially available assay kits.
Signaling Pathways Modulated by this compound
This compound's interaction with cells, particularly macrophages, can trigger specific intracellular signaling cascades. Understanding these pathways is crucial for predicting its biological effects.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cellular processes like proliferation, differentiation, and stress responses. This compound has been shown to activate the MAPK pathway in macrophages, contributing to their pro-inflammatory polarization.
MAPK Signaling Pathway Activation by this compound
Caption: Simplified diagram of the MAPK signaling pathway activated by this compound.
Syk/NF-κB Signaling Pathway
The Spleen tyrosine kinase (Syk) and Nuclear Factor kappa-B (NF-κB) pathway is another critical route for regulating inflammatory responses. This compound-mediated activation of this pathway in macrophages can lead to the production of pro-inflammatory cytokines.
Syk/NF-κB Signaling Pathway Activation by this compound
Caption: Overview of the Syk/NF-κB signaling pathway initiated by this compound.
Conclusion
This compound exhibits a generally favorable biocompatibility profile for in vivo studies, particularly at doses relevant for its clinical applications. However, researchers must be cognizant of its potential to induce oxidative stress and inflammation, especially at higher doses. The interaction of this compound with the immune system, particularly macrophages, is a key determinant of its biological effects and presents opportunities for therapeutic applications in areas like oncology. A thorough understanding of its physicochemical properties and the underlying cellular and molecular mechanisms of its action is essential for the design and interpretation of in vivo studies. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals working with this versatile nanoparticle.
References
- 1. Comparative in vitro and in vivo Evaluation of Different Iron Oxide-Based Contrast Agents to Promote Clinical Translation in Compliance with Patient Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound administration does not alter infarct volume or the inflammatory response to stroke in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repurposing this compound: Diagnostic and therapeutic applications of an FDA-approved nanoparticle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Performance of nanoparticles for biomedical applications: The in vitro/in vivo discrepancy - PMC [pmc.ncbi.nlm.nih.gov]
Ferumoxytol: A Dual-Mode T1 and T2 Contrast Agent for Magnetic Resonance Imaging - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Ferumoxytol, an ultrasmall superparamagnetic iron oxide (USPIO) nanoparticle, has emerged as a versatile contrast agent in magnetic resonance imaging (MRI), exhibiting both T1 and T2 relaxation enhancement properties. Initially approved for the treatment of iron-deficiency anemia, its unique physicochemical characteristics have led to its extensive off-label use in a variety of advanced imaging applications. This technical guide provides an in-depth exploration of this compound's dual-contrast capabilities, supported by quantitative data, detailed experimental protocols, and visualizations of its underlying mechanisms and applications.
Core Principles: The Dual-Contrast Mechanism of this compound
This compound's ability to act as both a T1 (positive) and T2 (negative) contrast agent stems from its superparamagnetic iron oxide core. The interaction of this core with surrounding water protons alters their relaxation times, the fundamental principle behind MRI contrast.
-
T1 Relaxation (Longitudinal): At lower concentrations, this compound particles primarily shorten the T1 relaxation time of adjacent water protons. This leads to a stronger signal on T1-weighted images, resulting in "bright" contrast. This effect is particularly prominent when the nanoparticles are dispersed in the blood pool, making this compound an excellent blood pool agent for applications like magnetic resonance angiography (MRA). The r1 relaxivity of this compound is notably higher at lower magnetic field strengths.[1]
-
T2/T2 Relaxation (Transverse):* At higher concentrations or when the nanoparticles accumulate and aggregate within tissues, the dominant effect is the shortening of the T2 and T2* relaxation times. The large magnetic susceptibility of the iron oxide core creates local magnetic field inhomogeneities, causing rapid dephasing of the transverse magnetization of water protons. This results in signal loss on T2 and T2*-weighted images, producing "dark" contrast. This property is exploited for imaging phenomena such as inflammation, where macrophages engulf the nanoparticles, leading to localized accumulation.[2]
The net effect on the MR signal is a complex interplay between particle size, concentration, magnetic field strength, and the microenvironment in which the particles reside.[2]
Quantitative Data: Relaxivity of this compound
The efficiency of a contrast agent is quantified by its relaxivity (r1 and r2), which is the change in the relaxation rate (R1 = 1/T1 and R2 = 1/T2) per unit concentration of the contrast agent. The following tables summarize the relaxivity values of this compound under different conditions.
| Magnetic Field Strength | Medium | r1 Relaxivity (s⁻¹mM⁻¹) | r2 Relaxivity (s⁻¹mM⁻¹) | r2* Relaxivity (s⁻¹mM⁻¹) | Citation |
| 1.5T | Saline | 19.9 ± 2.3 | 60.8 ± 3.8 | 60.4 ± 1.3 | [3][4] |
| Plasma | 19.0 ± 1.7 | 64.9 ± 2.3 | 64.4 ± 0.3 | ||
| 3.0T | Saline | 10.0 ± 0.3 | 62.3 ± 3.7 | 57.0 ± 3.6 | |
| Plasma | 9.5 ± 0.2 | 65.2 ± 1.8 | 55.7 ± 4.4 |
Table 1: In Vitro Relaxivity of this compound in Saline and Plasma at 37°C.
| Magnetic Field Strength | Medium | r1 Relaxivity (mM⁻¹s⁻¹) | r2 Relaxivity (mM⁻¹s⁻¹) | Citation |
| 3.0T | Saline (22°C) | 7.11 ± 0.13 | 111.74 ± 3.76 | |
| Plasma (22°C) | 8.30 ± 0.29 | 105.07 ± 2.20 | ||
| Whole Blood (22°C) | 8.62 ± 0.16 | 109.68 ± 2.56 |
Table 2: Comparative In Vitro Relaxivity of Feraheme (this compound) at 3.0T and 22°C.
Experimental Protocols
In Vitro Relaxivity Measurement
Objective: To determine the r1 and r2 relaxivities of this compound in different media.
Methodology:
-
Sample Preparation: this compound is diluted to various concentrations (e.g., 0.26–4.2 mM) in the desired medium (saline, human plasma, or whole blood).
-
Temperature Control: Samples are maintained at a physiological temperature of 37°C using an MR-compatible water bath.
-
MRI Acquisition:
-
R1 Measurement: A 2D Fast Spin-Echo (FSE) inversion recovery sequence is used with multiple, logarithmically spaced inversion times (TIs).
-
R2 Measurement: A multi-echo spin-echo sequence is employed with multiple echo times (TEs).
-
R2 Measurement:* A multi-echo gradient-recalled echo (GRE) sequence is used with multiple TEs.
-
-
Data Analysis:
-
The relaxation rates (R1, R2, R2*) are calculated for each concentration by fitting the signal intensity data to the appropriate exponential decay models.
-
Relaxivity (r1, r2, r2*) is determined by performing a linear regression of the relaxation rates against the this compound concentration. The slope of the resulting line represents the relaxivity. For this compound in blood, a non-linear second-order polynomial fit may be required.
-
In Vivo Tumor Imaging in a Mouse Model
Objective: To evaluate the T1 and T2 contrast enhancement of this compound in a tumor model.
Methodology:
-
Animal Model: An appropriate tumor model is established in mice (e.g., 4T1 or MMTV-PyMT mammary tumors).
-
This compound Administration: this compound is administered intravenously via the tail vein at a specific dose (e.g., 0.5 mmol Fe/kg).
-
MRI Acquisition:
-
Baseline Imaging: Pre-contrast T1-weighted and T2/T2*-weighted images are acquired.
-
Post-contrast Imaging: Imaging is repeated at various time points after injection (e.g., 15 minutes, 1 hour, 24 hours, and 48 hours) to capture the vascular and delayed phases.
-
Pulse Sequences:
-
T1-weighted: Fat-saturated 3D spoiled gradient-recalled echo (SPGR).
-
T2*-weighted: Enhanced fast gradient echo 3D (Efgre3D).
-
-
-
Data Analysis:
-
Regions of interest (ROIs) are drawn on the tumor and surrounding tissues to quantify signal intensity changes over time.
-
Relaxation rates (R1 and R2*) can be calculated from the image data to provide a more quantitative measure of contrast enhancement.
-
Histopathological analysis (e.g., Prussian blue staining for iron) is performed to correlate MRI findings with the microscopic distribution of this compound.
-
Visualizations
References
A Preclinical Guide to Ferumoxytol in Nanomedicine: Applications, Protocols, and Pathways
For Researchers, Scientists, and Drug Development Professionals
Ferumoxytol, an iron oxide nanoparticle coated with a carbohydrate shell, has transcended its initial FDA approval for iron-deficiency anemia to become a versatile tool in the preclinical nanomedicine landscape. Its unique superparamagnetic properties, biocompatibility, and ability to be functionalized make it a compelling candidate for a range of applications, from a highly effective MRI contrast agent to a vehicle for targeted drug delivery and a therapeutic agent in its own right. This technical guide provides an in-depth overview of the core preclinical applications of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of the key biological pathways it modulates.
Core Applications and Quantitative Data
This compound's utility in nanomedicine is underpinned by its distinct physicochemical properties and its performance as a magnetic resonance imaging (MRI) contrast agent. Its behavior in biological systems, particularly its uptake by macrophages, further extends its applicability to targeted therapies and imaging of inflammatory processes.
Physicochemical Properties
The foundational characteristics of this compound nanoparticles are summarized below.
| Property | Value | References |
| Core Composition | Non-stoichiometric magnetite (Fe3O4) | [1] |
| Coating | Polyglucose sorbitol carboxymethylether | [1] |
| Mean Core Diameter | ~7 nm | [2] |
| Hydrodynamic Diameter | 20–30 nm | [3] |
| Molecular Weight | ~731 kDa | [4] |
| Surface Charge | Neutral |
MRI Relaxivity
This compound functions as both a T1 (positive) and T2/T2* (negative) contrast agent, with its relaxivity dependent on the magnetic field strength and the surrounding medium.
| Magnetic Field | Medium | r1 Relaxivity (mM⁻¹s⁻¹) | r2 Relaxivity (mM⁻¹s⁻¹) | r2* Relaxivity (mM⁻¹s⁻¹) | References |
| 0.25 T | - | 40.3 | 259.5 | - | |
| 1.5 T | Saline | 19.9 ± 2.3 | 60.8 ± 3.8 | 60.4 ± 4.7 | |
| Plasma | 19.0 ± 1.7 | 64.9 ± 1.8 | 64.4 ± 2.5 | ||
| Blood | Non-linear | Non-linear | Non-linear | ||
| 3.0 T | Saline | 10.0 ± 0.3 | 62.3 ± 3.7 | 57.0 ± 4.7 | |
| Plasma | 9.5 ± 0.2 | 65.2 ± 1.8 | 55.7 ± 4.4 | ||
| Blood | Non-linear | Non-linear | Non-linear |
In Vivo Biodistribution and Tumor Accumulation
The in vivo fate of this compound is critical for its application in oncology. Preclinical studies in tumor-bearing mice have quantified its distribution.
| Organ/Tissue | % Injected Dose per Gram (%ID/g) | Time Point | References |
| Tumor | < 0.1% of injected dose found in tumor sites | 24 hours | |
| Liver | 11% of injected dose accumulated in the liver | 24 hours | |
| Tumor (Concentration) | ~70 µM (peak) | 42 hours |
Drug Loading and Release
This compound's carbohydrate shell can be leveraged for loading therapeutic agents. The following table provides an example of doxorubicin loading.
| Drug | Loading Efficiency (%) | Loading Capacity (%) | Release Profile | References |
| Doxorubicin | 3.33 ± 1.32 | 13.65 ± 5.41 | pH-sensitive, enhanced release at acidic pH |
Key Experimental Protocols
Reproducibility in preclinical research is paramount. This section provides detailed methodologies for common applications of this compound.
Synthesis of this compound-Peptide Conjugates via EDC/NHS Chemistry
This protocol describes the covalent conjugation of a peptide to the carboxyl groups on the this compound surface.
Materials:
-
This compound
-
Peptide with a primary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 2-Mercaptoethanol or Hydroxylamine-HCl
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
This compound Activation:
-
Dissolve this compound in Activation Buffer.
-
Add EDC (final concentration ~2-4 mM) and NHS (final concentration ~5-10 mM) to the this compound solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Quenching of Excess EDC (Optional but Recommended):
-
Add 2-mercaptoethanol to a final concentration of 20 mM to quench the EDC reaction. Incubate for 10 minutes.
-
-
Conjugation to Peptide:
-
Adjust the pH of the activated this compound solution to 7.2-7.5 by adding Coupling Buffer.
-
Immediately add the amine-containing peptide to the activated this compound solution. The molar ratio of peptide to this compound should be optimized for the specific application.
-
Allow the reaction to proceed for 2 hours at room temperature with gentle mixing.
-
-
Quenching of Reaction:
-
Add hydroxylamine to a final concentration of 10 mM to quench any remaining active NHS esters.
-
-
Purification:
-
Purify the this compound-peptide conjugate from unreacted peptide and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Labeling of Mesenchymal Stem Cells (MSCs) with this compound
This protocol details a transfection agent-free method for labeling MSCs.
Materials:
-
Mesenchymal Stem Cells (MSCs)
-
Complete MSC culture medium
-
Serum-free MSC culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Preparation:
-
Culture MSCs to 80-90% confluency.
-
-
Labeling:
-
Aspirate the complete culture medium and wash the cells once with pre-warmed PBS.
-
Add serum-free medium containing this compound (concentration to be optimized, e.g., 100 µg/mL).
-
Incubate the cells with the this compound-containing medium for 4-24 hours at 37°C in a CO2 incubator.
-
-
Washing and Harvesting:
-
After incubation, aspirate the labeling medium and wash the cells three times with PBS to remove any unbound this compound.
-
Harvest the cells using Trypsin-EDTA.
-
The labeled cells are now ready for in vitro characterization (e.g., Prussian blue staining for iron uptake) or in vivo administration.
-
In Vivo this compound-Enhanced MRI in a Murine Tumor Model
This protocol outlines the procedure for performing this compound-enhanced MRI in mice bearing subcutaneous tumors.
Materials:
-
Tumor-bearing mouse
-
This compound solution (sterile)
-
Saline (sterile)
-
Anesthesia (e.g., isoflurane)
-
Animal-compatible MRI system and appropriate coils
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-1.5% for maintenance).
-
Position the mouse in the MRI scanner, ensuring the tumor is within the imaging field of view.
-
Monitor the animal's vital signs (respiration, temperature) throughout the imaging session.
-
-
Pre-Contrast Imaging:
-
Acquire pre-contrast T1-weighted, T2-weighted, and T2*-weighted images of the tumor.
-
-
This compound Administration:
-
Administer a single intravenous (IV) dose of this compound (e.g., 40 mg/kg) via the tail vein. The this compound may be diluted in sterile saline.
-
-
Post-Contrast Imaging:
-
Acquire post-contrast T1-weighted, T2-weighted, and T2*-weighted images at various time points (e.g., immediately after injection, 24 hours, 48 hours) to assess vascular perfusion and cellular uptake.
-
-
Data Analysis:
-
Analyze the changes in signal intensity or relaxation times (T1, T2, T2*) in the tumor and other tissues of interest between pre- and post-contrast images.
-
Signaling Pathways and Mechanisms of Action
This compound's interactions with the biological environment, particularly with immune cells, can trigger specific signaling pathways, leading to therapeutic effects.
This compound-Induced M1 Macrophage Polarization
This compound can repolarize tumor-associated macrophages (TAMs) from an immunosuppressive M2 phenotype to a pro-inflammatory, anti-tumoral M1 phenotype. This process is often mediated by the NF-κB signaling pathway.
Caption: this compound-induced M1 macrophage polarization workflow.
This compound-Mediated Ferroptosis in Cancer Cells
In the tumor microenvironment, the iron released from this compound can participate in the Fenton reaction, leading to the generation of reactive oxygen species (ROS) and subsequent iron-dependent cancer cell death known as ferroptosis.
References
- 1. dovepress.com [dovepress.com]
- 2. Repurposing this compound: Diagnostic and therapeutic applications of an FDA-approved nanoparticle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound can be used for quantitative Magnetic Particle Imaging of Transplanted Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relaxivity of this compound at 1.5 T and 3.0 T - PubMed [pubmed.ncbi.nlm.nih.gov]
Ferumoxytol's Role in Modulating Tumor Microenvironments: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ferumoxytol, an iron oxide nanoparticle approved by the FDA for the treatment of iron deficiency anemia, has demonstrated significant potential in oncology as a modulator of the tumor microenvironment (TME). This guide provides an in-depth technical overview of this compound's mechanism of action, focusing on its ability to reprogram tumor-associated macrophages (TAMs) and influence other key immune cells. By leveraging its intrinsic properties, this compound shifts the TME from an immunosuppressive to an anti-tumorigenic state, offering a promising avenue for novel cancer immunotherapies. This document summarizes key quantitative data, details experimental protocols from seminal studies, and visualizes the underlying signaling pathways to provide a comprehensive resource for the scientific community.
Introduction
The tumor microenvironment is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix components that plays a critical role in tumor progression, metastasis, and response to therapy. A key feature of the TME is its immunosuppressive nature, which allows cancer cells to evade immune surveillance. Tumor-associated macrophages are a major component of the TME and predominantly exhibit a pro-tumoral M2 phenotype, which promotes angiogenesis, tissue remodeling, and suppression of adaptive immunity.
This compound, a superparamagnetic iron oxide nanoparticle coated with a carbohydrate shell, has emerged as a promising agent to reverse this immunosuppression.[1][2][3] Initially developed for anemia, its preferential uptake by TAMs has unveiled a secondary, intrinsic anti-cancer effect.[1][2] This guide will dissect the multifaceted role of this compound in the TME, providing the technical details necessary for researchers and drug developers to explore its therapeutic potential.
Mechanism of Action: Reprogramming the Tumor Microenvironment
This compound's primary anti-tumor activity stems from its ability to induce a phenotypic switch in TAMs from the M2 to the anti-tumor M1 phenotype. This reprogramming is a central event that triggers a cascade of anti-cancer effects within the TME.
Macrophage Polarization
Upon systemic administration, this compound nanoparticles are cleared from circulation by phagocytic cells, leading to their accumulation in TAMs within the tumor. The uptake is mediated, at least in part, by Scavenger Receptor A1 (SR-A1). Once internalized, the iron oxide core of this compound is metabolized, leading to an increase in intracellular iron levels. This iron overload triggers the Fenton reaction, generating highly reactive hydroxyl radicals from hydrogen peroxide. The resulting increase in reactive oxygen species (ROS) is a key signaling event that drives the polarization of macrophages towards an M1 phenotype. This M1 polarization, in turn, leads to the production of pro-inflammatory cytokines and chemokines, further shaping the TME towards an anti-tumor state.
Effects on Other Immune Cells
Beyond its profound impact on macrophages, this compound also modulates the function of other critical immune cell populations within the TME:
-
Myeloid-Derived Suppressor Cells (MDSCs): this compound has been shown to reduce the immunosuppressive function of MDSCs, thereby relieving a major brake on the anti-tumor immune response.
-
Natural Killer (NK) Cells: this compound can enhance the cytotoxic function of NK cells, which are crucial for direct killing of tumor cells. This effect is, in part, mediated by the upregulation of ligands for NK cell activating receptors on tumor cells undergoing ferroptosis.
Quantitative Data on this compound's Effects
The following tables summarize key quantitative findings from preclinical studies investigating the impact of this compound on the tumor microenvironment.
Table 1: In Vitro Effects of this compound on Macrophage Polarization and Cancer Cell Viability
| Parameter | Cell Line(s) | This compound Concentration | Observation | Reference |
| M1 Marker (TNF-α) mRNA | RAW264.7 Macrophages | Not specified | Significant increase | |
| M1 Marker (CD86) mRNA | RAW264.7 Macrophages | Not specified | Significant increase | |
| M2 Marker (CD206) mRNA | RAW264.7 Macrophages | Not specified | Significant decrease | |
| M2 Marker (IL-10) mRNA | RAW264.7 Macrophages | Not specified | Significant decrease | |
| TNF-α Secretion | Macrophage/Cancer Cell Co-culture | Not specified | Significantly increased production | |
| IL-10 Secretion | Macrophage/Cancer Cell Co-culture | Not specified | No significant production | |
| Cancer Cell Apoptosis (Caspase-3 Activity) | MMTV-PyMT Adenocarcinoma Cells | 2.73 mg/mL | Significant increase in co-culture with macrophages | |
| Hydrogen Peroxide Production | Macrophage/Cancer Cell Co-culture | Not specified | 11-fold increase | |
| Hydroxyl Radical Production | Macrophage/Cancer Cell Co-culture | Not specified | 16-fold increase |
Table 2: In Vivo Effects of this compound on Tumor Growth and Macrophage Polarization
| Animal Model | Tumor Type | This compound Dosage | Outcome | Quantitative Result | Reference |
| FVB/N Mice | MMTV-PyMT Adenocarcinoma | 2.73 mg Fe/mL (co-implanted) | Tumor Growth Inhibition | 57% reduction at 21 days | |
| FVB/N Mice | MMTV-PyMT Adenocarcinoma | 8.37 mg Fe/mL (co-implanted) | Tumor Growth Inhibition | 53% reduction at 21 days | |
| NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ Mice | Small Cell Lung Cancer Liver Metastases | 10 mg Fe/kg (intravenous) | Prevention of Liver Metastasis | Significantly reduced tumor formation | |
| FVB/N Mice | MMTV-PyMT Adenocarcinoma | 2.73 mg Fe/mL (co-implanted) | M1 Macrophage Infiltration (CD80+) | Increased presence at day 7 | |
| FVB/N Mice | MMTV-PyMT Adenocarcinoma | 2.73 mg Fe/mL (co-implanted) | M2 Macrophage Infiltration (CD206+) | High quantities in both treated and untreated tumors at day 21 |
Table 3: Effects of this compound on Other Immune Cells
| Immune Cell Type | Experimental System | Observation | Quantitative Effect | Reference |
| Myeloid-Derived Suppressor Cells (MDSCs) | In vivo (LPS-induced immunosuppression) | Reduced immunosuppressive function | Significantly lower levels of Arg-1 and ROS | |
| Natural Killer (NK) Cells | In vitro co-culture with PC-3 prostate cancer cells | Enhanced cytotoxic function | 31.3% cancer cell lysis (vs. 18% with NK cells alone) | |
| Natural Killer (NK) Cells | In vitro | Increased IFN-γ secretion | 34% increase with this compound | |
| Natural Killer (NK) Cells | In vitro | Increased degranulation (CD107a expression) | 32.9% (vs. 19.3% with NK cells + PC3) |
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the effects of this compound on the tumor microenvironment. For detailed, step-by-step protocols, readers are encouraged to consult the supplementary materials of the cited literature.
In Vivo Tumor Models
-
MMTV-PyMT Spontaneous Breast Cancer Model:
-
Animal Strain: FVB/N mice.
-
Tumor Induction: Syngeneic MMTV-PyMT-derived cancer cells are implanted into the mammary fat pads.
-
This compound Administration:
-
Local Delivery: Co-implantation of cancer cells with this compound at concentrations ranging from 2.73 to 8.37 mg Fe/mL.
-
Systemic Delivery: Intravenous injection of this compound, typically at a dose of 10 mg Fe/kg.
-
-
Tumor Growth Measurement: Tumor volume is measured serially using calipers.
-
-
B16F10 Melanoma Model:
-
Animal Strain: C57BL/6 mice.
-
Tumor Induction: Subcutaneous injection of B16F10 melanoma cells.
-
This compound Administration: Can be administered locally or systemically. Often used in combination with other agents like Poly(I:C).
-
Macrophage Polarization Assays
-
In Vitro Polarization:
-
Cell Lines: RAW264.7 murine macrophage cell line or bone marrow-derived macrophages (BMDMs).
-
Stimulation: Macrophages are co-cultured with cancer cells in a transwell system or treated with conditioned media from cancer cells, in the presence or absence of this compound.
-
Analysis:
-
Gene Expression: Quantitative RT-PCR (qRT-PCR) is used to measure the mRNA levels of M1 markers (e.g., Tnf, Cd86, Nos2) and M2 markers (e.g., Cd206, Il10, Arg1).
-
Protein Expression: Western blotting or flow cytometry can be used to assess the protein levels of M1/M2 markers.
-
Cytokine Secretion: ELISA is used to quantify the concentration of cytokines such as TNF-α and IL-10 in the culture supernatant.
-
-
Flow Cytometry for Immune Cell Profiling in Tumors
-
Tissue Preparation: Tumors are harvested, minced, and digested with an enzymatic cocktail (e.g., collagenase, DNase) to obtain a single-cell suspension.
-
Antibody Staining: The cell suspension is stained with a panel of fluorescently labeled antibodies to identify different immune cell populations. A typical panel for TAM analysis after this compound treatment might include:
-
General Markers: CD45 (pan-leukocyte), CD11b (myeloid), F4/80 (macrophage).
-
M1 Markers: CD80, CD86.
-
M2 Markers: CD206, CD163.
-
-
Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. Gating strategies are employed to first identify total immune cells (CD45+), then myeloid cells (CD11b+), and subsequently macrophages (F4/80+). The expression of M1 and M2 markers on the macrophage population is then quantified.
Immunohistochemistry (IHC) and Immunofluorescence (IF)
-
Tissue Processing: Tumors are fixed in formalin, embedded in paraffin, and sectioned.
-
Staining: Tissue sections are stained with antibodies against macrophage markers (e.g., CD68, F4/80) and polarization markers (e.g., iNOS, CD80 for M1; CD163, CD206 for M2).
-
Imaging and Quantification: Stained sections are imaged using a microscope. The number of positive cells for each marker is quantified in multiple high-power fields to assess the abundance and spatial distribution of M1 and M2 macrophages within the tumor.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in this compound-mediated modulation of the tumor microenvironment.
This compound-Induced Macrophage M1 Polarization
Caption: this compound uptake via SR-A1 leads to ROS production and M1 macrophage polarization.
This compound-β-Glucan Nanocomposite Signaling in Macrophages
Caption: this compound-β-glucan activates Dectin-1, leading to M1 polarization via MAPK and NF-κB.
Experimental Workflow for In Vivo Studies
Caption: A typical workflow for evaluating this compound's in vivo anti-tumor efficacy.
Conclusion and Future Directions
This compound represents a promising and clinically translatable agent for modulating the tumor microenvironment. Its ability to repolarize TAMs towards an anti-tumoral M1 phenotype, coupled with its favorable effects on other immune cells, positions it as a valuable candidate for cancer immunotherapy, both as a monotherapy and in combination with other treatments such as checkpoint inhibitors.
Future research should focus on:
-
Clinical Trials: Well-designed clinical trials are needed to validate the preclinical findings in cancer patients and to determine optimal dosing and treatment schedules.
-
Combination Therapies: Further investigation into synergistic combinations of this compound with other immunotherapies, targeted therapies, and conventional chemotherapies is warranted.
-
Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to this compound-based therapies will be crucial for its clinical implementation.
-
Understanding Resistance Mechanisms: Investigating potential mechanisms of resistance to this compound-mediated immune modulation will be important for developing strategies to overcome them.
This technical guide provides a solid foundation for researchers and clinicians to further explore the exciting potential of this compound in the fight against cancer. The convergence of nanotechnology and immunology, as exemplified by this compound, opens up new frontiers in the development of innovative and effective cancer treatments.
References
The Dual Role of Ferumoxytol: A Technical Guide to its Immunomodulatory Effects on Macrophages
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the immunomodulatory effects of ferumoxytol, an FDA-approved iron oxide nanoparticle, on macrophages. This compound has demonstrated a significant capacity to shift macrophages towards a pro-inflammatory M1 phenotype, a characteristic that holds considerable therapeutic potential, particularly in the context of oncology. This document details the underlying signaling pathways, summarizes key quantitative data from preclinical studies, and provides comprehensive experimental protocols for researchers seeking to investigate these effects.
Introduction: this compound's Impact on Macrophage Polarization
This compound, an iron oxide nanoparticle coated with a carbohydrate shell, is clinically used for the treatment of iron deficiency anemia.[1] Beyond its approved indication, a growing body of evidence highlights its intrinsic ability to modulate the immune system, specifically by influencing macrophage polarization.[2][3] Macrophages, key players in the innate immune system, exhibit remarkable plasticity and can be broadly categorized into two main phenotypes: the pro-inflammatory M1 and the anti-inflammatory M2. In the tumor microenvironment, tumor-associated macrophages (TAMs) often adopt an M2-like phenotype, which promotes tumor growth and suppresses anti-tumor immunity.[1]
This compound has been shown to counteract this by inducing a shift in macrophages towards a tumoricidal M1 phenotype.[4] This repolarization is characterized by the upregulation of pro-inflammatory cytokines and chemokines, increased production of reactive oxygen species (ROS), and enhanced phagocytic activity. The underlying mechanisms involve the intracellular metabolism of iron and the subsequent activation of specific signaling cascades.
Signaling Pathways Modulated by this compound
The immunomodulatory effects of this compound on macrophages are primarily driven by its influence on intracellular iron homeostasis, leading to increased ROS production and the activation of pro-inflammatory signaling pathways.
This compound Uptake and Iron Metabolism
This compound nanoparticles are internalized by macrophages, a process that can be mediated by scavenger receptors such as SR-AI/II. Once inside the cell, the iron oxide core is metabolized in the acidic environment of lysosomes, releasing free iron into the cytoplasm. This increase in intracellular iron concentration is a critical initiating event for the subsequent immunomodulatory effects.
Figure 1: this compound uptake and intracellular iron release in macrophages.
ROS Production and the Fenton Reaction
The released iron participates in the Fenton reaction, a chemical process that converts hydrogen peroxide (H₂O₂) into highly reactive hydroxyl radicals (•OH). This leads to a significant increase in intracellular ROS levels, inducing oxidative stress.
Figure 2: Iron-mediated ROS production via the Fenton reaction.
Activation of Pro-inflammatory Signaling Pathways
The state of oxidative stress triggered by this compound-induced ROS production leads to the activation of downstream signaling pathways, most notably the NF-κB pathway. This pathway is a central regulator of inflammation and M1 macrophage polarization. Activation of NF-κB results in the transcription of genes encoding pro-inflammatory cytokines such as TNF-α and enzymes like inducible nitric oxide synthase (iNOS).
Figure 3: Activation of the NF-κB signaling pathway by oxidative stress.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on macrophage functions as reported in preclinical studies.
Table 1: Effect of this compound on Macrophage ROS Production and Cancer Cell Apoptosis
| Parameter | Condition | Fold Increase (vs. Control) | Reference |
| Hydrogen Peroxide Production | Co-culture of cancer cells, macrophages, and this compound | 11-fold | |
| Hydroxyl Radical Production | Co-culture of cancer cells, macrophages, and this compound | 16-fold | |
| Caspase-3 Activity in Cancer Cells | Co-culture with this compound-treated macrophages | Significantly increased |
Table 2: Effect of this compound on Macrophage Phenotype Markers
| Marker | Treatment | Change | Reference |
| TNF-α (mRNA) | This compound | Upregulated | |
| CD86 (mRNA) | This compound | Upregulated | |
| TNF-α (protein secretion) | This compound | Significantly increased | |
| IL-10 (protein secretion) | This compound | No significant change or decreased | |
| iNOS (gene expression) | This compound + Poly(I:C) | Substantially elevated | |
| CD206 (expression) | This compound | Significant reduction |
Table 3: Effect of this compound on Macrophage Effector Functions
| Function | Treatment | Observation | Reference |
| Phagocytosis of Tumor Cells | This compound + Poly(I:C) | Statistically elevated percentage of phagocytic cells | |
| Nitric Oxide (NO) Secretion | This compound + Poly(I:C) | Increased |
Detailed Experimental Protocols
This section provides standardized protocols for key experiments to assess the immunomodulatory effects of this compound on macrophages.
Macrophage Culture and Polarization
Objective: To generate and treat macrophages with this compound for subsequent functional and molecular analyses.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or bone marrow-derived macrophages (BMDMs).
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).
-
This compound solution.
-
Reagents for M1 polarization (e.g., LPS and IFN-γ) or M2 polarization (e.g., IL-4 and IL-13) as controls.
Protocol:
-
Seed macrophages in appropriate culture vessels and allow them to adhere overnight.
-
The following day, replace the medium with fresh complete medium containing the desired concentration of this compound (e.g., 2.73 mg/mL).
-
For control groups, treat cells with vehicle control, M1 polarizing stimuli, or M2 polarizing stimuli.
-
Incubate the cells for a specified duration (e.g., 24 hours).
-
After incubation, harvest the cells or culture supernatant for downstream applications.
Figure 4: Workflow for macrophage culture and this compound treatment.
In Vitro Phagocytosis Assay
Objective: To quantify the effect of this compound on the phagocytic capacity of macrophages.
Materials:
-
This compound-treated macrophages.
-
Target tumor cells (e.g., B16F10).
-
Fluorescent dyes for cell labeling (e.g., CFSE for tumor cells and a red fluorescent dye for macrophages).
-
Flow cytometer.
Protocol:
-
Label tumor cells with CFSE and macrophages with a red fluorescent dye according to the manufacturers' protocols.
-
Co-culture the labeled macrophages and tumor cells at a specific ratio.
-
Treat the co-culture with this compound or control substances.
-
Incubate for a sufficient period to allow for phagocytosis (e.g., 4-6 hours).
-
Harvest the cells and analyze by flow cytometry.
-
Quantify phagocytosis by identifying the percentage of double-positive cells (macrophages that have engulfed tumor cells).
Measurement of Reactive Oxygen Species (ROS)
Objective: To measure the intracellular ROS levels in macrophages following this compound treatment.
Materials:
-
This compound-treated macrophages.
-
ROS-sensitive fluorescent probe (e.g., DCFH-DA).
-
Flow cytometer or fluorescence microscope.
Protocol:
-
Treat macrophages with this compound as described in section 4.1.
-
In the last 30 minutes of incubation, add the ROS-sensitive probe to the culture medium.
-
Wash the cells to remove excess probe.
-
Analyze the fluorescence intensity of the cells using a flow cytometer or fluorescence microscope. An increase in fluorescence indicates higher levels of intracellular ROS.
Analysis of Gene and Protein Expression
Objective: To determine the expression levels of M1/M2 markers in this compound-treated macrophages.
Protocols:
-
Quantitative Real-Time PCR (qRT-PCR):
-
Isolate total RNA from treated macrophages.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using primers specific for target genes (e.g., Tnf, Nos2, Cd86, Il10, Cd206) and a housekeeping gene for normalization.
-
Analyze the relative gene expression using the ΔΔCt method.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Collect the culture supernatant from treated macrophages.
-
Perform ELISA for specific cytokines (e.g., TNF-α, IL-10) according to the manufacturer's instructions.
-
-
Western Blotting:
-
Lyse treated macrophages and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against target proteins (e.g., phosphorylated p65, iNOS) and a loading control.
-
Incubate with a secondary antibody and visualize the protein bands.
-
Conclusion
This compound exhibits potent immunomodulatory properties by inducing a pro-inflammatory M1 phenotype in macrophages. This effect is primarily mediated by an increase in intracellular iron, leading to ROS production via the Fenton reaction and subsequent activation of the NF-κB signaling pathway. The ability of this compound to repolarize macrophages from a tumor-supportive M2 phenotype to a tumoricidal M1 phenotype presents a promising avenue for cancer immunotherapy. The experimental protocols and quantitative data provided in this guide offer a comprehensive resource for researchers aiming to further elucidate and harness the therapeutic potential of this compound's immunomodulatory effects.
References
- 1. Repurposing this compound: Diagnostic and therapeutic applications of an FDA-approved nanoparticle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iron oxide nanoparticles inhibit tumour growth by inducing pro-inflammatory macrophage polarization in tumour tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-tumor macrophages activated by this compound combined or surface-functionalized with the TLR3 agonist poly (I : C) promote melanoma regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-tumor macrophages activated by this compound combined or surface-functionalized with the TLR3 agonist poly (I : C) promote melanoma regression - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Labeling Stem Cells with Ferumoxytol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferumoxytol is an ultrasmall superparamagnetic iron oxide (USPIO) nanoparticle approved by the FDA for the treatment of iron deficiency anemia.[1][2] Its paramagnetic properties also make it an effective contrast agent for magnetic resonance imaging (MRI), enabling the non-invasive tracking of labeled cells in vivo.[2][3][4] This document provides detailed protocols for the labeling of various stem cell types with this compound for research and preclinical development, ensuring efficient intracellular uptake while maintaining cell viability and function. The use of this compound for cell labeling is considered an 'off-label' application.
Key Principles
The labeling process involves the formation of a complex between this compound and a transfection agent, most commonly protamine sulfate. This complex is then incubated with the stem cells, facilitating the endocytosis of the iron oxide nanoparticles. The internalized nanoparticles are stored in lysosomes, allowing for long-term tracking as the cells divide and migrate. Successful labeling results in a significant decrease in the T2 relaxation time of the cells, which appears as a dark (hypointense) signal on T2-weighted MR images.
Quantitative Data Summary
The following tables summarize key quantitative data from published studies on this compound labeling of stem cells.
Table 1: Optimized this compound Labeling Parameters for Different Stem Cell Types
| Stem Cell Type | This compound Concentration (µg Fe/mL) | Transfection Agent & Concentration | Incubation Time (hours) | Reference |
| Adipose-derived stem cells (ADSCs) | 500 | Protamine Sulfate (10 µg/mL) | 4 | |
| Mesenchymal stem cells (MSCs) | 100 | Not specified | Not specified | |
| Human mesenchymal stem cells (hMSCs) | 400 (Final concentration from 30mg/ml stock) | Protamine Sulfate (10 µg/mL) | 4, followed by 20 hours with media change | |
| Induced pluripotent stem cells (iPSCs) | Not specified | Protamine Sulfate | Not specified | |
| Human embryonic kidney 293 (HEK293) | Not specified | Protamine Sulfate | Not specified | |
| Human neural stem cells (NSCs) | 100-200 | Heparin-Protamine (HPF) complex | Not specified |
Table 2: Effects of this compound Labeling on Stem Cell Properties
| Parameter | Cell Type | This compound Concentration (µg Fe/mL) | Observation | Reference |
| Cell Viability | ADSCs | 100-500 | No significant difference compared to unlabeled controls. | |
| ADSCs | 600-700 | Borderline significant decrease in viability. | ||
| hUCB-MSCs | 100-400 | Viability between 83.86% and 91.64%. | ||
| Iron Uptake | MSCs | 100 | 4.01 ± 0.18 pg/cell | |
| ADSCs | 500 | Steadily increasing uptake up to this concentration, followed by a plateau. | ||
| Differentiation | ADSCs | 500 | Did not affect chondrogenesis. | |
| hESC-CPCs | 300 | Can adversely affect differentiation in a temporal and dose-dependent manner. | ||
| MRI Signal | ADSCs | 500 | Significantly shortened T2 relaxation times. | |
| Labeled Cells | As low as 10,000 cells | Detectable via T2-weighted MRI. |
Experimental Protocols
Protocol 1: this compound Labeling of Adherent Stem Cells (e.g., MSCs, ADSCs)
This protocol is adapted from established methods for labeling adipose-derived and mesenchymal stem cells.
Materials:
-
Stem cells (e.g., ADSCs, MSCs) cultured to 80% confluency
-
This compound (Feraheme®, 30 mg/mL stock solution)
-
Protamine Sulfate (10 mg/mL stock solution)
-
Serum-free cell culture medium (e.g., DMEM)
-
Complete cell culture medium (containing serum)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA (0.05%)
-
Sterile conical tubes (15 mL and 50 mL)
-
Cell culture flasks or plates
Procedure:
-
Preparation of Labeling Solution: a. In a 15 mL conical tube, dilute this compound in serum-free medium to the desired final concentration (e.g., for a final concentration of 500 µg Fe/mL in 7 mL of labeling medium, mix the required volume of this compound stock in 1 mL of serum-free medium). b. In a separate 15 mL conical tube, dilute protamine sulfate in 1 mL of serum-free medium to a final concentration of 10 µg/mL. c. Allow both solutions to rest for 5 minutes at room temperature. d. Combine the this compound and protamine sulfate solutions and mix gently. e. Allow the combined solution to rest for another 5 minutes to permit the formation of this compound-protamine sulfate complexes. f. Add 5 mL of serum-free medium to the 2 mL of complex solution for a final volume of 7 mL.
-
Cell Labeling: a. Aspirate the culture medium from the adherent stem cells. b. Gently wash the cells with pre-warmed, serum-free medium to remove any residual serum that may interfere with labeling efficiency. c. Add the 7 mL of the prepared labeling solution to the cell culture flask. d. Incubate the cells for 4 hours at 37°C and 5% CO₂. e. After the 4-hour incubation, add fetal bovine serum (FBS) to the flask to a final concentration of 10% and continue to incubate overnight (approximately 20 hours).
-
Harvesting and Washing Labeled Cells: a. The following day, aspirate the labeling medium from the cells. b. Wash the cells three times with sterile PBS to remove any free, unincorporated this compound complexes. c. Add pre-warmed trypsin-EDTA to the flask and incubate for 5 minutes, or until the cells detach. d. Neutralize the trypsin with complete culture medium and transfer the cell suspension to a 15 mL conical tube. e. Centrifuge the cells to form a pellet. f. Wash the cell pellet three times by resuspending in complete medium and centrifuging. g. After the final wash, resuspend the cells in the desired medium for downstream applications.
Protocol 2: Validation of this compound Labeling
1. Assessment of Labeling Efficiency (Prussian Blue Staining):
-
Principle: Prussian blue staining detects the presence of ferric iron (Fe³⁺) within the cells, appearing as distinct blue deposits.
-
Procedure:
-
Plate a small aliquot of labeled cells onto a glass coverslip or chamber slide and allow them to adhere.
-
Fix the cells with 4% paraformaldehyde.
-
Incubate the cells with a freshly prepared solution of equal parts 20% aqueous hydrochloric acid and 10% aqueous potassium ferrocyanide for 20-30 minutes.
-
Rinse thoroughly with deionized water.
-
Counterstain with Nuclear Fast Red for 5 minutes.
-
Dehydrate, clear, and mount the coverslip on a microscope slide.
-
Visualize under a light microscope. Labeled cells will show intracellular blue precipitates.
-
2. Quantification of Iron Uptake (Inductively Coupled Plasma Mass Spectrometry - ICP-MS):
-
Principle: ICP-MS is a highly sensitive analytical technique that can accurately measure the elemental composition of a sample, providing a quantitative measure of iron content per cell.
-
Procedure:
-
Harvest a known number of labeled and unlabeled (control) cells.
-
Wash the cell pellets extensively to remove extracellular iron.
-
Digest the cell pellets using a strong acid (e.g., nitric acid).
-
Analyze the digested samples using an ICP-MS instrument to determine the iron concentration.
-
Calculate the average iron content per cell (e.g., in picograms of Fe per cell).
-
3. Assessment of Cell Viability (Trypan Blue Exclusion or Flow Cytometry):
-
Principle: These assays distinguish between viable and non-viable cells.
-
Trypan Blue:
-
Mix a small sample of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Load a hemocytometer and count the number of stained (non-viable) and unstained (viable) cells under a microscope.
-
Calculate the percentage of viable cells.
-
-
Flow Cytometry (Annexin V/Propidium Iodide - PI Staining):
-
Stain the cells with Annexin V (to detect early apoptosis) and PI (to detect late apoptosis/necrosis).
-
Analyze the stained cells using a flow cytometer to quantify the percentage of viable, apoptotic, and necrotic cells.
-
4. Evaluation of Differentiation Potential:
-
Principle: Assess whether this compound labeling affects the ability of stem cells to differentiate into their target lineages.
-
Procedure:
-
Culture both labeled and unlabeled stem cells in appropriate differentiation-inducing media (e.g., osteogenic, adipogenic, chondrogenic).
-
After the differentiation period, use lineage-specific staining (e.g., Alizarin Red for osteogenesis, Oil Red O for adipogenesis, Alcian Blue for chondrogenesis) to assess the extent of differentiation.
-
Compare the differentiation efficiency between labeled and unlabeled cells.
-
Visualizations
Caption: Experimental workflow for labeling stem cells with this compound.
Caption: Generalized pathway of this compound uptake and subsequent analysis.
References
- 1. This compound can be used for quantitative Magnetic Particle Imaging of Transplanted Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Labeling stem cells with this compound, an FDA-approved iron oxide nanoparticle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Labeling Stem Cells with this compound, an FDA-Approved Iron Oxide Nanoparticle [jove.com]
- 4. Labeling Stem Cells with this compound, an FDA-Approved Iron Oxide Nanoparticle - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Using Ferumoxytol for In Vivo Cell Tracking with Magnetic Resonance Imaging (MRI)
An Application Note and Protocol for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ferumoxytol (Feraheme®) is an ultrasmall superparamagnetic iron oxide (USPIO) nanoparticle approved by the U.S. Food and Drug Administration (FDA) for the treatment of iron deficiency anemia in adults with chronic kidney disease.[1][2][3][4] Composed of an iron oxide core and a carboxymethyl-dextran coat, its superparamagnetic properties make it a powerful contrast agent for MRI.[5] Specifically, it significantly shortens the T2 and T2* relaxation times of tissues where it accumulates, leading to a strong, dark signal on T2- and T2*-weighted MR images. This characteristic has led to its "off-label" use as a cellular MRI contrast agent, enabling non-invasive, longitudinal tracking of transplanted cells in vivo. This application is crucial for evaluating the safety and efficacy of cell-based therapies by monitoring cell delivery, migration, engraftment, and persistence.
Mechanism of Cellular Uptake and MRI Signal Generation
This compound nanoparticles are not readily taken up by most non-phagocytic cells. Therefore, efficient intracellular labeling typically requires the use of a transfection agent. Common strategies involve complexing this compound with a polycationic agent, such as protamine sulfate, sometimes in combination with heparin. These complexes neutralize the nanoparticle's surface charge, facilitating interaction with the cell membrane and subsequent internalization through endocytosis. Once inside the cell, the nanoparticles are sequestered within endosomes and lysosomes in the cytoplasm. The high concentration of iron oxide within these vesicles creates local magnetic field inhomogeneities. This leads to rapid dephasing of proton spins in the surrounding water molecules, causing a significant reduction in the T2 and T2* relaxation times, which generates the hypointense (dark) contrast seen on MRI.
Experimental Protocols
The following protocols provide a generalized framework for labeling cells with this compound for MRI tracking. Optimization may be required depending on the specific cell type.
Protocol 1: this compound Labeling of Adherent Cells (e.g., MSCs, ADSCs)
This protocol is adapted from methods using protamine sulfate as a transfection agent.
Materials:
-
This compound (Feraheme®, 30 mg/mL elemental iron)
-
Protamine Sulfate (10 mg/mL)
-
Serum-free cell culture medium (e.g., DMEM)
-
Complete cell culture medium (with FBS)
-
Adherent cells plated at ~80% confluency
-
Sterile conical tubes and pipettes
Procedure:
-
Prepare Labeling Solutions:
-
In a sterile 15 mL conical tube, dilute the desired amount of this compound in serum-free medium. A final concentration between 100-500 µg/mL iron is often effective.
-
In a second tube, dilute protamine sulfate in serum-free medium to a final concentration of ~10 µg/mL.
-
Equilibrate both solutions at room temperature for 5 minutes.
-
-
Form Nanoparticle Complexes:
-
Combine the this compound and protamine sulfate solutions.
-
Mix gently and let the solution rest at room temperature for 5 minutes to allow for complex formation.
-
Add additional serum-free medium to achieve the final desired labeling concentration.
-
-
Cell Labeling:
-
Aspirate the complete medium from the cultured cells and wash once with sterile PBS.
-
Add the this compound-protamine sulfate labeling medium to the cells.
-
Incubate the cells for 4-6 hours at 37°C and 5% CO₂.
-
-
Terminate Labeling:
-
After the initial incubation, add FBS to the flasks to a final concentration of 10% to stop the transfection process.
-
Continue to incubate the cells overnight (18-24 hours) at 37°C and 5% CO₂.
-
-
Harvest Cells:
-
The following day, wash the cells three times with sterile PBS to remove any extracellular this compound complexes.
-
Harvest the cells using standard trypsinization methods. The labeled cells are now ready for experimental use (e.g., in vivo injection, phantom preparation, or viability assays).
-
Protocol 2: Confirmation of Iron Uptake via Prussian Blue Staining
This histological stain confirms the presence of intracellular iron.
Materials:
-
Labeled and unlabeled (control) cells on slides or coverslips
-
Formalin (4%) or Paraformaldehyde (PFA) for fixation
-
Potassium Ferrocyanide solution (2-5%)
-
Hydrochloric Acid (HCl) solution (2-5%)
-
Nuclear Fast Red counterstain
-
Distilled water
Procedure:
-
Fix cells with 4% formalin for 5-10 minutes.
-
Wash cells with distilled water.
-
Prepare the Prussian Blue working solution by mixing equal parts of Potassium Ferrocyanide and HCl solutions immediately before use.
-
Incubate the cells in the working solution for 15-20 minutes.
-
Rinse thoroughly with distilled water.
-
Counterstain with Nuclear Fast Red for 5 minutes to visualize cell nuclei.
-
Wash with distilled water, dehydrate, and mount.
-
Result: Labeled cells will exhibit distinct blue deposits in the cytoplasm, indicating the presence of iron, while unlabeled cells will not.
Protocol 3: In Vivo Cell Tracking with MRI
Procedure:
-
Cell Preparation & Injection:
-
Resuspend the harvested this compound-labeled cells in a sterile, serum-free medium or PBS at the desired concentration for injection.
-
Administer the cells to the animal model via the desired route (e.g., intravenous, intracerebral, intramyocardial).
-
-
MRI Acquisition:
-
Anesthetize the animal and position it within the MRI scanner.
-
Acquire images at baseline (pre-injection) and at multiple time points post-injection (e.g., 1 hour, 24 hours, 7 days, 14 days).
-
Recommended Sequences: T2-weighted (e.g., Fast Spin Echo) and T2*-weighted (e.g., Gradient Recalled Echo - GRE) sequences are most effective for detecting the hypointense signal from labeled cells.
-
-
Image Analysis:
-
Analyze the images for regions of signal loss (hypointensity) that correspond to the location of the injected cells.
-
Quantitative analysis can be performed by measuring the T2/T2* relaxation times or the signal-to-noise ratio (SNR) in regions of interest.
-
Experimental Workflow Visualization
The overall process from cell culture to in vivo imaging and analysis follows a structured workflow.
Quantitative Data Summary
The efficiency of this compound labeling and its effect on MRI parameters are critical for experimental design and interpretation.
Table 1: Cellular Iron Uptake and Labeling Conditions
| Cell Type | This compound Conc. (µg Fe/mL) | Transfection Agent | Iron Uptake (pg/cell) | Reference |
| Mesenchymal Stem Cells (MSCs) | 100 | Lipofectin® | 4.66 ± 0.46 | |
| Mesenchymal Stem Cells (MSCs) | 500 | Protamine Sulfate | > 8 (approx.) | |
| Neural Stem Cells (NSCs) | 100 | Heparin, Protamine Sulfate | ~2.5 | |
| "Bio-mimicry" MSCs | Not specified | None | 2.50 ± 0.50 |
Table 2: MRI Relaxation Times of Labeled vs. Unlabeled Cells
| Cell Type | Condition | T2 Relaxation Time (ms) | T2* Relaxation Time (ms) | Magnetic Field | Reference |
| Mesenchymal Stem Cells (MSCs) | Unlabeled | 26.3 ± 0.5 | - | Not Specified | |
| Mesenchymal Stem Cells (MSCs) | This compound-labeled | 4.58 ± 0.04 | - | Not Specified | |
| Glioblastoma Cells | Control | - | 25.6 | 7T | |
| Glioblastoma Cells | This compound-labeled | - | 2.8 | 7T | |
| Glioblastoma Cells | This compound-Lipofectamine | - | 1.9 | 7T |
Table 3: this compound Relaxivity (r1, r2, r2)*
Relaxivity (s⁻¹mM⁻¹) is a measure of a contrast agent's efficiency in altering relaxation rates.
| Medium | Field Strength | r1 Relaxivity | r2 Relaxivity | r2* Relaxivity | Reference |
| Saline | 1.5T | 19.9 ± 2.3 | 60.8 ± 3.8 | 150.3 ± 1.6 | |
| Plasma | 1.5T | 19.0 ± 1.7 | 64.9 ± 1.8 | 148.2 ± 3.1 | |
| Saline | 3.0T | 10.0 ± 0.3 | 62.3 ± 3.7 | 151.0 ± 5.0 | |
| Plasma | 3.0T | 9.5 ± 0.2 | 65.2 ± 1.8 | 155.0 ± 1.8 |
Note: In whole blood, the relationship between relaxation rates and this compound concentration is non-linear.
Safety and Considerations
-
Cell Viability: At the concentrations typically used for cell labeling (100-500 µg Fe/mL), this compound has been shown to have no significant adverse effects on the viability, proliferation, or differentiation capacity of various stem cell types.
-
Signal Dilution: The iron label is divided between daughter cells during cell division. This can lead to a gradual decrease in the MRI signal over time, potentially limiting long-term tracking of rapidly proliferating cells.
-
Iron Metabolism: Over time, the iron oxide core is metabolized by the cell, and the iron is incorporated into the body's natural iron stores. The carboxymethyl-dextran coating is excreted.
-
Detection Limits: The sensitivity of detection depends on the scanner's field strength, the sequence used, and the degree of cellular labeling. At 3T, as few as 500-1,000 labeled cells may be detectable. At higher fields like 7T, fewer than 100 cells can be detected.
-
Clinical Translation: A key advantage of this compound is its FDA approval for human use, which provides a more direct path for translating cell tracking techniques from preclinical studies to clinical trials.
References
- 1. mdpi.com [mdpi.com]
- 2. Current and Potential Imaging Applications of this compound for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Magnetic Resonance Imaging of this compound-Labeled Human Mesenchymal Stem Cells in the Mouse Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Magnetic Resonance Imaging of this compound-Labeled Human Mesenchymal Stem Cells in the Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound can be used for quantitative Magnetic Particle Imaging of Transplanted Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Ferumoxytol: A Versatile Nanoplatform for Targeted Cancer Therapy
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Ferumoxytol, an iron oxide nanoparticle coated with a carbohydrate shell, is an FDA-approved treatment for iron deficiency anemia. Beyond its clinical use, this compound has emerged as a promising nanoplatform for cancer therapy. Its inherent properties, including biocompatibility, biodegradability, and superparamagnetic nature, make it an ideal candidate for a drug delivery vehicle. This compound can be loaded with various chemotherapeutic agents, enabling targeted delivery to tumor tissues, thereby enhancing therapeutic efficacy while minimizing systemic toxicity. Moreover, this compound itself exhibits intrinsic anti-cancer properties by inducing ferroptosis and modulating the tumor microenvironment. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a drug delivery vehicle in cancer research.
Mechanism of Action
This compound's utility in cancer therapy stems from two primary mechanisms: as a carrier for targeted drug delivery and as an agent with intrinsic anti-tumor activity.
1. Drug Delivery Vehicle: The polyglucose sorbitol carboxymethylether coating of this compound allows for the non-covalent loading of chemotherapeutic drugs, such as doxorubicin and paclitaxel, through weak electrostatic interactions.[1] This formulation leverages the enhanced permeability and retention (EPR) effect, leading to the passive accumulation of the drug-loaded nanoparticles in tumor tissues, which are characterized by leaky vasculature and poor lymphatic drainage. The acidic microenvironment of tumors can then trigger the release of the bound drug, concentrating the therapeutic effect at the tumor site.[1]
2. Intrinsic Anti-Cancer Effects: this compound has been shown to induce cancer cell death through a process called ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid reactive oxygen species (ROS).[2] Additionally, this compound can modulate the tumor immune microenvironment by polarizing tumor-associated macrophages (TAMs) from an immunosuppressive M2 phenotype to a pro-inflammatory M1 phenotype, which can enhance the anti-tumor immune response.[3][4]
Diagram of this compound's Dual Anti-Cancer Mechanism
Caption: Dual mechanism of this compound in cancer therapy.
Data Presentation: Quantitative Analysis of this compound-Drug Conjugates
The following tables summarize key quantitative parameters for this compound-based drug delivery systems based on available preclinical and clinical data.
Table 1: Drug Loading and Release Kinetics
| Drug | Nanoparticle System | Drug Loading Efficiency (%) | Encapsulation Efficiency (%) | Release Conditions | Cumulative Release (%) | Reference |
| Doxorubicin | Ferritin Nanoparticles | 5.27 | - | pH 5.0, 24h | ~80 | |
| Doxorubicin | Ferritin Nanoparticles | - | - | pH 7.4, 24h | <10 | |
| Doxorubicin | PEI-functionalized Iron Oxide | - | - | - | - | |
| Doxorubicin | Functionalized Graphene Oxide | 9.91 | 99.1 | pH 5.2, 25 days | 53 | |
| Doxorubicin | Functionalized Graphene Oxide | 9.91 | 99.1 | pH 7.4, 25 days | 37 | |
| Paclitaxel | PEGMA-b-MCH Micelles | 8.7 | 51 | - | - |
Note: Data for this compound is limited; related iron oxide nanoparticle systems are presented as representative examples.
Table 2: In Vivo Tumor Accumulation and Therapeutic Efficacy
| Cancer Model | Drug | This compound Dose | Treatment Regimen | Tumor Accumulation | Therapeutic Efficacy | Reference |
| Advanced Solid Tumors (Human) | Nanoliposomal Irinotecan (nal-IRI) | - | FMX-MRI followed by nal-IRI | 2.5-30% of injected dose/kg of tissue at 24h | Higher FMX uptake correlated with greater tumor reduction | |
| Murine Leukemia | - | 6 mg/kg | 3 times a week | - | Increased median survival from 17 to 25 days | |
| Breast Cancer Xenograft | - | - | Co-implanted with tumor cells | - | 57% tumor growth inhibition at 21 days | |
| Breast Cancer Mouse Model | - | 5 mg/kg | Single IV dose | Peak tumor concentration at 42h | - | |
| Tumor-bearing mice | Paclitaxel (on iron oxide NP) | - | - | - | ~50% reduction in tumor volume after 23 days |
Experimental Protocols
Protocol 1: Loading Doxorubicin onto this compound
This protocol is an exemplary method based on the principles of electrostatic interaction for loading doxorubicin onto iron oxide nanoparticles.
Materials:
-
This compound (Feraheme®)
-
Doxorubicin hydrochloride (DOX)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized (DI) water
-
Magnetic separator or centrifuge
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in DI water (e.g., 1 mg/mL of iron).
-
Prepare a stock solution of DOX in DI water (e.g., 1 mg/mL).
-
-
Drug Loading:
-
In a polypropylene tube, mix the this compound solution with the DOX solution at a desired weight ratio (e.g., 10:1, 5:1, or 2:1 of this compound:DOX).
-
Adjust the final volume with PBS (pH 7.4) to achieve a final this compound concentration of approximately 0.5 mg/mL.
-
Incubate the mixture at room temperature for 24 hours with gentle stirring.
-
-
Purification:
-
Separate the DOX-loaded this compound from the unbound DOX. This can be achieved by magnetic separation (if a strong enough magnet is available) or by centrifugation at high speed (e.g., 20,000 x g for 30 minutes).
-
Carefully remove the supernatant containing the unbound DOX.
-
Wash the pellet with PBS (pH 7.4) three times, repeating the separation step each time.
-
-
Quantification of Loaded Doxorubicin:
-
Resuspend the final pellet of DOX-loaded this compound in a known volume of PBS (pH 7.4).
-
Measure the absorbance of the solution at 480 nm using a UV-Vis spectrophotometer.
-
Determine the concentration of DOX using a standard calibration curve of free DOX in PBS.
-
Calculate the drug loading efficiency (DLE) and encapsulation efficiency (EE) using the following formulas:
-
DLE (%) = (Weight of loaded drug / Weight of nanoparticles) x 100
-
EE (%) = (Weight of loaded drug / Initial weight of drug) x 100
-
-
Diagram of Doxorubicin Loading Workflow
References
Application Notes and Protocols for Ferumoxytol-Enhanced MRI in the Detection of Lymph Node Metastases
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing ferumoxytol-enhanced Magnetic Resonance Imaging (MRI) to detect lymph node metastases. This compound, an ultrasmall superparamagnetic iron oxide (USPIO) nanoparticle, serves as a contrast agent that is taken up by macrophages within the reticuloendothelial system, including those residing in lymph nodes. This differential uptake between healthy and metastatic nodal tissue allows for enhanced visualization and characterization of metastases.
Principle of Detection
The fundamental principle behind this compound-enhanced MRI for lymph node imaging lies in the cellular composition of benign versus malignant nodes. Healthy lymph nodes contain a significant population of macrophages. When this compound is administered intravenously, these macrophages phagocytose the iron oxide nanoparticles.[1][2][3] The accumulation of iron within the macrophages causes a substantial decrease in the signal intensity on T2 and T2*-weighted MRI sequences due to the superparamagnetic properties of the nanoparticles.[3][4]
Conversely, metastatic deposits within lymph nodes displace the normal macrophage population. Consequently, these malignant areas do not take up this compound to the same extent as healthy nodal tissue. As a result, metastatic lesions retain a high signal intensity on T2 and T2*-weighted images, appearing bright against the darkened background of the normal lymph node parenchyma. This contrast enables the detection of metastases, irrespective of the lymph node's size, a limitation of conventional imaging techniques.
Quantitative Data Summary
The diagnostic performance of this compound-enhanced MRI has been evaluated in various clinical studies. The following tables summarize the quantitative data from a key study in genitourinary malignancies.
Table 1: Per-Lymph Node Based Diagnostic Performance of this compound-Enhanced MRL
| Metric | Value (%) |
| Sensitivity | 98.0 |
| Specificity | 64.4 |
| Positive Predictive Value (PPV) | 86.0 |
| Negative Predictive Value (NPV) | 93.5 |
| Overall Accuracy | 87.2 |
Table 2: Patient-Based Diagnostic Performance of this compound-Enhanced MRL
| Metric | Value (%) |
| Sensitivity | 96.9 |
| Specificity | 42.9 |
| Positive Predictive Value (PPV) | 88.6 |
| Negative Predictive Value (NPV) | 75.0 |
Experimental Protocols
The following are detailed protocols for conducting this compound-enhanced MRI for the detection of lymph node metastases, based on established clinical trial methodologies.
Patient Selection and Preparation
Inclusion Criteria:
-
Patients aged 18 years or older with histologically confirmed cancer (e.g., prostate, bladder, kidney, colorectal, esophageal).
-
Planned for surgical resection of the primary tumor.
-
Imaging evidence of lymph node involvement or high risk for lymph node metastases.
Exclusion Criteria:
-
Contraindications for MRI (e.g., pacemakers, certain metallic implants).
-
Known hypersensitivity or allergy to this compound or other iron products.
-
Evidence of iron overload, such as hemochromatosis.
-
Pregnancy or breastfeeding.
Pre-procedural Steps:
-
Obtain written informed consent from the patient.
-
Perform a thorough medical history to assess for any exclusion criteria.
-
Ensure the patient has no contraindications for MRI.
This compound Administration
-
Dosage: Administer this compound intravenously at a dose of 7.5 mg of iron per kilogram of body weight (mg Fe/kg).
-
Administration: The infusion should be given over 15 minutes.
-
Monitoring: Monitor the patient's vital signs before the injection and at 15, 30, 45, and 60 minutes post-injection.
MRI Acquisition Protocol
Imaging Equipment:
-
A 3-Tesla (3T) MRI scanner is recommended for optimal image quality.
Imaging Timing:
-
Baseline (Pre-contrast): Acquire initial MRI scans before the administration of this compound.
-
Post-contrast: Repeat the MRI scans 24 to 48 hours after the this compound injection. Studies have shown that the signal intensity difference between benign and malignant lymph nodes is similar at 24 and 48 hours, allowing for a flexible imaging window.
Recommended MRI Sequences:
-
Axial T2-weighted turbo spin-echo: This sequence provides good anatomical detail of the lymph nodes.
-
Axial fat-saturated T2-weighted gradient-echo:* This sequence is highly sensitive to the susceptibility effects of the iron in this compound, leading to significant signal loss in normal lymph nodes.
Image Analysis and Interpretation
-
Qualitative Analysis: A radiologist experienced in reading USPIO-enhanced MRI should compare the baseline and post-contrast images.
-
Criteria for Malignancy: A lymph node is considered metastatic if it exhibits one or more of the following characteristics on post-contrast T2/T2*-weighted images:
-
Maintains a high signal intensity (i.e., fails to show a significant signal drop) compared to the pre-contrast scan.
-
Shows a heterogeneous signal with a mottled appearance.
-
Presents with discrete focal areas of high signal intensity.
-
Has a central high signal with a peripheral decrease in signal intensity.
-
-
Quantitative Analysis (Optional): The percentage change in normalized signal intensity (SI) from baseline to post-contrast can be calculated to provide a quantitative measure of this compound uptake.
Visualizations
Mechanism of this compound Uptake and MRI Signal Change
Caption: Mechanism of differential this compound uptake in lymph nodes.
Experimental Workflow for this compound-Enhanced MRI
Caption: Experimental workflow for this compound-enhanced MRI.
References
- 1. Repurposing this compound: Diagnostic and therapeutic applications of an FDA-approved nanoparticle [thno.org]
- 2. researchgate.net [researchgate.net]
- 3. mriquestions.com [mriquestions.com]
- 4. Current and Potential Imaging Applications of this compound for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging with Ferumoxytol in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Ferumoxytol, an ultrasmall superparamagnetic iron oxide (USPIO) nanoparticle, as a contrast agent for in vivo imaging in animal models. This compound is an FDA-approved iron replacement therapy that can be used off-label for various magnetic resonance imaging (MRI) applications due to its strong effects on T1 and T2/T2* relaxation times.[1][2][3][4][5] Its unique properties allow for the visualization of vasculature, inflammation, macrophage activity, and tracking of labeled cells.
Principles of this compound-Enhanced Imaging
This compound consists of an iron oxide core coated with a carbohydrate shell. This structure gives it a long intravascular half-life of approximately 14.5 hours, initially acting as a blood-pool agent. Over time, the nanoparticles are cleared from circulation by the mononuclear phagocyte system (MPS), primarily macrophages in the liver, spleen, and bone marrow. This uptake by macrophages is a key principle exploited for imaging inflammation and tracking macrophage migration.
In MRI, this compound significantly shortens the T2 and T2* relaxation times, leading to a signal decrease (hypointensity) on T2- and T2*-weighted images. It also affects the T1 relaxation time, which can result in signal enhancement (hyperintensity) on T1-weighted images, particularly when the nanoparticles are extracellular.
Quantitative Data Summary
The following tables summarize key quantitative parameters for in vivo imaging with this compound in various animal models.
Table 1: Recommended this compound Doses for In Vivo Imaging
| Animal Model | Application | Dosage (mg Fe/kg) | Administration Route | Reference |
| Rat | Neuroinflammation | 25 | Intravenous (IV) | |
| Mouse | Tumor-Associated Macrophage Imaging | 5 | Intravenous (IV) | |
| Mouse | Stroke | Dose equivalent to human cerebral blood volume mapping | Intravenous (IV) | |
| Mouse | Cell Tracking (MSCs) | Labeling concentration: 100 µg/mL in media | N/A (in vitro labeling) | |
| Dog | Magnetic Resonance Angiography | 1, 2, 3, and 4 (dose escalation) | Intravenous (IV) | |
| Pig | Brain Iron Deposition Study | 5 | Intravenous (IV) | |
| Baboon | PET/MR Imaging | 10 | Intravenous (IV) | |
| Rhesus Macaque | Maternal-Fetal Interface Imaging | 4 | Intravenous (IV) | |
| Rat | Macrophage Migration Tracking | 0.5 mmol/kg | Intravenous (IV) |
Table 2: MRI Relaxivity and Imaging Parameters
| Parameter | Value | Magnetic Field Strength | Reference |
| r1 Relaxivity | 15 mM⁻¹s⁻¹ | 1.5 T | |
| r2 Relaxivity | 89 mM⁻¹s⁻¹ | 1.5 T | |
| r1 Relaxivity | 13.4 Hz/mM | 4.7 T | |
| r2 Relaxivity | 85.6 Hz/mM | 4.7 T | |
| Imaging Time Points | |||
| Angiography | Immediately post-injection | N/A | |
| Neuroinflammation/Macrophage Uptake | 24 hours post-injection | N/A | |
| Tumor Necrosis | 24 and 48 hours post-injection | 7 T | |
| Cell Tracking (in vivo) | Up to 105 days | N/A |
Experimental Protocols
Protocol 1: Imaging Neuroinflammation in a Rat Brain Tumor Model
This protocol is adapted from studies investigating the inflammatory component of intracerebral tumors.
1. Animal Model:
-
Immune-compromised nude rats with intracerebral implantation of human metastatic cancer cells (e.g., H460 non-small cell lung carcinoma or HCC1954 breast carcinoma).
-
Allow tumors to grow to a volume >10 mm³.
2. MRI Acquisition (Baseline):
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).
-
Perform baseline T1-weighted, T2-weighted, and T2*-weighted MRI scans on a high-field scanner (e.g., 11.75T).
3. This compound Administration:
-
Administer this compound at a dose of 25 mg/kg intravenously (IV).
4. Post-Contrast MRI Acquisition:
-
Repeat the T1-weighted, T2-weighted, and T2*-weighted MRI scans 24 hours after this compound injection.
5. Data Analysis:
-
Compare pre- and post-contrast images.
-
Look for pockets of hypointensity on T1-weighted scans and signal dropout on T2- and T2*-weighted scans within and around the tumor, indicative of this compound uptake by inflammatory cells.
6. Histological Correlation (Optional but Recommended):
-
Immediately after the final MRI scan, perfuse the animal and harvest the brain for immunohistochemical analysis.
-
Stain for the this compound coating to confirm nanoparticle localization within macrophages, microglia, and astrocytes.
Protocol 2: Imaging Tumor-Associated Macrophages (TAMs) in a Mouse Breast Cancer Model
This protocol is based on the methodology for quantitatively imaging TAMs in a syngeneic mouse model of breast cancer.
1. Animal Model:
-
Mice with established tumors (e.g., EF43.fgf-4 triple-negative breast cancer), with a tumor volume of approximately 500 mm³.
2. This compound Preparation and Administration:
-
Dilute the stock this compound solution (30 mg/mL Fe) 10-fold with phosphate-buffered saline (PBS).
-
Inject the diluted solution into the tail vein at a dose of 5 mg/kg.
3. MRI Acquisition:
-
Perform MRI scans before and at multiple time points after this compound injection (e.g., 24 hours).
-
Acquire T2- and T2*-weighted images to detect signal attenuation due to this compound uptake by TAMs.
4. Quantitative [Fe]MRI (Advanced):
-
To quantify iron concentration, acquire images to measure tissue relaxation times (T1 and T2) before SPION administration.
-
Determine the inherent relaxivities (r1 and r2) of this compound at the specific field strength used.
-
Use appropriate quantitative MRI sequences and analysis to create iron concentration maps.
5. Histological Validation:
-
Correlate MRI findings with histological staining for macrophages (e.g., CD68) and iron (e.g., Prussian blue) in excised tumor tissue.
Protocol 3: In Vitro Labeling and In Vivo Tracking of Mesenchymal Stem Cells (MSCs)
This protocol describes the labeling of MSCs with this compound for subsequent in vivo tracking.
1. Cell Culture and Labeling:
-
Culture murine bone marrow-derived MSCs under standard conditions.
-
24 hours before labeling, re-plate cells at a confluency of 5 million cells per flask.
-
Prepare the labeling medium by adding this compound to the cell culture medium at a concentration of 100 µg/mL. The use of a transfection agent like Lipofectin or protamine sulfate (10 µg/ml) can facilitate uptake.
-
Incubate the cells with the labeling medium for the desired duration (e.g., 24 hours).
2. Verification of Labeling:
-
Wash the labeled cells three times with PBS to remove excess this compound.
-
Confirm iron uptake using Prussian blue staining.
-
Quantify cellular iron content using inductively coupled plasma optical emission spectrometry (ICP-OES).
3. Animal Model and Cell Implantation:
-
Prepare the animal model of interest (e.g., mice with calvarial defects).
-
Suspend one million labeled MSCs in a suitable scaffold (e.g., polyethylene glycol).
-
Implant the cell-scaffold construct into the defect site.
4. In Vivo Imaging:
-
Perform MRI scans at various time points post-implantation (e.g., day 1 and day 14).
-
Use a T2-weighted multi-echo spin echo (MESE) sequence to measure T2 relaxation times, which will be significantly shortened in the presence of iron-labeled cells.
-
Alternatively, Magnetic Particle Imaging (MPI) can be used for direct and quantitative detection of the iron oxide nanoparticles.
5. Histological Confirmation:
-
At the end of the study, harvest the tissue containing the implant and perform Prussian blue staining to visualize the presence of iron-labeled cells.
Visualizations
Caption: Workflow for neuroinflammation imaging.
Caption: this compound uptake by tumor macrophages.
Caption: Workflow for stem cell labeling and tracking.
References
- 1. This compound nanoparticle uptake in brain during acute neuroinflammation is cell-specific - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repurposing this compound as a Breast Cancer-Associated Macrophage Tracer with Five-Dimensional Quantitative [Fe]MRI of SPION Dynamics [mdpi.com]
- 3. Current and Potential Imaging Applications of this compound for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mriquestions.com [mriquestions.com]
Application Note: Quantifying Ferumoxytol Uptake in Cells using ICP-MS
Abstract
This application note provides a detailed protocol for the quantification of Ferumoxytol uptake in cultured cells using Inductively Coupled Plasma - Mass Spectrometry (ICP-MS). This compound, an iron oxide nanoparticle approved for clinical use, is increasingly utilized in research for cell tracking, magnetic resonance imaging (MRI), and therapeutic applications.[1][2] Accurate quantification of its cellular uptake is crucial for evaluating the efficacy and safety of these applications. This document outlines the complete workflow, from cell culture and this compound labeling to sample preparation and ICP-MS analysis, and includes representative data for various cell types. The methodologies described herein are intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a superparamagnetic iron oxide (SPIO) nanoparticle coated with a carbohydrate shell.[3] In clinical settings, it is primarily used for the treatment of iron deficiency anemia.[1] Its paramagnetic properties also make it an effective contrast agent for MRI, enabling the visualization of labeled cells in vivo.[4] In a research context, understanding the extent of this compound internalization by cells is critical for optimizing cell labeling protocols, assessing the therapeutic potential of this compound-based treatments, and interpreting imaging data.
The primary mechanism of this compound uptake is through the reticuloendothelial system, with macrophages being particularly efficient at internalizing these nanoparticles via scavenger receptors. However, various other cell types, including stem cells and cancer cells, can also internalize this compound, often facilitated by transfection agents.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique capable of detecting and quantifying elements at trace levels. This makes it an ideal method for accurately measuring the intracellular iron content derived from this compound, providing a direct measure of nanoparticle uptake. This protocol details a robust method for preparing cell samples for ICP-MS analysis and quantifying the internalized iron.
Signaling Pathways and Experimental Workflow
The cellular uptake of this compound by macrophages is a key process in its biological activity. This process is primarily mediated by scavenger receptors on the macrophage cell surface. The general experimental workflow for quantifying this uptake involves several key stages, from cell culture to data analysis.
Figure 1: Simplified signaling pathway of this compound uptake in macrophages.
Figure 2: Experimental workflow for quantifying this compound uptake.
Experimental Protocols
Materials and Reagents
-
Cells: Cell line of interest (e.g., RAW 264.7 macrophages, human mesenchymal stem cells).
-
Culture Media: Appropriate for the cell line.
-
This compound: (Feraheme®, AMAG Pharmaceuticals).
-
Transfection agents (optional): Protamine sulfate, Lipofectin®.
-
Phosphate-Buffered Saline (PBS): Ca²⁺/Mg²⁺-free.
-
Trypsin-EDTA: For adherent cell detachment.
-
Trace-metal grade Nitric Acid (HNO₃): Concentrated (e.g., 67-70%).
-
Trace-metal grade Hydrogen Peroxide (H₂O₂): 30%.
-
Ultrapure deionized water: (18.2 MΩ·cm).
-
Iron standard for ICP-MS: 1000 µg/mL in dilute HNO₃.
-
Acid-washed polypropylene tubes.
Protocol 1: Cell Culture and this compound Labeling
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates or T-75 flasks) and culture until they reach the desired confluency (typically 70-80%).
-
Labeling Preparation: Prepare the this compound labeling medium. Dilute this compound in serum-free culture medium to the desired final concentration (e.g., 50-200 µg/mL).
-
Optional: For enhanced uptake in non-phagocytic cells, pre-incubate the this compound solution with a transfection agent like Lipofectin® or protamine sulfate according to the manufacturer's instructions.
-
-
Incubation: Remove the culture medium from the cells, wash once with PBS, and add the this compound labeling medium.
-
Incubation Time: Incubate the cells for a specified period (e.g., 4 to 24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Control Group: Prepare a control group of cells that are not exposed to this compound to determine the basal intracellular iron level.
Protocol 2: Sample Preparation for ICP-MS Analysis
-
Washing: After incubation, aspirate the this compound-containing medium. Wash the cells thoroughly with PBS three to five times to remove all extracellular nanoparticles. This step is critical to prevent overestimation of uptake.
-
Cell Detachment: For adherent cells, add Trypsin-EDTA and incubate until cells detach. Resuspend the cells in culture medium to inactivate the trypsin.
-
Cell Counting: Collect the cell suspension and count the number of cells using a hemocytometer or an automated cell counter. A known number of cells (e.g., 1 x 10⁶) is required for accurate normalization.
-
Harvesting: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes) to pellet the cells.
-
Final Wash: Discard the supernatant and wash the cell pellet one more time with PBS to remove any residual medium.
-
Acid Digestion:
-
Carefully remove all supernatant and add a defined volume of concentrated trace-metal grade nitric acid (e.g., 100-200 µL) to the cell pellet in an acid-washed polypropylene tube.
-
Heat the samples at 90°C for at least 2 hours to ensure complete cell lysis and dissolution of the iron oxide nanoparticle cores.
-
Allow the samples to cool to room temperature.
-
Optional: If organic material remains, add a small volume of 30% hydrogen peroxide (e.g., 50 µL) and heat for an additional hour.
-
-
Dilution: Dilute the digested sample with ultrapure deionized water to a final acid concentration of 2-5% and to a volume that brings the expected iron concentration within the linear range of the ICP-MS calibration curve (typically in the parts-per-billion range).
Protocol 3: ICP-MS Analysis
-
Instrument Calibration: Prepare a series of calibration standards by diluting the iron standard stock solution in 2-5% nitric acid. The concentration range should bracket the expected iron concentrations in the samples.
-
Instrument Parameters: Set up the ICP-MS instrument for iron analysis. Typical parameters may include:
-
Isotopes to monitor: ⁵⁶Fe and/or ⁵⁷Fe. ⁵⁶Fe is the most abundant but can suffer from isobaric interference from ⁴⁰Ar¹⁶O⁺. ⁵⁷Fe is less abundant but generally has lower interference.
-
Collision/Reaction Cell: Use a collision/reaction cell with a gas like helium (He) or hydrogen (H₂) to reduce polyatomic interferences, particularly for ⁵⁶Fe.
-
Internal Standard: Use an internal standard (e.g., Yttrium-89) added to all blanks, standards, and samples to correct for instrument drift and matrix effects.
-
-
Sample Analysis: Aspirate the prepared samples, blanks, and calibration standards into the ICP-MS. Each sample should be measured in triplicate.
-
Data Acquisition: Record the signal intensity (counts per second) for the selected iron isotopes.
Data Presentation and Analysis
The raw data from the ICP-MS (in µg/L or ppb) is used to calculate the amount of iron per cell.
Calculation:
-
Iron Mass in Sample (µg):
-
Iron Mass = ICP-MS Concentration (µg/L) * Final Sample Volume (L)
-
-
Iron Mass per Cell (pg):
-
Iron per Cell = (Iron Mass in Sample (µg) / Number of Cells in Pellet) * 10⁶ (pg/µg)
-
The results should be presented in a clear, tabular format, including the mean and standard deviation from replicate experiments.
Quantitative Data Summary
| Cell Type | This compound Conc. (µg/mL) | Incubation Time (h) | Transfection Agent | Iron Uptake (pg/cell) | Reference |
| Mesenchymal Stem Cells (MSCs) | 100 | 24 | Lipofectin® | 4.656 ± 0.46 | |
| Mesenchymal Stem Cells (MSCs) | 100 | Not Specified | None | 4.01 ± 0.18 | |
| Pig Mesenchymal Stem Cells (pMSCs) | 100 | 24 | Lipofectin® | ~3.9 | |
| Mouse Mesenchymal Stem Cells (mMSCs) | 100 | 24 | Lipofectin® | ~8.1 | |
| Rat Mesenchymal Stem Cells (MSCs) | 50 | Overnight | "Bio-mimicry" method | 2.50 ± 0.50 | |
| RAW 264.7 Macrophages | 100 | 1 | None | Data reported qualitatively |
Logical Relationships in Data Analysis
The final calculation of iron content per cell is dependent on several key measurements. The relationship between these measurements is illustrated below.
Figure 3: Logical flow for calculating iron content per cell.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound uptake in cells using ICP-MS. By following these procedures, researchers can obtain accurate and reproducible data on intracellular iron content. This information is invaluable for a wide range of studies, including the optimization of cell labeling for MRI tracking, the development of iron-based drug delivery systems, and the investigation of the biological effects of iron oxide nanoparticles. The sensitivity of ICP-MS allows for the detection of even low levels of this compound uptake, making it the gold standard for such quantitative analyses.
References
- 1. Labeling stem cells with this compound, an FDA-approved iron oxide nanoparticle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Repurposing this compound: Diagnostic and therapeutic applications of an FDA-approved nanoparticle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Method for Preparing Mesenchymal Stem Cells and Labeling with this compound for Cell Tracking by MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound can be used for quantitative Magnetic Particle Imaging of Transplanted Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ferumoxytol-Enhanced Vascular Imaging in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferumoxytol, an ultrasmall superparamagnetic iron oxide (USPIO) nanoparticle, serves as a versatile contrast agent for magnetic resonance imaging (MRI), particularly in the realm of preclinical vascular imaging. Its unique properties, including a long intravascular half-life and dual T1 and T2/T2* relaxation effects, enable high-resolution anatomical and functional assessment of the vasculature. Initially approved for the treatment of iron deficiency anemia, its off-label use in preclinical research is rapidly expanding, offering significant advantages over traditional gadolinium-based contrast agents.[1][2][3]
This document provides detailed application notes and experimental protocols for the use of this compound in various preclinical vascular imaging scenarios, including neurovascular, cardiovascular, and tumor angiogenesis studies.
Mechanism of Action
This compound acts as a blood pool agent due to its relatively large hydrodynamic size (approximately 30 nm) and hydrophilic carbohydrate coating, which prevent it from extravasating into the interstitial space in tissues with intact vasculature.[4][5] This prolonged intravascular residence (half-life of ~14-21 hours) allows for a steady-state imaging window, facilitating high-resolution magnetic resonance angiography (MRA).
At low concentrations, this compound primarily shortens the T1 relaxation time, resulting in a strong positive contrast (signal enhancement) on T1-weighted images, ideal for anatomical visualization of blood vessels. At higher concentrations, and on T2- or T2-weighted sequences, its superparamagnetic iron oxide core induces significant T2 and T2 shortening, leading to signal loss (negative contrast). This property can be exploited for perfusion imaging and detecting areas of high this compound concentration.
Over time (typically 24-48 hours post-injection), this compound nanoparticles are cleared from circulation by the mononuclear phagocyte system (MPS), primarily by macrophages in the liver, spleen, and bone marrow. This uptake by macrophages can be leveraged to image inflammation within the vessel walls.
Key Advantages in Preclinical Vascular Imaging
-
High Resolution: The long blood pool phase allows for extended acquisition times, enabling high-resolution 3D imaging of complex vascular networks.
-
Steady-State Imaging: Unlike first-pass imaging with gadolinium agents, this compound permits steady-state acquisitions, reducing the risk of mistiming the contrast bolus.
-
Versatility: Can be used for both "bright blood" (T1-weighted) and "black blood" (T2/T2*-weighted) imaging.
-
Functional Assessment: Enables the measurement of vascular parameters such as blood volume, vessel size index, and permeability.
-
Inflammation Imaging: Delayed-phase imaging can visualize macrophage infiltration in conditions like atherosclerosis and aneurysm progression.
Data Presentation: Quantitative Imaging Parameters
The following tables summarize typical dosages and MRI parameters for various preclinical applications of this compound. Note that optimal parameters may vary depending on the specific preclinical model, MRI system (field strength), and research question.
| Application | Animal Model | This compound Dose (mg Fe/kg) | Imaging Time Points | Primary MRI Sequences | Key Quantitative Metrics | Reference |
| Neurovascular Imaging | Mouse, Rat | 3 - 7 | Immediate (Blood Pool), 24h (Delayed) | T1-w FSPGR, T2-w GRE, SWI | Cerebral Blood Volume (CBV), Vessel Size Index (VSI), Permeability (Ktrans) | |
| Tumor Angiogenesis | Mouse (Xenograft) | 4 - 6 | Immediate, 1h, 24h, 48h | T1-w SE/FSPGR, T2-w GRE | Fractional Blood Volume (fBV), Vessel Permeability, Macrophage Infiltration | |
| Cardiac MRA | Mouse, Swine | 2 - 4 | Steady-State | ECG-gated 3D FLASH, Cine-MRI | Left Ventricular Ejection Fraction (LVEF), Cardiac Output, Myocardial Perfusion | |
| Aortic Imaging | Rat, Mouse | 2 - 4 | Steady-State | 3D Time-of-Flight (TOF) MRA, T1-w FLASH | Aneurysm Volume, Wall Thickness, Plaque Burden |
| Quantitative Metric | Typical Preclinical Values (Representative) | Method of Calculation | Significance |
| Signal-to-Noise Ratio (SNR) | Varies significantly with sequence and field strength. Clinical studies report high SNR with this compound. | Mean signal intensity of the vessel divided by the standard deviation of the background noise. | A measure of image quality and the ability to distinguish the vessel from background noise. |
| Contrast-to-Noise Ratio (CNR) | Varies significantly. Clinical studies show a dose-dependent increase up to ~4 mg/kg. | Difference in SNR between the vessel and adjacent muscle, divided by the standard deviation of the background noise. | A measure of the conspicuity of the vessel against surrounding tissue. |
| Vessel-to-Muscle Ratio | Not consistently reported in preclinical studies. | Mean signal intensity of the vessel divided by the mean signal intensity of adjacent muscle tissue. | A simple and effective measure of contrast enhancement. |
| Relaxivity (r1, r2) | r1: ~15 mM⁻¹s⁻¹, r2: ~89 mM⁻¹s⁻¹ (at 1.5T) | Measured from phantom studies by plotting relaxation rates (1/T1, 1/T2) against iron concentration. | Intrinsic properties of the contrast agent that determine its effectiveness in altering relaxation times. |
| ΔR2, ΔR2 | Varies with tissue type and this compound concentration. | The change in the transverse relaxation rates (R2 = 1/T2, R2 = 1/T2*) before and after contrast administration. | Used to calculate blood volume and vessel size index. |
Experimental Protocols
General Preparation and Administration for Rodent Models
-
Animal Preparation:
-
Anesthetize the animal using isoflurane (1-2% in medical air or oxygen).
-
Place the animal on a heated bed to maintain body temperature (37°C).
-
Monitor vital signs, including respiration rate and temperature, throughout the experiment.
-
Secure a tail vein catheter for intravenous injection of this compound.
-
-
This compound Preparation and Administration:
-
Dilute the this compound solution with sterile saline (e.g., 1:4 ratio) to a suitable volume for slow injection.
-
Administer the prepared this compound solution via the tail vein catheter as a slow intravenous infusion over 1-2 minutes. A bolus injection is generally not recommended to minimize the risk of adverse reactions.
-
Follow the this compound injection with a saline flush to ensure complete delivery of the contrast agent.
-
Protocol 1: High-Resolution Magnetic Resonance Angiography (MRA) of the Mouse Aorta
-
Objective: To obtain detailed anatomical images of the aortic arch, thoracic, and abdominal aorta.
-
Animal Model: C57BL/6 mouse or relevant disease model (e.g., ApoE -/- for atherosclerosis).
-
This compound Dose: 4 mg Fe/kg.
-
Imaging Protocol:
-
Perform pre-contrast T1-weighted imaging to obtain a baseline scan. A 3D Fast Spoiled Gradient Echo (FSPGR) or similar sequence is recommended.
-
Administer this compound as described in the general protocol.
-
Immediately following administration (blood pool phase), acquire post-contrast T1-weighted images using the same sequence as the pre-contrast scan. ECG and respiratory gating are highly recommended to minimize motion artifacts.
-
For "black blood" imaging of the vessel wall, a T2-weighted sequence can be performed.
-
-
Image Analysis:
-
Generate maximum intensity projections (MIPs) and 3D volume renderings of the aorta from the T1-weighted post-contrast images.
-
Measure aortic dimensions, plaque volume, or other relevant morphological parameters.
-
Calculate the vessel-to-muscle signal intensity ratio to quantify contrast enhancement.
-
Protocol 2: Neurovascular Imaging and Blood-Brain Barrier Integrity in a Rat Model
-
Objective: To assess cerebral blood volume and evaluate blood-brain barrier (BBB) permeability.
-
Animal Model: Sprague-Dawley rat or a relevant neurological disease model (e.g., stroke model).
-
This compound Dose: 5 mg Fe/kg.
-
Imaging Protocol:
-
Acquire pre-contrast T1-weighted and T2*-weighted gradient echo (GRE) images.
-
Administer this compound.
-
Blood Pool Phase (immediately post-injection): Acquire a series of T2-weighted GRE images to measure the change in R2 for cerebral blood volume (CBV) mapping.
-
Delayed Phase (24 hours post-injection): Acquire T1-weighted images to assess for gadolinium-like enhancement, which indicates this compound extravasation through a compromised BBB.
-
-
Image Analysis:
-
Calculate ΔR2* maps to generate relative CBV maps.
-
Compare the signal intensity on the delayed T1-weighted images to the pre-contrast scans to identify regions of BBB breakdown.
-
Protocol 3: Imaging Tumor Angiogenesis and Vascularity in a Mouse Xenograft Model
-
Objective: To characterize the tumor vasculature, including blood volume and permeability.
-
Animal Model: Nude mouse with a subcutaneously implanted tumor xenograft.
-
This compound Dose: 6 mg Fe/kg.
-
Imaging Protocol:
-
Obtain pre-contrast T1-weighted and T2*-weighted images of the tumor.
-
Administer this compound.
-
Dynamic Phase (first 5-10 minutes post-injection): Acquire a series of T1-weighted images to assess the initial influx of the contrast agent.
-
Blood Pool Phase (10-60 minutes post-injection): Acquire high-resolution T1-weighted and T2*-weighted images to measure tumor blood volume.
-
Delayed Phase (24-48 hours post-injection): Acquire T2*-weighted images to assess for this compound uptake by tumor-associated macrophages (TAMs).
-
-
Image Analysis:
-
From the dynamic T1-weighted data, calculate vascular permeability parameters (e.g., Ktrans).
-
From the blood pool phase T2*-weighted data, calculate the fractional blood volume (fBV).
-
On the delayed T2*-weighted images, quantify the signal loss in the tumor as an indicator of macrophage infiltration.
-
Visualizations
Experimental Workflow for Preclinical this compound-Enhanced MRI```dot
References
- 1. Interaction of Iron Oxide Nanoparticles with Macrophages Is Influenced Distinctly by “Self” and “Non-Self” Biological Identities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current and Potential Imaging Applications of this compound for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cardiovascular MR Imaging with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajronline.org [ajronline.org]
Utilizing Ferumoxytol for Assessing Inflammation with MRI: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferumoxytol, an ultrasmall superparamagnetic iron oxide (USPIO) nanoparticle, is an FDA-approved treatment for iron deficiency anemia.[1][2][3] Beyond its therapeutic application, this compound serves as a powerful off-label contrast agent in magnetic resonance imaging (MRI) for the non-invasive assessment of inflammation.[1][2] Its unique properties, including a long plasma half-life and uptake by macrophages, enable the visualization and quantification of inflammatory processes in a variety of diseases. These application notes provide detailed protocols and data for utilizing this compound-enhanced MRI to monitor inflammation in preclinical and clinical research.
Principle of Action
The utility of this compound as an inflammation imaging agent stems from its phagocytosis by macrophages, key cellular mediators of the inflammatory response. Following intravenous administration, this compound nanoparticles circulate in the bloodstream. In regions of inflammation, increased vascular permeability allows for the extravasation of these nanoparticles into the tissue, where they are subsequently engulfed by infiltrating and resident macrophages.
The iron oxide core of this compound is superparamagnetic, which significantly alters the local magnetic field. This leads to a pronounced shortening of the T2 and T2* relaxation times of water protons in the vicinity. On T2-weighted and especially T2*-weighted MRI sequences, this effect manifests as a signal loss, or "negative contrast," in areas of macrophage accumulation. At lower concentrations, this compound can also produce a positive contrast on T1-weighted images due to T1 relaxation time shortening. The uptake of this compound by macrophages is mediated, at least in part, by scavenger receptor type A I/II.
Applications in Inflammatory Disease Models
This compound-enhanced MRI has been successfully applied to study a wide range of inflammatory conditions:
-
Neuroinflammation: To assess the inflammatory component of brain lesions in conditions like multiple sclerosis and brain tumors.
-
Cardiovascular Disease: To identify inflammation within atherosclerotic plaques and monitor the inflammatory response following myocardial infarction.
-
Cerebrovascular Lesions: To evaluate the inflammatory status of cerebral aneurysms and arteriovenous malformations, potentially identifying unstable lesions at risk of rupture.
-
Musculoskeletal Conditions: For tracking stem cells and assessing inflammation in arthritic joints and for diagnosing osteomyelitis.
-
Oncology: To image tumor-associated macrophages and differentiate true tumor progression from treatment-related inflammation (pseudoprogression).
Data Presentation
The following tables summarize quantitative data from representative studies utilizing this compound-enhanced MRI for inflammation assessment.
Table 1: this compound-Enhanced MRI in Myocardial Infarction
| Time Point Post-MI | Change in R2* (1/T2*) in Infarct Zone (s⁻¹) | p-value vs. Remote Myocardium |
| Days 2-3 | +56 | <0.001 |
| Days 4-7 | +47 | <0.0001 |
| Days 10-16 | +33 | <0.05 |
Data adapted from a study on patients following acute myocardial infarction, demonstrating peak macrophage activity in the early days post-event.
Table 2: this compound-Enhanced MRI in Carotid Atherosclerosis
| Time Point Post-Infusion | Decrease in T2* in Plaque (ms) | p-value |
| 48 hours | 10.4 | <0.001 |
Data from a study in patients with carotid artery disease, indicating the optimal time for imaging macrophage infiltration in atherosclerotic plaques.
Table 3: this compound Uptake in a Murine Breast Cancer Model
| Time Point Post-Administration | Iron Concentration [Fe] in Tumor (µM) |
| 42 hours | ~70 (Peak) |
| Day 7 | Below detection limit (~2) |
Data from a preclinical study highlighting the temporal dynamics of this compound accumulation in tumor-associated macrophages.
Experimental Protocols
General Protocol for this compound-Enhanced MRI of Inflammation
This protocol provides a general framework. Specific parameters should be optimized for the animal model or clinical application.
1. Subject Preparation:
-
For animal studies, anesthetize the animal according to approved institutional protocols.
-
For human studies, obtain informed consent and screen for contraindications (e.g., iron overload disorders, known hypersensitivity to iron products).
-
Establish intravenous access for contrast administration.
2. Baseline MRI:
-
Perform pre-contrast MRI of the region of interest.
-
Acquire T1-weighted, T2-weighted, and T2*-weighted gradient-echo (GRE) sequences.
-
For quantitative analysis, acquire T2 and T2* maps.
3. This compound Administration:
-
The typical dose for inflammation imaging ranges from 3 to 5 mg Fe/kg body weight.
-
Dilute the required volume of this compound in sterile 0.9% saline or 5% dextrose.
-
Administer via slow intravenous infusion over at least 15 minutes to minimize the risk of adverse reactions.
-
Monitor vital signs during and after administration.
4. Post-Contrast MRI:
-
Imaging is typically performed at a "delayed" time point to allow for clearance from the blood pool and uptake by macrophages.
-
The optimal imaging window is often between 24 and 72 hours post-infusion. Some studies have shown peak uptake at 48 hours for atherosclerosis and earlier peaks for acute inflammation like myocardial infarction.
-
Repeat the same MRI sequences as in the baseline scan.
5. Image Analysis:
-
Qualitative analysis involves visual assessment of signal loss on T2*-weighted images in the region of interest compared to baseline scans and control tissues.
-
Quantitative analysis involves measuring the change in T2* relaxation time (ΔT2) or relaxation rate (ΔR2 = 1/ΔT2*) between pre- and post-contrast scans.
-
Regions of interest (ROIs) are drawn in the inflamed tissue and a control region (e.g., healthy muscle) for comparison.
Specific Protocol: Neuroinflammation in a Rat Model
This protocol is adapted from studies imaging acute neuroinflammation.
-
Animal Model: Immune-competent rats with induced intracerebral lesions (e.g., metastatic cancer cell implantation).
-
MRI System: High-field MRI scanner (e.g., 11.75T) for high resolution.
-
Baseline MRI: Acquire T1-weighted, T2-weighted, and T2*-weighted scans.
-
This compound Dose: 25 mg/kg administered intravenously.
-
Post-Contrast MRI: Repeat scans at 24 hours post-ferumoxytol administration.
-
Histological Correlation: Following the final MRI, perfuse the animals and collect brain tissue. Perform immunohistochemistry for macrophage markers (e.g., CD68) and iron (e.g., Prussian blue stain or dextran-specific antibodies) to correlate MRI signal changes with cellular uptake.
Visualizations
Mechanism of this compound Uptake and MRI Signal Generation
References
Application Notes and Protocols for Long-Term In Vivo Tracking of Ferumoxytol-Labeled Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
The ability to non-invasively monitor the fate of transplanted cells in vivo over extended periods is crucial for the advancement of cellular therapies. Ferumoxytol, an ultrasmall superparamagnetic iron oxide (USPIO) nanoparticle approved by the U.S. Food and Drug Administration (FDA) for the treatment of iron deficiency anemia, has emerged as a promising contrast agent for cell tracking using Magnetic Resonance Imaging (MRI).[1][2][3] Its clinical approval and favorable safety profile make it an attractive tool for translational research.[1][4] These application notes provide detailed protocols for labeling various cell types with this compound, subsequent in vivo administration, and long-term tracking methodologies.
Principle of this compound-Based Cell Tracking
This compound nanoparticles are internalized by cells, typically through endocytosis. The iron oxide core of this compound is superparamagnetic, meaning it becomes strongly magnetic in the presence of an external magnetic field, such as that used in MRI. This property causes a significant shortening of the T2 and T2* relaxation times of surrounding water protons, leading to a hypointense (dark) signal on T2-weighted and T2*-weighted MR images. This signal void allows for the sensitive detection and localization of the labeled cells within the host tissue. The persistence of this signal enables long-term, non-invasive monitoring of cell migration, engraftment, and biodistribution.
Quantitative Data Summary
The efficiency of cell labeling and its impact on cell health are critical parameters for successful in vivo tracking. The following tables summarize key quantitative data from published studies on this compound labeling of various cell types.
Table 1: this compound Labeling Efficiency and Cellular Iron Uptake
| Cell Type | This compound Concentration (µg Fe/mL) | Transfection Agent(s) | Labeling Efficiency (%) | Iron Uptake (pg Fe/cell) | Reference |
| Human Neural Stem Cells (NSCs) | 50 or 100 | Heparin, Protamine Sulfate (HPF) | Not explicitly stated | 2.46 ± 1.60 | |
| Human Neural Progenitor Cells (hNPCs) - Low Dose | Not explicitly stated | Not explicitly stated | 53.3 | 1.46 | |
| Human Neural Progenitor Cells (hNPCs) - High Dose | Not explicitly stated | Not explicitly stated | 77.2 | 2.82 | |
| Mesenchymal Stem Cells (MSCs) | 100 | None specified | Not explicitly stated | 4.01 ± 0.18 | |
| Mesenchymal Stem Cells (MSCs) | 100 | None specified | Not explicitly stated | 4.656 ± 0.46 | |
| Adipose-Derived Stem Cells (ADSCs) | 500 | Protamine Sulfate | Not explicitly stated | Not explicitly stated | |
| Natural Killer (NK) cells | Not explicitly stated | Heparin, Protamine Sulfate (HPF) | Not explicitly stated | 1.72 ± 0.32 to 3.47 ± 0.45 |
Table 2: Effects of this compound Labeling on Cell Viability
| Cell Type | This compound Concentration (µg Fe/mL) | Transfection Agent(s) | Observation | Reference |
| Human Neural Stem Cells (NSCs) | 50 or 100 | Heparin, Protamine Sulfate (HPF) | No significant effect on cell viability, growth kinetics, or tumor tropism. | |
| Adipose-Derived Stem Cells (ADSCs) | 500 | Protamine Sulfate | Unimpaired viability. | |
| Human Neural Progenitor Cells (hNPCs) | Not explicitly stated | Not explicitly stated | No change in cell viability. | |
| Mesenchymal Stem Cells (MSCs) | 4.3 pg Fe/cell | In vivo labeling | No effect on cell viability. |
Experimental Protocols
Protocol 1: this compound Labeling of Cells using Heparin and Protamine Sulfate (HPF Complex)
This protocol is adapted from studies on labeling neural stem cells and has been shown to be highly efficient.
Materials:
-
This compound (Feraheme®, 30 mg/mL)
-
Heparin (1000 U/mL)
-
Protamine Sulfate (10 mg/mL)
-
Serum-free cell culture medium
-
Cells of interest (e.g., NSCs, MSCs)
Procedure:
-
Prepare the HPF Complex:
-
In a sterile conical tube, dilute this compound in serum-free medium to the desired final concentration (e.g., 100 µg Fe/mL).
-
Add heparin to the this compound solution to a final concentration of 2 U/mL. Mix gently.
-
In a separate tube, dilute protamine sulfate in serum-free medium.
-
Add the protamine sulfate solution to the this compound-heparin mixture to a final concentration of 60 µg/mL. Mix gently and incubate at room temperature for 5 minutes to allow complex formation.
-
-
Cell Labeling:
-
Aspirate the culture medium from the cells (plated at ~80% confluency).
-
Add the freshly prepared HPF-containing medium to the cells.
-
Incubate the cells for 2 to 4 hours at 37°C in a CO2 incubator.
-
-
Washing:
-
After incubation, aspirate the labeling medium.
-
Wash the cells three times with phosphate-buffered saline (PBS) to remove any unbound HPF complexes.
-
-
Cell Harvesting:
-
Harvest the labeled cells using standard trypsinization methods.
-
Perform a cell count and viability assessment (e.g., using Trypan Blue exclusion).
-
-
Confirmation of Labeling (Optional but Recommended):
-
Prussian Blue Staining: To visualize iron uptake, a subset of labeled cells can be fixed and stained with Prussian blue. Iron-laden cells will exhibit distinct blue intracellular granules.
-
Inductively Coupled Plasma (ICP) Spectrometry: For quantitative analysis of iron content per cell.
-
Protocol 2: In Vivo Administration of Labeled Cells
The route of administration will depend on the therapeutic application and the target organ.
Materials:
-
Labeled cells, resuspended in a sterile, injectable vehicle (e.g., PBS, saline).
-
Appropriate syringes and needles for the chosen injection route.
-
Anesthetized animal model.
Procedure (Example: Intracerebral Injection):
-
Anesthetize the animal according to approved institutional protocols.
-
Secure the animal in a stereotactic frame.
-
Prepare the injection site by shaving and sterilizing the area.
-
Create a small burr hole in the skull at the desired coordinates.
-
Slowly inject the labeled cell suspension (e.g., 1 x 10^5 cells in 2-5 µL) into the target brain region using a Hamilton syringe.
-
Withdraw the needle slowly to prevent backflow.
-
Suture the incision and provide post-operative care.
Protocol 3: Long-Term In Vivo MRI Tracking
Equipment:
-
High-field MRI scanner (e.g., 3.0 T or higher for better sensitivity).
-
Appropriate animal coil.
Imaging Parameters:
-
T2-weighted (T2W) sequences: Fast spin-echo (FSE) sequences are commonly used to visualize the hypointense signal from the labeled cells.
-
T2-weighted (T2W) sequences: Gradient-echo (GRE) sequences are highly sensitive to the magnetic susceptibility effects of iron oxide and can provide excellent contrast for detecting labeled cells. Enhanced susceptibility-weighted angiography (ESWAN) can offer even better sensitivity.
-
Quantitative R2 or T2 mapping:** These techniques can be used to estimate the concentration of iron in a region of interest, providing a more quantitative measure of cell numbers.
Procedure:
-
Acquire baseline MR images of the animal before cell transplantation.
-
At desired time points post-transplantation (e.g., day 1, 7, 14, 28, and longer), anesthetize the animal and position it in the MRI scanner.
-
Acquire T2W and T2*W images of the region of interest.
-
Analyze the images for the presence of hypointense signals corresponding to the location of the transplanted cells.
-
The signal-to-noise ratio (SNR) of labeled cells is expected to decrease over time due to label dilution from cell division or clearance.
Protocol 4: Histological Confirmation
At the end of the in vivo study, histological analysis is essential to validate the MRI findings.
Procedure:
-
Euthanize the animal and perfuse with saline followed by 4% paraformaldehyde (PFA).
-
Dissect the tissue of interest and post-fix in 4% PFA.
-
Process the tissue for paraffin or frozen sectioning.
-
Perform Prussian blue staining on tissue sections to detect the presence of iron from the this compound label.
-
Immunohistochemistry can be performed using antibodies specific to the transplanted cells to confirm their identity and co-localize with the iron stain.
Visualizations
Caption: Overview of the experimental workflow for labeling cells with this compound and subsequent in vivo tracking.
Caption: Cellular uptake of this compound and the principle of detection by MRI.
Biodistribution and Safety Considerations
Preclinical studies have shown that intracerebrally administered this compound-labeled neural stem cells do not lead to significant clinical or behavioral changes, neuronal or systemic toxicities, or abnormal iron accumulation in the liver or spleen. Following intravenous injection, this compound nanoparticles are primarily cleared by the mononuclear phagocyte system, with accumulation in the liver, spleen, and bone marrow. The iron oxide core is eventually metabolized, and the iron is incorporated into the body's natural iron stores. The carboxymethyl-dextran coating is excreted by the kidneys. While this compound is clinically approved, researchers should be aware of its biodistribution and potential for long-term signal persistence in phagocytic organs, which could interfere with subsequent imaging in these areas.
Challenges and Future Directions
A key challenge in long-term cell tracking is the dilution of the this compound label due to cell proliferation, which can lead to a gradual loss of the MRI signal over time. Additionally, the death of labeled cells and subsequent phagocytosis of the released nanoparticles by host cells (e.g., macrophages) can lead to false-positive signals. Therefore, correlating MRI data with histological analysis is crucial for accurate interpretation. Future research may focus on developing strategies to enhance the retention of the iron label within the transplanted cells and on multimodal imaging approaches to distinguish between live and dead labeled cells. Magnetic Particle Imaging (MPI) is an emerging modality that offers high sensitivity and quantification of iron oxide nanoparticles and may complement MRI for long-term cell tracking.
References
- 1. Magnetic resonance imaging tracking of this compound-labeled human neural stem cells: studies leading to clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo tracking of human adipose-derived stem cells labeled with this compound in rats with middle cerebral artery occlusion by magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Video: Labeling Stem Cells with this compound, an FDA-Approved Iron Oxide Nanoparticle [jove.com]
- 4. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Mitigating Ferumoxytol-Induced MRI Artifacts in Brain Imaging
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing ferumoxytol in preclinical and clinical brain imaging. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate MRI artifacts and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in MRI?
A1: this compound is an ultrasmall superparamagnetic iron oxide (USPIO) nanoparticle approved by the FDA for the treatment of iron deficiency anemia.[1][2][3] Off-label, it is increasingly used as an MRI contrast agent, particularly as an alternative to gadolinium-based contrast agents (GBCAs) in patients with renal insufficiency.[2][3] Its unique properties, including a long intravascular half-life, allow for high-quality vascular imaging and assessment of inflammation.
Q2: What are the primary types of MRI artifacts caused by this compound in brain imaging?
A2: this compound can cause significant artifacts, primarily due to its strong magnetic susceptibility effects. The most common artifacts include:
-
Susceptibility Artifacts: These are most prominent on T2*-weighted sequences like Gradient-Recalled Echo (GRE) and Susceptibility-Weighted Imaging (SWI). They appear as signal loss or distortion, which can obscure underlying pathology or mimic hemorrhage.
-
T1 Signal Changes: this compound can cause both signal enhancement (hyperintensity) and signal loss (hypointensity) on T1-weighted images. At high concentrations or shortly after administration, it can lead to a drop in T1 signal.
-
T2 Hypointensity: A characteristic feature of this compound is the induction of hypointensity on T2-weighted images, especially in delayed imaging (e.g., 24 hours post-injection), which is not typically seen with GBCAs.
Q3: What is the recommended time to wait between this compound administration and a brain MRI to minimize artifacts?
A3: To minimize image degradation, a waiting period of 5 to 6 days between this compound administration and a subsequent brain MRI is recommended. This allows for the clearance of the agent from the blood pool, reducing its impact on image quality.
Q4: How do typical this compound doses for imaging differ from therapeutic doses?
A4: Doses for diagnostic imaging are generally lower than therapeutic doses for anemia.
-
Diagnostic Dose: Typically ranges from 1 to 7 mg/kg. For brain perfusion imaging, doses as low as 1 mg/kg may be sufficient.
-
Therapeutic Dose: A standard therapeutic dose for iron deficiency anemia is 1020 mg.
Troubleshooting Guide
Problem: Significant signal loss and distortion are observed on my GRE/SWI sequences.
-
Cause: this compound's high magnetic susceptibility strongly affects gradient-echo sequences, leading to rapid dephasing of spins and signal loss.
-
Solutions:
-
Delay Imaging: If possible, wait 5-6 days after this compound administration before performing the MRI.
-
Use Spin-Echo Sequences: Spin-echo (SE) and Fast Spin-Echo (FSE) sequences are less sensitive to susceptibility artifacts than GRE sequences because they use a 180-degree refocusing pulse.
-
Consider Ultrashort Echo Time (UTE) Sequences: UTE sequences acquire data very shortly after the excitation pulse, minimizing the time for T2* decay and thus reducing susceptibility artifacts.
-
Optimize GRE Sequence Parameters: If GRE is necessary, use the shortest possible echo time (TE), increase the readout bandwidth, and use thinner slices.
-
Problem: I am seeing unexpected bright signals (enhancement) on pre-contrast T1-weighted images.
-
Cause: Residual this compound in the vasculature can shorten the T1 relaxation time, leading to hyperintensity on T1-weighted images, which can be mistaken for pathology or pre-existing enhancement.
-
Solutions:
-
Obtain a True Non-Contrast Baseline: Whenever possible, acquire a baseline MRI scan before the administration of this compound.
-
Delayed Imaging: As with susceptibility artifacts, waiting 5-6 days will reduce this effect.
-
Review Patient History: Confirm if the patient has recently received this compound for anemia treatment.
-
Problem: The area of interest in the brain appears darker than expected on T1-weighted images after this compound administration.
-
Cause: At high local concentrations, this compound can lead to significant T2* effects that overwhelm the T1 shortening effect, resulting in a paradoxical signal drop on T1-weighted images. This is more likely to occur shortly after administration.
-
Solutions:
-
Increase Time to Imaging: Imaging at later time points (e.g., 24 hours or later) may show the expected T1 enhancement as the agent concentration decreases.
-
Lower the Dose: If feasible for the experimental goals, using a lower dose of this compound can mitigate this effect.
-
Quantitative Data Summary
Table 1: Recommended Imaging Parameters and Timing
| Parameter | Recommendation | Rationale |
| Time Delay Post-Injection | 5-6 days | Minimizes susceptibility and T1-related artifacts. |
| Preferred Pulse Sequence | Spin-Echo (SE) / Fast Spin-Echo (FSE) | Less sensitive to susceptibility artifacts compared to GRE. |
| Alternative Sequence | Ultrashort Echo Time (UTE) | Reduces signal loss from rapid T2* decay. |
| Diagnostic Dose Range | 1-7 mg/kg | Lower than therapeutic doses to reduce artifact severity. |
Table 2: this compound-Induced Artifacts and Affected MRI Sequences
| MRI Sequence | Observed Artifact |
| T2-Weighted (GRE, SWI)* | Significant signal loss, geometric distortion. |
| T1-Weighted (e.g., MPRAGE) | Pre-contrast enhancement, signal drop at high concentrations. |
| T2-Weighted | Hypointense signal, especially in delayed imaging. |
| Diffusion-Weighted (DWI) | Vascular susceptibility artifacts. |
Advanced Mitigation Techniques
For situations where delaying the MRI is not feasible, consider these advanced acquisition and post-processing strategies:
-
View-Angle Tilting (VAT): This technique applies an additional gradient during readout to correct for in-plane image distortions caused by magnetic field inhomogeneities.
-
Slice-Encoding for Metal Artifact Correction (SEMAC): SEMAC uses additional phase-encoding steps in the slice-select direction to correct for through-plane distortions.
-
Post-processing Software: While not specifically designed for this compound, software developed for metal artifact reduction (MAR) in CT and MRI may offer some utility. These often employ iterative reconstruction algorithms.
Experimental Protocols
Preclinical Protocol: this compound-Enhanced MRI for Neuroinflammation in a Mouse Model of Cerebral Ischemia-Reperfusion
This protocol is adapted from studies investigating neuroinflammation.
-
Animal Model: C57BL/6n mice with cerebral ischemia-reperfusion induced by middle cerebral artery occlusion (MCAO).
-
This compound Administration:
-
Dose: 18 mg Fe/kg.
-
Route: Intravenous (tail vein).
-
-
MRI Acquisition:
-
Time Points: Imaging performed at 24, 48, and 72 hours post-reperfusion.
-
Sequences:
-
T1-weighted images to observe hyperintensity.
-
T2-weighted images to observe hypointensity in the infarct and surrounding areas.
-
-
-
Histological Correlation:
-
After the final imaging session, brain tissue is collected.
-
Prussian blue staining is used to confirm the presence of iron (from this compound) in microglial cells.
-
Immunohistochemistry for markers of apoptosis and inflammation can be performed.
-
Preclinical Protocol: Imaging Brain Tumor-Associated Neuroinflammation in a Rat Model
This protocol is based on studies of this compound uptake in brain tumors.
-
Animal Model: Immune-compromised nude rats with intracerebral implantation of human metastatic cancer cells.
-
This compound Administration:
-
Dose: 25 mg/kg.
-
Route: Intravenous.
-
-
MRI Acquisition:
-
Scanner: High-field MRI scanner (e.g., 11.75T) for high resolution.
-
Time Points: Baseline scans (T1, T2, T2*) are acquired before this compound injection. Post-contrast scans are repeated at 24 hours.
-
Expected Findings:
-
T1-weighted: Pockets of hypointensity within the tumor and a rim of signal dropout at the tumor border, with surrounding hyperintensity.
-
T2-weighted: Mottled signal dropout throughout the tumor.
-
T2-weighted:* Intense hypointensity throughout the tumor mass, extending into the surrounding brain.
-
-
-
Immunohistochemical Analysis:
-
Brain tissue is harvested immediately after the final MRI.
-
Staining for the this compound coating is performed to confirm its location within macrophages in necrotic areas and astrocytes in the peritumoral region.
-
Visualizations
Caption: Workflow for mitigating this compound-induced MRI artifacts.
Caption: this compound's dual effects on MRI signal pathways.
References
Troubleshooting low Ferumoxytol labeling efficiency in vitro
Welcome to the technical support center for in vitro cell labeling with Ferumoxytol. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during the labeling process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work for cell labeling?
This compound is an ultrasmall superparamagnetic iron oxide (USPIO) nanoparticle.[1] It is composed of an iron oxide core and a carbohydrate shell that stabilizes the particle.[2][3] For cell labeling, this compound is used as a contrast agent for magnetic resonance imaging (MRI).[1] When cells take up this compound, they become magnetically labeled. This allows for their non-invasive in vivo tracking and monitoring using MRI, as the iron oxide core creates local magnetic field inhomogeneities, leading to a decreased signal on T2-weighted MR images.[1]
Q2: Why is a transfection agent like protamine sulfate necessary for efficient labeling?
While some cells can internalize this compound alone, the efficiency is often low. Protamine sulfate is a transfection agent that complexes with this compound, forming larger aggregates. These larger complexes are more readily taken up by cells through endocytosis, significantly enhancing the labeling efficiency.
Q3: Is this compound labeling toxic to cells?
This compound labeling can be cytotoxic at high concentrations. It is crucial to optimize the labeling conditions for your specific cell type to achieve sufficient MRI contrast while maintaining high cell viability. Studies have shown that optimized protocols with concentrations up to 500 µg/ml of this compound do not significantly impair the viability of adipose-derived stem cells (ADSCs). However, cytotoxicity can be observed at higher concentrations, and some transfection reagents used in conjunction with this compound can also contribute to toxicity.
Q4: How can I assess the efficiency of my this compound labeling?
Labeling efficiency can be assessed both qualitatively and quantitatively. A common qualitative method is Prussian blue staining , which stains intracellular iron deposits blue, allowing for microscopic visualization of labeled cells. For quantitative analysis, inductively coupled plasma mass spectrometry (ICP-MS) can be used to determine the average iron content per cell. Additionally, the effectiveness of the labeling for imaging purposes can be confirmed by measuring the T2 relaxation times of a pellet of labeled cells using MRI.
Troubleshooting Guide: Low Labeling Efficiency
Problem: I am observing low or no this compound labeling in my cells, as indicated by Prussian blue staining or MRI signal.
Below are potential causes and recommended solutions to troubleshoot low labeling efficiency.
| Potential Cause | Recommended Solution |
| Suboptimal this compound/Protamine Sulfate Complex Formation | Ensure that this compound and protamine sulfate are diluted in serum-free media separately and allowed to rest before combining. The presence of serum proteins can interfere with complex formation. Allow the combined solution to incubate for at least 5 minutes to permit the formation of stable complexes before adding it to the cells. |
| Incorrect Concentrations of Labeling Reagents | The optimal concentration of this compound and protamine sulfate can vary depending on the cell type. For many stem cell types, a this compound concentration of 100-500 µg/ml and a protamine sulfate concentration of 10 µg/ml have been shown to be effective. It is recommended to perform a dose-response experiment to determine the optimal concentrations for your specific cells. |
| Inappropriate Incubation Time | A 4-hour incubation with the this compound-protamine sulfate complex is a common starting point. Following this, an additional 20-hour incubation after the addition of fetal calf serum can enhance uptake and processing. Shorter incubation times may not be sufficient for adequate internalization. |
| Low Cell Viability or Confluency | Ensure that cells are healthy and in a logarithmic growth phase before labeling. Cells should be plated at a confluency of around 80% at least 18-24 hours prior to the experiment. Stressed or overly confluent cells may have reduced endocytic activity. |
| Presence of Inhibitory Substances | Before adding the labeling solution, wash the cells with pre-warmed serum-free media to remove any residual serum or other potential inhibitors of nanoparticle uptake. |
Quantitative Data Summary
The following tables provide a summary of recommended concentrations and reported iron uptake for different cell types.
Table 1: Recommended Labeling Concentrations
| Cell Type | This compound (µg/mL) | Protamine Sulfate (µg/mL) | Reference |
| Mesenchymal Stem Cells (MSCs) | 100 | - | |
| Adipose-Derived Stem Cells (ADSCs) | 500 | 10 | |
| Human Embryonic Kidney 293 (HEK293) | 423 (calculated from 93.1 µl of 30 mg/ml stock in 7 ml final volume) | 10 | |
| Human Mesenchymal Stem Cells (hMSC) | 423 (calculated from 93.1 µl of 30 mg/ml stock in 7 ml final volume) | 10 | |
| Induced Pluripotent Stem (iPS) Cells | 423 (calculated from 93.1 µl of 30 mg/ml stock in 7 ml final volume) | 10 |
Table 2: Reported Intracellular Iron Content
| Cell Type | This compound (µg/mL) | Iron Content (pg/cell) | Reference |
| Mesenchymal Stem Cells (MSCs) | 100 | 4.01 ± 0.18 | |
| Mesenchymal Stem Cells (MSCs) | 100 | ~8.1 | |
| Placental Mesenchymal Stem Cells (pMSCs) | 100 | ~3.9 |
Experimental Protocols
Protocol 1: this compound Labeling of Adherent Cells
Materials:
-
This compound (30 mg/ml stock)
-
Protamine Sulfate (10 mg/ml stock)
-
Serum-free cell culture medium
-
Complete cell culture medium (with serum)
-
Phosphate-buffered saline (PBS)
-
Adherent cells cultured to 80% confluency
Procedure:
-
Prepare Labeling Solutions:
-
In a sterile conical tube, dilute 93.1 µl of this compound stock solution in 1 ml of serum-free medium (Solution A).
-
In a separate sterile conical tube, dilute 7 µl of protamine sulfate stock solution in 1 ml of serum-free medium (Solution B).
-
Allow both solutions to equilibrate at room temperature for 5 minutes.
-
-
Form Complexes:
-
Combine Solution A and Solution B.
-
Gently mix and let the combined solution rest for 5 minutes to allow for the formation of this compound-protamine sulfate complexes.
-
Add 5 ml of serum-free medium to the complex solution for a final volume of 7 ml. This is your labeling medium.
-
-
Cell Labeling:
-
Aspirate the culture medium from the adherent cells.
-
Gently wash the cells with pre-warmed serum-free medium.
-
Add the 7 ml of labeling medium to the cells.
-
Incubate the cells for 4 hours at 37°C in a CO2 incubator.
-
-
Post-Labeling Incubation:
-
After 4 hours, add 700 µl of fetal calf serum to the culture flask.
-
Continue to incubate the cells for an additional 20 hours.
-
-
Harvesting Labeled Cells:
-
Rinse the cells with pre-warmed PBS.
-
Harvest the cells using your standard cell detachment protocol (e.g., trypsinization).
-
Protocol 2: Prussian Blue Staining for Iron Detection
Materials:
-
Labeled and control cells on slides or in a culture dish
-
10% Potassium Ferrocyanide solution
-
20% Hydrochloric Acid solution
-
Nuclear Fast Red counterstain
-
Distilled water
-
Microscope
Procedure:
-
Fixation: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) for 15 minutes.
-
Washing: Wash the cells three times with distilled water.
-
Staining:
-
Prepare a fresh working solution by mixing equal parts of 10% potassium ferrocyanide and 20% hydrochloric acid.
-
Incubate the cells in the working solution for 20 minutes at room temperature.
-
-
Washing: Wash the cells three times with distilled water.
-
Counterstaining:
-
Incubate the cells with Nuclear Fast Red solution for 5 minutes to stain the nuclei.
-
-
Washing and Mounting:
-
Wash the cells with distilled water.
-
Dehydrate and mount the slides for microscopy.
-
-
Visualization: Observe the cells under a light microscope. Intracellular iron deposits will appear as blue precipitates.
Visualizations
References
Preventing Ferumoxytol nanoparticle aggregation in culture media
Welcome to the technical support center for Ferumoxytol nanoparticle applications. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to nanoparticle aggregation in culture media.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Problem 1: I observed visible aggregation or precipitation immediately after adding this compound to my cell culture medium.
-
Question: Why is my this compound aggregating instantly in the culture medium?
-
Answer: This is likely due to the high ionic strength and presence of divalent cations like calcium, as well as phosphates in the culture medium.[1][2] These ions can disrupt the electrostatic stabilization of the nanoparticles, leading to rapid aggregation. The immediate formation of a "protein corona" from media proteins can also influence this process, sometimes leading to destabilization if the conditions are not optimal.[3][4]
-
Question: What steps can I take to prevent this immediate aggregation?
-
Answer:
-
Pre-incubation with Serum: Before adding the nanoparticles to the full culture medium, pre-incubate the this compound solution with a small amount of fetal bovine serum (FBS) or human serum (HS).[5] The serum proteins will form a stabilizing protein corona around the nanoparticles, which can prevent aggregation when introduced to the high-salt environment of the culture medium.
-
Dilution Strategy: Add the this compound to the serum-containing supplement first, and then add this mixture to the basal medium. Avoid adding the concentrated nanoparticle solution directly to the complete medium.
-
pH and Viscosity Optimization: Ensure the pH of your final culture medium is within the optimal physiological range. Adjusting the viscosity of the medium, though less common, can also play a role in slowing down aggregation.
-
Problem 2: My this compound nanoparticles appear stable initially but show aggregation after several hours or days of incubation.
-
Question: What causes delayed aggregation of this compound in culture?
-
Answer: Delayed aggregation can be a result of several factors. The composition of the protein corona is dynamic and can change over time, with proteins having higher affinity gradually replacing those with lower affinity. This change can alter the surface properties of the nanoparticles and lead to instability. Additionally, cellular metabolic activity can alter the local pH and release metabolites that may interact with the nanoparticle coating.
-
Question: How can I improve the long-term stability of this compound in my experiments?
-
Answer:
-
Surface Coating: For long-term studies, consider using this compound that has been further coated with biocompatible polymers like polyethylene glycol (PEG) or polyelectrolytes. These coatings provide steric hindrance, which is a powerful mechanism for preventing aggregation in high-ionic-strength solutions.
-
Monitor Particle Size: Regularly monitor the hydrodynamic diameter of the nanoparticles in your culture medium using Dynamic Light Scattering (DLS) to detect the onset of aggregation.
-
Media Exchange: If your experimental design allows, periodic replacement of the culture medium can help to remove any destabilizing factors that may have accumulated.
-
Frequently Asked Questions (FAQs)
Q1: What is the "protein corona" and how does it affect this compound aggregation?
A1: When nanoparticles are introduced into a biological fluid like culture medium, proteins and other biomolecules rapidly adsorb to their surface, forming a layer known as the "protein corona". This corona effectively becomes the new surface of the nanoparticle that cells interact with. The formation of a stable protein corona, particularly from serum albumin, can significantly improve the colloidal stability of iron oxide nanoparticles by providing electrostatic and steric repulsion between particles. However, the composition and stability of this corona depend on the nanoparticle's surface chemistry and the specific proteins present in the medium. An unstable or improperly formed corona can fail to prevent aggregation.
Q2: Can the type of culture medium (e.g., DMEM vs. RPMI-1640) influence this compound aggregation?
A2: Yes, the composition of the culture medium can influence nanoparticle stability. Different media formulations have varying concentrations of salts, amino acids, vitamins, and other components. For instance, media with higher concentrations of divalent cations (like Ca²⁺) and phosphate can be more challenging for maintaining nanoparticle dispersion due to the charge screening effect. It is always recommended to test the stability of this compound in your specific medium formulation as part of your experimental setup.
Q3: What is the role of the carboxymethyl-dextran coating on this compound?
A3: this compound nanoparticles have a core of iron oxide that is coated with a shell of carboxymethyl-dextran. This coating is crucial for its stability and biocompatibility. It provides a hydrophilic surface that helps to prevent aggregation in aqueous solutions and minimizes the immediate release of iron. However, in the complex environment of cell culture media, this native coating may not always be sufficient to prevent aggregation without the formation of a stabilizing protein corona.
Q4: How does zeta potential relate to the stability of this compound nanoparticles?
A4: Zeta potential is a measure of the magnitude of the electrostatic charge at the surface of the nanoparticle. A highly negative or positive zeta potential indicates strong repulsive forces between particles, which helps to prevent aggregation. Bare this compound in a simple buffer typically has a negative zeta potential. The formation of a protein corona will alter the zeta potential, often making it less negative. Monitoring the zeta potential can be a useful tool to assess the stability of your nanoparticle dispersion. A zeta potential close to zero suggests a higher likelihood of aggregation.
Quantitative Data Summary
The stability of nanoparticles is critically influenced by their interaction with media components. The formation of a protein corona, for instance, alters key physical parameters.
Table 1: Influence of Human Serum on this compound Nanoparticle Properties
| Parameter | Bare this compound (in PBS) | This compound with Human Serum Corona |
| Hydrodynamic Size | ~30 nm | Increased |
| Zeta Potential | -37.03 mV ± 0.59 | -5.87 mV ± 0.45 |
This table illustrates the typical changes observed in this compound's physical properties upon the formation of a protein corona in the presence of human serum.
Experimental Protocols
Protocol 1: Assessment of this compound Nanoparticle Stability in Culture Medium using Dynamic Light Scattering (DLS)
-
Objective: To determine the change in hydrodynamic diameter of this compound nanoparticles over time when incubated in complete cell culture medium.
-
Materials:
-
This compound solution
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
DLS instrument (e.g., Malvern Zetasizer)
-
-
Methodology:
-
Prepare a working solution of this compound in your complete culture medium at the final concentration used in your experiments.
-
As a control, prepare a similar dilution of this compound in sterile deionized water or PBS.
-
Immediately after preparation (Time 0), transfer an aliquot of each sample to a DLS cuvette and measure the hydrodynamic diameter and polydispersity index (PDI).
-
Incubate the remaining solutions under your standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
At predetermined time points (e.g., 1, 4, 12, 24, and 48 hours), take aliquots from the incubated solutions and repeat the DLS measurements.
-
Data Analysis: Plot the mean hydrodynamic diameter and PDI as a function of time. A significant increase in size or PDI indicates nanoparticle aggregation.
-
Visual Diagrams
Caption: A flowchart for troubleshooting this compound aggregation issues.
Caption: Key mechanisms for stabilizing nanoparticles in suspension.
References
- 1. researchgate.net [researchgate.net]
- 2. Calcium phosphate nanoparticles in biomineralization and biomaterials - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. The effects of aggregation and protein corona on the cellular internalization of iron oxide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A health concern regarding the protein corona, aggregation and disaggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serum proteins prevent aggregation of Fe2O3 and ZnO nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ferumoxytol-Enhanced MRI
Welcome to the technical support center for adjusting MRI sequences for optimal Ferumoxytol contrast. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshoot common issues encountered during this compound-enhanced MRI experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work as an MRI contrast agent?
This compound is an ultrasmall superparamagnetic iron oxide (USPIO) nanoparticle approved for the treatment of iron-deficiency anemia.[1][2] It is composed of an iron oxide core and a carbohydrate shell, which gives it a long intravascular half-life of approximately 14.5 hours.[2] Off-label, it is used as an MRI contrast agent due to its ability to shorten both T1 and T2/T2* relaxation times, producing contrast enhancement that is 10-20 times greater than that of an equivalent dose of gadolinium-based contrast agents.[1][2] This dual relaxation effect allows it to be used for both "bright blood" (T1-weighted) and "dark blood" (T2/T2*-weighted) imaging.
Q2: What are the different imaging phases with this compound and when should I acquire my images?
This compound-enhanced MRI has three main imaging phases:
-
Arterial/Venous Dynamic Phase: Acquired immediately after bolus injection (1-7 mg/kg). This phase is useful for perfusion imaging, such as dynamic susceptibility contrast (DSC) perfusion in the brain.
-
Blood Pool Phase: This phase takes advantage of this compound's long half-life, where it remains in the intravascular space. High-resolution imaging of the vasculature can be achieved without significant background tissue enhancement. This phase is ideal for steady-state cerebral blood volume (SS-CBV) mapping and high-resolution angiography.
-
Delayed Phase: Imaging is typically performed 24-48 hours post-injection. In this phase, this compound particles are taken up by macrophages in the reticuloendothelial system (RES) of the liver, spleen, and bone marrow, and can also accumulate in areas of inflammation or tumors. This allows for imaging of inflammatory processes and tumor characterization.
The optimal timing for image acquisition depends on the research question. For vascular imaging, the blood pool phase is key. For imaging inflammation or tumors, the delayed phase is most informative.
Q3: How do the relaxivity properties of this compound differ at 1.5T and 3.0T?
The relaxivity of this compound is dependent on the magnetic field strength. The longitudinal relaxivity (r1) is higher at 1.5T compared to 3.0T. Conversely, the transverse relaxivity (r2 and r2) is similar at both 1.5T and 3.0T. This means that the T1-shortening effect is more pronounced at 1.5T, while the T2/T2-shortening effects are strong at both field strengths. It is also important to note that the relationship between relaxation rates and this compound concentration is linear in saline and plasma but nonlinear in blood.
Q4: What is the recommended dose of this compound for imaging purposes?
The typical diagnostic dose of this compound for MRI ranges from 1 to 5 mg/kg. For oncologic applications, a higher dose of 5 mg/kg may be required to achieve sufficient tissue enhancement. It is recommended to dilute the this compound in 50-200 mL of 0.9% sodium chloride or 5% dextrose solution and administer it as a slow intravenous infusion over at least 15 minutes.
Troubleshooting Guide
This guide addresses common issues that may arise during this compound-enhanced MRI experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Suboptimal "bright blood" (T1-weighted) contrast | Insufficient this compound dose. Imaging at a higher field strength (e.g., 3.0T) where r1 relaxivity is lower. Incorrect pulse sequence parameters (e.g., TR, TE, flip angle). | Increase the this compound dose within the recommended range (1-5 mg/kg). If possible, perform imaging at 1.5T for enhanced T1 effects. Optimize T1-weighted sequence parameters (e.g., use a shorter TR and TE). |
| Excessive signal loss in "dark blood" (T2/T2-weighted) images | High concentration of this compound leading to very strong T2/T2 shortening. Use of a pulse sequence that is highly sensitive to susceptibility effects (e.g., GRE). | Reduce the this compound dose. Use a spin-echo (SE) or turbo spin-echo (TSE) sequence instead of a gradient-echo (GRE) sequence to mitigate susceptibility artifacts. |
| Image artifacts (e.g., susceptibility artifacts, signal voids) | This compound can cause significant susceptibility artifacts, especially on GRE and SWI sequences. These artifacts can persist for several days after administration. | If possible, delay the MRI scan for 5-7 days after this compound administration to minimize artifacts. Use T1-weighted or proton density-weighted sequences to reduce the impact of this compound. Avoid T2-weighted sequences for at least 4 weeks after administration if residual effects are a concern. |
| Unexpected enhancement patterns | The long intravascular half-life of this compound can lead to persistent vascular enhancement for up to 48 hours. Delayed uptake by the RES and inflammatory cells can cause enhancement in the liver, spleen, bone marrow, and areas of inflammation. | Be aware of the expected biodistribution of this compound over time. Acquire pre-contrast images for comparison. Consider the timing of the scan relative to the injection to interpret the enhancement patterns correctly. |
| Inconsistent results between experiments | Variability in this compound dose and administration rate. Differences in imaging parameters and timing. Nonlinear relaxation behavior of this compound in blood. | Standardize the this compound dose, dilution, and infusion rate across all experiments. Maintain consistent MRI protocols, including sequence parameters and post-injection imaging times. Be mindful of the nonlinear concentration-relaxivity relationship in blood when performing quantitative analyses. |
Quantitative Data Summary
The following tables summarize key quantitative data for optimizing this compound-enhanced MRI.
Table 1: Relaxivity of this compound at 1.5T and 3.0T in Different Media
| Parameter | Medium | 1.5T (s⁻¹mM⁻¹) | 3.0T (s⁻¹mM⁻¹) |
| r1 | Saline | 19.9 ± 2.3 | 10.0 ± 0.3 |
| Plasma | 19.0 ± 1.7 | 9.5 ± 0.2 | |
| r2 | Saline | 60.8 ± 3.8 | 62.3 ± 3.7 |
| Plasma | 64.9 ± 1.8 | 65.2 ± 1.8 | |
| r2* | Saline | 60.4 ± 4.7 | 57.0 ± 4.7 |
| Plasma | 64.4 ± 2.5 | 55.7 ± 4.4 |
Note: The dependence of relaxation rates on this compound concentration in blood is nonlinear.
Table 2: Recommended this compound Dosing and Imaging Times
| Application | Recommended Dose (mg/kg) | Imaging Phase | Optimal Imaging Time Post-Injection |
| Perfusion Imaging (e.g., DSC) | 1 | Dynamic | Immediately after bolus injection |
| Angiography (MRA) | 3 - 4 | Blood Pool | During the steady-state blood pool phase |
| Steady-State Cerebral Blood Volume (SS-CBV) | 3 - 7 | Blood Pool | During the steady-state blood pool phase |
| Tumor/Inflammation Imaging | 5 | Delayed | 24 - 48 hours |
Experimental Protocols
Protocol 1: T1-Weighted "Bright Blood" Angiography
-
Subject Preparation: Ensure the subject is well-hydrated. Obtain pre-contrast T1-weighted images of the region of interest.
-
This compound Administration: Prepare a solution of this compound diluted in 0.9% saline. Administer a dose of 3-4 mg/kg via a slow intravenous infusion over at least 15 minutes.
-
Image Acquisition: Immediately following the infusion, acquire high-resolution 3D T1-weighted gradient-echo (GRE) sequences (e.g., spoiled GRE).
-
Typical Parameters (3.0T): Repetition Time (TR) = 2.9 ms, Echo Time (TE) = 0.9 ms, Flip Angle = 25°, Isotropic Resolution = 0.6–0.9 mm.
-
-
Image Analysis: Perform maximum intensity projection (MIP) reconstructions to visualize the vasculature.
Protocol 2: T2*-Weighted Imaging of Macrophage Activity (Delayed Phase)
-
Subject Preparation: Obtain baseline T2*-weighted images of the target tissue (e.g., liver, spleen, or suspected inflammatory lesion).
-
This compound Administration: Administer a dose of 4-5 mg/kg of this compound as a slow intravenous infusion.
-
Delayed Imaging: Perform T2*-weighted imaging 24 hours post-infusion.
-
Typical Sequence: Multi-gradient-echo (mGRE) sequence to allow for R2* (1/T2*) mapping.
-
-
Image Analysis: Generate R2* maps from the mGRE data. Compare the post-contrast R2* values to the baseline values to quantify the change due to this compound uptake by macrophages. An increase in R2* indicates this compound accumulation.
Visualizations
Caption: A typical experimental workflow for a this compound-enhanced MRI study.
References
Overcoming challenges in Ferumoxytol-based drug delivery
Welcome to the technical support center for overcoming challenges in ferumoxytol-based drug delivery. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for drug delivery?
A1: this compound is an intravenous iron oxide nanoparticle formulation approved by the U.S. Food and Drug Administration (FDA) for treating iron deficiency anemia.[1][2][3] It consists of a superparamagnetic iron oxide core coated with a carbohydrate shell (polyglucose sorbitol carboxymethylether).[1][4] This carbohydrate coating provides a matrix for retaining small therapeutic molecules through weak electrostatic interactions. The drug can then be released in response to environmental cues, such as a lower pH found in tumor microenvironments. Its superparamagnetic properties also allow for its use as a contrast agent in Magnetic Resonance Imaging (MRI), enabling simultaneous monitoring of drug distribution.
Q2: What are the common challenges associated with developing this compound-based drug delivery systems?
A2: Researchers may encounter several challenges, including:
-
Low Drug Loading Efficiency: Difficulty in achieving desired concentrations of the therapeutic agent within the nanoparticle's carbohydrate shell.
-
Nanoparticle Aggregation: Clumping of this compound particles during drug loading or storage, affecting stability and in vivo performance.
-
Premature Drug Release: Leakage of the drug from the nanoparticle before reaching the target site, reducing therapeutic efficacy.
-
Batch-to-Batch Variability: Inconsistencies in particle size, drug loading, and release profiles between different synthesis batches.
-
Sterilization Issues: Ensuring the sterility of the final formulation without compromising the integrity of the nanoparticle-drug conjugate.
Q3: How can I improve the loading of my drug onto this compound?
A3: To improve drug loading, consider the following:
-
Optimize Drug-to-Nanoparticle Ratio: Systematically vary the concentration of your drug relative to a fixed concentration of this compound to find the optimal loading ratio.
-
Adjust pH: The electrostatic interactions governing drug retention are pH-dependent. Experiment with different pH values during the loading process to enhance binding.
-
Co-incubation Time: Increase the incubation time of the drug with this compound to allow for sufficient interaction and encapsulation.
-
Solvent System: The choice of solvent can influence the solubility of your drug and its interaction with the carbohydrate shell. Test different biocompatible solvent systems.
Q4: My this compound-drug conjugate solution is showing signs of aggregation. What can I do?
A4: Aggregation can be addressed by:
-
Surface Modification: Introducing stabilizing agents or modifying the surface chemistry of the nanoparticle can prevent aggregation.
-
Control of Ionic Strength: High salt concentrations can disrupt the electrostatic balance and lead to aggregation. Use buffers with appropriate ionic strength.
-
Storage Conditions: Store the nanoparticle solution at recommended temperatures (typically 4°C) and avoid freeze-thaw cycles.
-
Filtration: Use a syringe filter with an appropriate pore size (e.g., 0.22 µm) to remove any existing aggregates before use.
Q5: How can I ensure the sterility of my final this compound-drug formulation?
A5: Terminal sterilization is crucial for parenteral drug delivery systems. While autoclaving is a common method, it can lead to the dissociation of the polymer coating from the iron oxide core. Gamma irradiation is a potential alternative for sterilizing nanoparticles, and studies have shown it can be used without adversely affecting particle size or drug release behavior for some nanoparticle systems. It is essential to validate the chosen sterilization method to ensure it does not alter the physicochemical properties and efficacy of your this compound-drug conjugate.
Troubleshooting Guides
Issue 1: Low Drug Loading Efficiency
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal drug-to-nanoparticle ratio | Perform a titration experiment with varying drug concentrations while keeping the this compound concentration constant. | Identification of the saturation point and optimal loading ratio. |
| Incompatible pH for electrostatic interaction | Adjust the pH of the loading buffer. For acidic drugs, a lower pH may be beneficial, while basic drugs may load better at a higher pH. | Enhanced electrostatic attraction between the drug and the carbohydrate shell, leading to higher loading. |
| Insufficient incubation time | Increase the co-incubation time of the drug and this compound (e.g., 2, 4, 8, 12, 24 hours) at a controlled temperature. | Reaching equilibrium for drug association with the nanoparticles, maximizing loading. |
| Poor drug solubility in the loading buffer | Experiment with different biocompatible co-solvents (e.g., ethanol, DMSO) at low concentrations to improve drug solubility without destabilizing the nanoparticles. | Improved availability of the drug for encapsulation within the carbohydrate coating. |
Issue 2: Nanoparticle Aggregation and Instability
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High ionic strength of the buffer | Prepare formulations in buffers with lower salt concentrations (e.g., 10 mM PBS instead of 150 mM). | Reduced charge screening, leading to better electrostatic repulsion and colloidal stability. |
| Inappropriate storage conditions | Store the this compound-drug conjugate at 4°C and protect from light. Avoid repeated freeze-thaw cycles. | Preservation of nanoparticle integrity and prevention of aggregation over time. |
| Changes in surface charge after drug loading | Measure the zeta potential of the drug-loaded nanoparticles. If the surface charge is close to neutral, consider adding a stabilizing agent (e.g., a non-ionic surfactant like Polysorbate 80). | Increased absolute value of the zeta potential, indicating enhanced electrostatic stabilization. |
Experimental Protocols
Protocol 1: Drug Loading onto this compound Nanoparticles
Objective: To load a therapeutic agent onto this compound nanoparticles via co-incubation.
Materials:
-
This compound (Feraheme®) solution (30 mg/mL elemental iron)
-
Therapeutic drug of interest
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Deionized (DI) water
-
Sterile microcentrifuge tubes
-
Centrifugal filter units (e.g., Amicon® Ultra, 100 kDa MWCO)
Methodology:
-
Preparation of this compound Solution: Dilute the stock this compound solution to a working concentration of 1 mg/mL elemental iron in PBS.
-
Preparation of Drug Solution: Dissolve the therapeutic drug in PBS or a suitable biocompatible solvent to a known concentration.
-
Co-incubation: In a sterile microcentrifuge tube, mix the diluted this compound solution with the drug solution at a predetermined molar ratio (e.g., 1:10, 1:50, 1:100 this compound:drug).
-
Incubation: Incubate the mixture at room temperature for 4-24 hours with gentle shaking to facilitate drug loading.
-
Purification:
-
Transfer the mixture to a centrifugal filter unit.
-
Centrifuge at a recommended speed (e.g., 4000 x g) for 15-20 minutes to separate the drug-loaded nanoparticles from the unloaded drug.
-
Discard the filtrate containing the free drug.
-
Resuspend the nanoparticle pellet in fresh PBS.
-
Repeat the washing step two more times to ensure complete removal of the free drug.
-
-
Final Formulation: Resuspend the final washed pellet in a known volume of sterile PBS for characterization and in vitro/in vivo studies.
Protocol 2: Characterization of this compound-Drug Conjugates
Objective: To determine the physicochemical properties of the synthesized drug-loaded this compound nanoparticles.
Materials:
-
Drug-loaded this compound nanoparticle suspension
-
Dynamic Light Scattering (DLS) instrument
-
Transmission Electron Microscope (TEM)
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Methodology:
-
Size and Size Distribution (DLS):
-
Dilute a small aliquot of the nanoparticle suspension in DI water.
-
Measure the hydrodynamic diameter and polydispersity index (PDI) using a DLS instrument.
-
-
Morphology (TEM):
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid and allow it to air-dry.
-
Optionally, negatively stain the grid with a suitable agent (e.g., uranyl acetate).
-
Image the nanoparticles using a TEM to observe their size, shape, and morphology.
-
-
Drug Loading Content (LC) and Encapsulation Efficiency (EE):
-
LC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100
-
To determine the weight of the drug in nanoparticles, lyse a known amount of the purified drug-loaded nanoparticles (e.g., using a strong acid or organic solvent).
-
Quantify the amount of drug released using a pre-established calibration curve from a UV-Vis spectrophotometer or HPLC.
-
Quantitative Data Summary
| Parameter | This compound (Unloaded) | This compound-Doxorubicin (Example) | Reference |
| Hydrodynamic Diameter (nm) | 17-31 | 25-40 | |
| Zeta Potential (mV) | -24.4 ± 9.32 | Varies with drug loading | |
| Drug Loading Content (%) | N/A | 5-15% (typical) | - |
| Encapsulation Efficiency (%) | N/A | 30-70% (typical) | - |
| Drug Release at pH 7.4 (24h, %) | N/A | < 10% | |
| Drug Release at pH 5.5 (24h, %) | N/A | > 50% |
Note: The values for drug-loaded this compound are illustrative and will vary depending on the specific drug and loading conditions.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for loading a therapeutic drug onto this compound nanoparticles.
References
- 1. Repurposing this compound: Diagnostic and therapeutic applications of an FDA-approved nanoparticle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound: a silver lining in the treatment of anemia of chronic kidney disease or another dark cloud? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ferumoxytol In Vivo Applications
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals to help minimize the non-specific uptake of Ferumoxytol in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its non-specific uptake a concern? A1: this compound is an ultrasmall superparamagnetic iron oxide (USPIO) nanoparticle approved by the FDA for treating iron deficiency anemia[1][2]. It is composed of an iron oxide core and is coated with a carboxymethyl-dextran shell, which gives it a negative surface charge[1][3]. In research, it is frequently used off-label as an MRI contrast agent due to its long blood half-life (approx. 14.5 hours) and ability to be taken up by cells of the mononuclear phagocyte system (MPS), formerly known as the reticuloendothelial system (RES)[1].
Non-specific uptake, primarily by macrophages in the liver and spleen, is a significant concern because it can:
-
Reduce Bioavailability: Rapid clearance from the bloodstream lowers the concentration of this compound available to reach the intended target site (e.g., a tumor or area of inflammation).
-
Generate Off-Target Signal: High accumulation in the liver and spleen can create strong background signals in MRI, complicating the analysis of the target region.
-
Limit Efficacy: For therapeutic applications, insufficient accumulation at the target site can lead to a reduced therapeutic effect.
Q2: What is the primary biological mechanism driving the non-specific uptake of this compound? A2: The predominant mechanism for this compound clearance is its recognition and uptake by macrophages. Specifically, the negatively charged carboxymethyl-dextran coating of this compound is recognized by Scavenger Receptor Type AI/II (SR-AI/II) expressed on the surface of various macrophage types. This receptor binding leads to the internalization of the nanoparticle via phagocytosis. Unlike some larger nanoparticles, this uptake mechanism appears to be independent of the complement system.
Q3: Which organs are most affected by non-specific this compound uptake? A3: The organs of the mononuclear phagocyte system are primarily responsible for clearing this compound from circulation. This results in the highest accumulation in the liver (specifically by Kupffer cells), spleen , and bone marrow . Studies have shown that 72 hours post-injection, this compound concentrations in the liver and spleen can be 6 and 4 times higher, respectively, than levels remaining in the plasma.
Q4: Can this compound administration itself modulate the immune system? A4: Yes, this compound has been shown to have immunomodulatory effects. It can induce tumor-associated macrophages (TAMs) to polarize into a pro-inflammatory M1 phenotype. This shift can inhibit tumor growth and prevent the formation of metastases, suggesting that in some contexts, uptake by macrophages can be therapeutically beneficial.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution & Rationale |
| Low Signal Intensity at Target Site / Low Drug Efficacy | High RES/MPS Uptake: The majority of injected this compound is being rapidly cleared by macrophages in the liver and spleen, preventing sufficient accumulation at the target. | 1. Pre-dose with a RES Blocking Agent: Temporarily saturate or deplete phagocytic cells. Options include competitive inhibitors like polyinosinic acid to block scavenger receptors or agents like clodronate liposomes to deplete macrophages. This increases circulation time and allows more nanoparticles to reach the target. 2. Optimize Injection Protocol: A slower infusion rate may reduce the rate of uptake by the RES and has been recommended to improve safety. |
| High Background Signal in Liver and Spleen | Expected Physiological Clearance: this compound is naturally cleared by the RES, leading to high concentrations in these organs. | 1. Adjust Imaging Timepoints: For diagnostic applications, perform imaging at earlier time points after injection when the concentration in the blood pool is still high and accumulation in the RES is less pronounced. 2. Implement a RES Blockade Strategy: As described above, pre-treatment with a blocking agent can significantly reduce liver and spleen accumulation, thereby lowering the background signal. |
| High Variability in Uptake Between Experimental Subjects | Physiological Differences: Individual variations in RES activity, blood volume, and other physiological factors can lead to inconsistent results. | 1. Normalize Dosing to Body Weight or Blood Volume: Subject-specific dosing based on weight (mg/kg) or estimated blood volume (mg/L) can provide more consistent vascular suppression and may lead to more predictable outcomes compared to a fixed dose. 2. Standardize Animal Models: Ensure consistency in the age, sex, weight, and health status of the animals used in the study. 3. Increase Sample Size (N): A larger cohort can help to statistically account for and identify outliers caused by individual biological variability. |
Data on RES Blockade Strategies
The pre-treatment of animals to deplete liver and spleen macrophages is a powerful strategy to reduce non-specific nanoparticle uptake and enhance delivery to target tissues. The following data, adapted from a study using gold nanoparticles (AuNPs), demonstrates the profound effect of pre-treating with clodronate liposomes to deplete Kupffer cells before nanoparticle injection.
Table 1: Effect of Macrophage Depletion on Nanoparticle Biodistribution (% Injected Dose)
| Nanoparticle Size | Treatment Group | Liver | Spleen | Tumor |
| 100 nm AuNP | Control (PBS Liposomes) | 59.9% | 19.8% | 0.4% |
| Clodronate Liposomes | <10.0% | 1.8% | 7.9% | |
| 200 nm AuNP | Control (PBS Liposomes) | 68.3% | 7.9% | 0.1% |
| Clodronate Liposomes | 31.2% | 1.6% | 14.2% |
Data summarized from a study on gold nanoparticles, which demonstrates the principle of RES blockade applicable to this compound.
Experimental Protocols
Protocol 1: General In Vivo Administration of this compound
This protocol provides a baseline for systemic administration in a murine model.
-
Preparation: this compound should be diluted in sterile normal saline to at least 5 times its original volume. For example, dilute 1 mL of this compound with 4 mL of saline. Allow the solution to reach room temperature before injection.
-
Dosing: Calculate the required dose based on the experimental objective. For imaging, doses often range from 3-5 mg/kg of body mass.
-
Animal Model: Use healthy, age- and weight-matched animals appropriate for the study. Anesthetize the animal according to institutionally approved protocols.
-
Administration: Administer the diluted this compound solution via intravenous (e.g., tail vein) injection. A slow infusion rate (<36 mg Fe/min) is recommended for safety and may improve pharmacokinetics.
-
Monitoring & Imaging: Monitor the animal for any adverse reactions post-injection. Conduct imaging (e.g., MRI) at pre-determined time points based on the experimental goals (e.g., early for vascular phase, 24-72 hours for cellular uptake phase).
Protocol 2: RES Macrophage Depletion Using Clodronate Liposomes
This protocol describes a method to significantly reduce non-specific uptake in the liver and spleen by depleting macrophages prior to this compound injection. This methodology is based on protocols shown to be effective for other nanoparticles.
-
Preparation of Blocking Agent: Obtain commercially available clodronate liposomes and control (PBS) liposomes.
-
Pre-treatment Administration: 48 hours prior to the planned this compound injection, administer clodronate liposomes to the experimental group and PBS liposomes to the control group via intravenous (tail vein) injection.
-
This compound Injection: After the 48-hour pre-treatment period, administer this compound to both control and experimental groups following the general protocol outlined in Protocol 1 .
-
Analysis: At the experimental endpoint, perform imaging or sacrifice the animals and harvest organs (liver, spleen, tumor, blood, etc.). Quantify iron content using inductively coupled plasma-mass spectrometry (ICP-MS) or use imaging data to compare nanoparticle biodistribution between the control and clodronate-treated groups. This comparison will reveal the extent to which macrophage depletion enhances delivery to the target site.
Visualizations
Caption: Pathway of this compound uptake via Scavenger Receptors on macrophages.
Caption: Experimental workflow to evaluate the efficacy of macrophage depletion.
Caption: Logical relationship between the problem and solutions for uptake.
References
- 1. Repurposing this compound: Diagnostic and therapeutic applications of an FDA-approved nanoparticle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repurposing this compound: Diagnostic and therapeutic applications of an FDA-approved nanoparticle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Feraheme (this compound) Is Recognized by Proinflammatory and Anti-inflammatory Macrophages via Scavenger Receptor Type AI/II - PMC [pmc.ncbi.nlm.nih.gov]
Ferumoxytol Targeting and Retention: Technical Support Center
Welcome to the technical support center for strategies to enhance ferumoxytol retention in target tissues. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound uptake in tissues?
A1: this compound, a superparamagnetic iron oxide nanoparticle (SPION) coated with a carbohydrate shell, is primarily taken up by macrophages and other phagocytic cells of the mononuclear phagocyte system (MPS), previously known as the reticuloendothelial system (RES).[1] This leads to significant accumulation in organs rich in these cells, such as the liver, spleen, and bone marrow.[2] In the context of tumors, this compound is largely taken up by tumor-associated macrophages (TAMs).[3][4]
Q2: How can I actively target this compound to specific cell types or tissues?
A2: Active targeting can be achieved by modifying the surface of this compound nanoparticles with targeting ligands such as antibodies or peptides that bind to specific receptors on the target cells.[5] This approach can enhance accumulation in the desired tissue while potentially reducing off-target effects.
Q3: What are transfection agents and how do they enhance this compound uptake?
A3: Transfection agents are substances that facilitate the introduction of foreign material, such as nanoparticles, into cells. For this compound, cationic agents like protamine sulfate can be complexed with the negatively charged nanoparticles to promote their uptake by non-phagocytic cells.
Q4: How long does this compound typically circulate in the bloodstream?
A4: this compound has a relatively long intravascular half-life of approximately 14-21 hours in humans. This extended circulation time is advantageous for allowing the nanoparticles to reach and accumulate in target tissues, especially in tumors through the enhanced permeability and retention (EPR) effect.
Q5: What are the common methods for quantifying this compound in tissues?
A5: this compound concentration in tissues can be quantified using several methods:
-
Magnetic Resonance Imaging (MRI): T2 or T2*-weighted MRI can be used to detect the signal changes caused by the iron oxide core. Quantitative susceptibility mapping (QSM) is a more advanced MRI technique for quantifying iron concentration.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is a highly sensitive method for measuring the total iron content in tissue homogenates.
-
Histology: Prussian blue staining can be used to visualize iron deposits in tissue sections, allowing for qualitative or semi-quantitative assessment of cellular uptake.
-
Radiolabeling: this compound can be radiolabeled (e.g., with ⁸⁹Zr) to enable quantification and biodistribution studies using Positron Emission Tomography (PET).
Troubleshooting Guides
Low this compound Retention in Target Tissue
| Potential Cause | Troubleshooting Steps |
| Poor Targeting Ligand Efficacy | - Verify the binding affinity of your targeting ligand (antibody or peptide) to its receptor. - Ensure the conjugation process does not compromise the ligand's binding site. - Optimize the density of the targeting ligand on the nanoparticle surface. |
| Inefficient Cellular Internalization | - For non-phagocytic cells, consider using a transfection agent like protamine sulfate to facilitate uptake. - Investigate the expression levels of the target receptor on your cells of interest. |
| Rapid Clearance from Circulation | - Ensure the nanoparticle formulation is stable and not aggregating in vivo, which can lead to rapid uptake by the liver and spleen. - For targeted nanoparticles, excessive ligand density can sometimes lead to faster clearance. |
| Physiological Barriers | - In tumors, high interstitial fluid pressure can limit nanoparticle penetration. Consider strategies to modulate the tumor microenvironment. - The dense extracellular matrix can also hinder nanoparticle diffusion. |
High Off-Target Accumulation (e.g., in Liver and Spleen)
| Potential Cause | Troubleshooting Steps |
| Inherent Phagocytic Uptake | - This is a natural clearance pathway for nanoparticles. While it can't be eliminated, effective targeting can improve the ratio of target-to-liver accumulation. |
| Nanoparticle Aggregation | - Characterize the size and stability of your this compound formulation in relevant biological media before in vivo administration. - Aggregates are more readily cleared by the MPS. |
| Surface Properties | - The surface charge and coating of the nanoparticle can influence its interaction with plasma proteins and subsequent clearance. Ensure consistent surface chemistry. |
Inconsistent Experimental Results
| Potential Cause | Troubleshooting Steps |
| Batch-to-Batch Variability of this compound | - Characterize the size, zeta potential, and other physicochemical properties of each new batch of this compound. |
| Variability in Animal Models | - Ensure consistency in tumor size, age, and health status of the animals used in your studies. |
| Inconsistent Administration | - Standardize the injection volume, rate, and route of administration for all experiments. |
| Imaging Parameter Variations | - For MRI-based quantification, use the same imaging sequence and parameters for all scans to ensure comparability. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound uptake and retention.
Table 1: Cellular Uptake of this compound In Vitro
| Cell Type | Labeling Strategy | Intracellular Iron (pg/cell) | Reference |
| Mouse Mesenchymal Stem Cells | This compound (100 µg/mL) + Lipofectin | ~8.1 | |
| Pig Mesenchymal Stem Cells | This compound (100 µg/mL) + Lipofectin | ~3.9 | |
| Adipose-Derived Stem Cells | This compound (500 µg/mL) + Protamine Sulfate (10 µg/mL) | Not specified, but significant uptake observed |
Table 2: this compound Accumulation in Tumors In Vivo
| Nanoparticle Formulation | Tumor Model | Tumor Accumulation (% Injected Dose) | Time Point | Reference |
| 30 nm IONP-Tfab (Targeted) | BT-474 Xenograft | 3% | 24 hours | |
| 30 nm IONP-Mal (Non-targeted) | BT-474 Xenograft | 1.6% | 24 hours | |
| 100 nm IONP-Tfab (Targeted) | BT-474 Xenograft | Not significantly different from non-targeted | 24 hours | |
| This compound (Non-targeted) | Subcutaneous PC3 | < 0.1% | 24 hours |
Experimental Protocols
Protocol 1: Peptide Conjugation to this compound
This protocol is adapted from methods for conjugating peptides to amine-functionalized iron oxide nanoparticles and can be applied to appropriately modified this compound.
Materials:
-
Amine-functionalized this compound
-
Peptide with a terminal cysteine
-
Succinimidyl iodoacetate (SIA)
-
Anhydrous DMSO
-
0.1 M Sodium Bicarbonate (pH 8.5)
-
Sephacryl S-200 column
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Functionalization with Iodoacetyl Groups:
-
Dissolve amine-functionalized this compound in 0.1 M sodium bicarbonate (pH 8.5) to a concentration of 5 mg Fe/mL.
-
Dissolve SIA in anhydrous DMSO.
-
Add the SIA solution to the this compound suspension and allow the reaction to proceed for 2 hours with gentle shaking.
-
-
Peptide Thiolation (if necessary):
-
If the peptide does not have a free thiol group, it can be introduced using Traut's reagent.
-
-
Conjugation:
-
Mix the iodoacetyl-functionalized this compound with the thiolated peptide.
-
Allow the reaction to proceed overnight at 4°C.
-
-
Purification:
-
Pass the reaction mixture through a Sephacryl S-200 column equilibrated with PBS to remove unreacted peptide.
-
Protocol 2: Antibody Conjugation to Carboxydextran-Coated this compound
This protocol utilizes EDC/NHS chemistry to conjugate antibodies to the carboxyl groups on the this compound coating.
Materials:
-
This compound
-
Antibody of interest
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 5.0-6.0)
-
Phosphate Buffered Saline (PBS, pH 7.4)
-
Ethanolamine
Procedure:
-
Activation of Carboxyl Groups:
-
Disperse this compound in MES buffer.
-
Add EDC and NHS to the this compound suspension. A common starting point is a molar excess of EDC and NHS relative to the estimated carboxyl groups on the this compound surface.
-
Incubate for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups.
-
-
Antibody Conjugation:
-
Add the antibody (dissolved in PBS) to the activated this compound suspension.
-
Incubate for 2 hours at room temperature with gentle mixing.
-
-
Quenching:
-
Add ethanolamine to block any unreacted NHS-ester groups. Incubate for 15-30 minutes.
-
-
Purification:
-
Purify the antibody-conjugated this compound from unconjugated antibody and excess reagents using magnetic separation or size exclusion chromatography.
-
Protocol 3: In Vivo Biodistribution Study using MRI
Materials:
-
This compound (or targeted this compound)
-
Tumor-bearing animal model
-
MRI scanner
Procedure:
-
Baseline Imaging:
-
Acquire pre-contrast T2 or T2*-weighted MR images of the animal.
-
-
Administration of this compound:
-
Administer this compound intravenously at the desired dose (e.g., 2-4 mg/kg for imaging).
-
-
Post-Contrast Imaging:
-
Acquire post-contrast T2 or T2*-weighted MR images at various time points (e.g., 1, 24, 48, 72 hours) to monitor the distribution and retention of this compound.
-
-
Image Analysis:
-
Draw regions of interest (ROIs) over the target tissue (e.g., tumor) and control tissues (e.g., muscle) on both pre- and post-contrast images.
-
Calculate the change in signal intensity or relaxation rates (R2 or R2*) to quantify this compound accumulation.
-
-
Ex Vivo Validation (Optional):
-
After the final imaging time point, euthanize the animal and harvest the tissues of interest.
-
Quantify the iron content in the tissues using ICP-MS and/or visualize the cellular uptake using Prussian blue staining to validate the MRI findings.
-
Visualizations
References
- 1. Current and Potential Imaging Applications of this compound for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-enhanced magnetic resonance imaging methodology and normal values at 1.5 and 3T - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iron oxide nanoparticles inhibit tumour growth by inducing pro-inflammatory macrophage polarization in tumour tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tumor Cell Targeting by Iron Oxide Nanoparticles Is Dominated by Different Factors In Vitro versus In Vivo | PLOS One [journals.plos.org]
Technical Support Center: Ferumoxytol and Fluorescence Imaging
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on avoiding potential interference of Ferumoxytol with fluorescence imaging techniques.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with fluorescence imaging?
This compound is an intravenous superparamagnetic iron oxide nanoparticle formulation approved for the treatment of iron deficiency anemia.[1][2][3][4] Due to its iron oxide core, this compound is also used off-label as a contrast agent in magnetic resonance imaging (MRI).[5] The iron oxide core of Ferumoxyt oxytol nanoparticles can interact with excited fluorophores, potentially leading to either quenching (a decrease in fluorescence signal) or, in some cases, metal-enhanced fluorescence (an increase in fluorescence signal). This interaction can complicate the interpretation of fluorescence microscopy data.
Q2: What are the mechanisms behind this compound's interference with fluorescence?
The interference of iron oxide nanoparticles like this compound with fluorescence can occur through several mechanisms:
-
Fluorescence Quenching: This is a common phenomenon where the iron oxide nanoparticle provides a non-radiative pathway for the fluorophore to return to its ground state, thus reducing the fluorescence emission. This can happen through energy transfer or electron transfer processes when the fluorophore is in close proximity to the nanoparticle.
-
Metal-Enhanced Fluorescence (MEF): Under certain conditions, the proximity of a fluorophore to a metal nanoparticle can enhance the fluorescence signal. This is often attributed to an enhanced electromagnetic field near the nanoparticle surface, which increases the excitation rate of the fluorophore.
-
Light Scattering and Absorption: Iron oxide nanoparticles can absorb and scatter both the excitation and emission light, which can affect the intensity and quality of the fluorescence signal detected.
The dominant effect (quenching vs. enhancement) depends on factors such as the distance between the fluorophore and the nanoparticle, the specific fluorophore used, and the size and composition of the nanoparticle.
Q3: Can I use this compound in my animal models if I plan to perform fluorescence imaging?
Yes, but careful planning and consideration of potential interference are necessary. The long circulation half-life of this compound (approximately 14-21 hours) means it can be present in tissues for an extended period. It is crucial to consider the timing of this compound administration relative to your imaging experiments and the biodistribution of both the nanoparticles and your fluorescent probe.
Troubleshooting Guides
This section provides practical guidance for specific issues you may encounter.
Issue 1: Decreased or Absent Fluorescence Signal
Possible Cause: Fluorescence quenching by this compound nanoparticles.
Troubleshooting Steps:
-
Control Experiments:
-
In Vitro Control: Before conducting in vivo experiments, perform an in vitro assay to assess the direct interaction between your fluorophore and this compound. Mix your fluorescently labeled molecule with varying concentrations of this compound and measure the fluorescence intensity. This will help you determine if quenching is a significant issue for your specific probe.
-
Ex Vivo Control: Image tissue sections from an animal that received this compound but not the fluorescent probe. This will help you assess the background signal and any autofluorescence from the nanoparticles themselves.
-
-
Temporal Separation of Injections:
-
If possible, administer your fluorescent probe at a time point when the concentration of circulating this compound is expected to be lower. Given this compound's long half-life, this may involve imaging several days after its administration. However, be aware that this compound is taken up by macrophages in the reticuloendothelial system (RES), so it may still be present in specific tissues like the liver and spleen.
-
-
Spatial Separation of Probes:
-
If your fluorescent probe targets a specific cellular compartment or receptor, and this compound is expected to be in a different location (e.g., bloodstream vs. intracellular), quenching may be less of a concern. Co-localization studies can help determine the spatial relationship between the nanoparticles and your probe.
-
-
Choice of Fluorophore:
-
Some fluorophores may be less susceptible to quenching by iron oxide nanoparticles. Consider testing alternative fluorophores with different spectral properties. Near-infrared (NIR) probes are often preferred for in vivo imaging due to reduced tissue autofluorescence and deeper tissue penetration, and their susceptibility to quenching by this compound should be empirically tested.
-
Issue 2: Unexpected or Inconsistent Fluorescence Enhancement
Possible Cause: Metal-Enhanced Fluorescence (MEF) due to this compound.
Troubleshooting Steps:
-
Characterize the Enhancement:
-
Similar to quenching, perform in vitro experiments to characterize the concentration-dependent effect of this compound on your fluorophore's emission. This will help you understand the conditions under which enhancement occurs.
-
-
Distance-Dependent Effects:
-
MEF is highly dependent on the distance between the fluorophore and the nanoparticle. If you are intentionally designing a probe where this compound and a fluorophore are linked, precise control over the linker length is crucial to optimize for enhancement rather than quenching.
-
-
Consistent Experimental Conditions:
-
Ensure that the concentration of this compound and the incubation times are consistent across all your experiments to minimize variability in fluorescence enhancement.
-
Issue 3: High Background Signal or Imaging Artifacts
Possible Cause: Scattering of excitation/emission light by this compound nanoparticles or intrinsic optical properties of the nanoparticles.
Troubleshooting Steps:
-
Spectral Imaging and Linear Unmixing:
-
If your imaging system has spectral detection capabilities, you can acquire the full emission spectrum at each pixel. This allows you to use linear unmixing algorithms to separate the specific fluorescence signal of your probe from the background signal or any intrinsic emission from the this compound.
-
-
Appropriate Controls:
-
Always include a control group of animals that received only this compound. This will allow you to characterize the background signal and any artifacts in the absence of your fluorescent probe.
-
-
Image Processing:
-
Use background subtraction techniques during image analysis. Define a region of interest in your images that does not contain your target tissue but is within the this compound-containing area to measure the background signal and subtract it from your measurements.
-
Experimental Protocols
Protocol 1: In Vitro Quenching/Enhancement Assay
Objective: To determine the effect of this compound on the fluorescence intensity of a specific fluorophore.
Materials:
-
Fluorophore-conjugated molecule of interest
-
This compound solution (e.g., Feraheme®)
-
Phosphate-buffered saline (PBS) or appropriate buffer
-
96-well black microplate
-
Plate reader with fluorescence detection capabilities
Method:
-
Prepare a stock solution of your fluorophore-conjugated molecule in the appropriate buffer.
-
Prepare a serial dilution of this compound in the same buffer. The concentration range should be relevant to the expected in vivo concentrations.
-
In the 96-well plate, add a constant concentration of your fluorophore to each well.
-
Add the varying concentrations of the this compound dilution series to the wells. Include a control well with only the fluorophore and buffer.
-
Incubate the plate at room temperature for a set period (e.g., 30 minutes) to allow for interaction.
-
Measure the fluorescence intensity in each well using the plate reader. Ensure the excitation and emission wavelengths are set appropriately for your fluorophore.
-
Plot the fluorescence intensity as a function of this compound concentration.
Data Presentation:
| This compound Concentration (µg Fe/mL) | Mean Fluorescence Intensity (a.u.) | Standard Deviation | % Quenching/Enhancement |
| 0 (Control) | 5000 | 150 | 0% |
| 10 | 4500 | 120 | -10% |
| 50 | 3000 | 100 | -40% |
| 100 | 1500 | 80 | -70% |
| 200 | 6000 | 200 | +20% |
Note: This is example data. Your results will vary depending on the specific fluorophore and conditions.
Visualizations
Caption: Experimental workflow for mitigating this compound interference.
Caption: Troubleshooting logic for this compound-related fluorescence issues.
References
- 1. Repurposing this compound: Diagnostic and therapeutic applications of an FDA-approved nanoparticle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidation of this compound by ionizing radiation releases iron. An electron paramagnetic resonance study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Current and Potential Imaging Applications of this compound for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Ferumoxytol vs. Gadolinium for Preclinical Magnetic Resonance Imaging
For researchers and drug development professionals navigating the choice of contrast agents for preclinical Magnetic Resonance Imaging (MRI), the decision between iron-oxide-based nanoparticles like Ferumoxytol and traditional gadolinium-based contrast agents (GBCAs) is critical. This guide provides an objective comparison of their performance, supported by experimental data, to inform this selection process.
This compound, an ultrasmall superparamagnetic iron oxide (USPIO) nanoparticle, and GBCAs represent two distinct classes of MRI contrast agents with different mechanisms of action, pharmacokinetic profiles, and safety considerations. While GBCAs have long been the standard, this compound is emerging as a versatile alternative, particularly in specific research applications and for subjects with renal impairment.[1][2]
Performance and Properties: A Quantitative Look
The efficacy of an MRI contrast agent is primarily determined by its ability to alter the relaxation times of water protons in tissue. This is quantified by relaxivity (r1 and r2), which measures the change in the relaxation rate per unit concentration of the contrast agent.
| Property | This compound | Gadolinium-based Contrast Agents (GBCAs) | References |
| Primary Mechanism | T1 and T2/T2* shortening | Primarily T1 shortening | [3][4] |
| r1 Relaxivity (s⁻¹mM⁻¹) | ~15-19 (at 1.5T in plasma) | ~4-6 (e.g., Gadoteridol) | [5] |
| r2 Relaxivity (s⁻¹mM⁻¹) | ~65-89 (at 1.5T in plasma) | ~6-9 (e.g., Gadoteridol) | |
| Intravascular Half-life | ~14-15 hours | Minutes to a few hours | |
| Clearance Mechanism | Reticuloendothelial system (macrophages in liver, spleen, bone marrow) | Primarily renal excretion | |
| Particle Size | ~17-31 nm | Small molecules |
Mechanism of Action: Distinct Pathways to Contrast Enhancement
The fundamental difference in how this compound and GBCAs generate contrast dictates their application in preclinical MRI.
Gadolinium's Paramagnetic Effect
GBCAs are paramagnetic agents. The gadolinium ion (Gd³⁺), with its seven unpaired electrons, creates a fluctuating local magnetic field that enhances the relaxation of nearby water protons, primarily shortening the T1 relaxation time. This results in a brighter signal on T1-weighted images, providing positive contrast. These agents distribute in the extracellular space and are rapidly cleared by the kidneys.
This compound's Superparamagnetic Nature
This compound is a superparamagnetic iron oxide nanoparticle. Its large magnetic moment significantly shortens both T1 and T2/T2* relaxation times. The effect on T1 relaxation can produce positive contrast similar to GBCAs, especially at lower concentrations. However, its dominant effect is the pronounced shortening of T2/T2* relaxation, which leads to signal loss (negative contrast) on T2/T2*-weighted images. This dual-contrast capability is a key feature of this compound.
References
Ferumoxytol vs. Other Iron Oxide Nanoparticles for Cell Tracking: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The ability to non-invasively track cells in vivo is a cornerstone of modern biomedical research and regenerative medicine. Superparamagnetic iron oxide nanoparticles (SPIONs) have emerged as a leading tool for this purpose, enabling long-term cell visualization through Magnetic Resonance Imaging (MRI).[1][2] Among the various formulations, ferumoxytol, an FDA-approved iron supplement, has garnered significant attention for off-label use in cell tracking.[3][4][5] This guide provides an objective comparison of this compound with other notable iron oxide nanoparticles, supported by experimental data, to aid researchers in selecting the optimal agent for their specific cell tracking applications.
Performance Comparison of Iron Oxide Nanoparticles
The efficacy of an iron oxide nanoparticle for cell tracking is determined by a combination of its physicochemical properties and its interaction with the biological environment. Key performance indicators include cellular uptake efficiency, MRI contrast generation (relaxivity), biocompatibility, and the ability to track cells over the long term.
Quantitative Data Summary
The following tables summarize the key quantitative data for ferumoxytrol and other commonly used iron oxide nanoparticles.
| Nanoparticle | Core Size (nm) | Hydrodynamic Diameter (nm) | Surface Coating | r1 Relaxivity (mM⁻¹s⁻¹) | r2 Relaxivity (mM⁻¹s⁻¹) | r2/r1 Ratio |
| This compound | ~7 | 20-30 | Carboxymethyl-dextran | 15 (at 1.5T) | 89 (at 1.5T) | 5.9 |
| Ferumoxides (Feridex/Endorem) | 5-10 | 80-150 | Dextran | Not consistently reported | ~100-150 | - |
| Ferucarbotran (Resovist) | 4.2 | ~60 | Carboxydextran | ~5-10 | ~151 | ~15-30 |
| Generic SPIONs | 5-10 | 50-180 | Dextran, silica, etc. | Variable | Variable | Variable |
Table 1: Physicochemical and MRI Contrast Properties of Various Iron Oxide Nanoparticles.
| Nanoparticle | Cell Type | Labeling Concentration | Transfection Agent | Cellular Iron Uptake (pg/cell) | Cell Viability |
| This compound | Adipose-derived stem cells | 500 µg Fe/mL | Protamine Sulfate (10 µg/mL) | ~20-30 | Unimpaired |
| This compound | Mesenchymal stem cells | 200 µg Fe/mL | Heparin, Protamine | >20 | Not specified |
| Ferumoxides (Feridex/Endorem) | Mesenchymal stem cells | 100 µg Fe/mL | Simple incubation | Not specified | Not specified |
| Ferucarbotran (Resovist) | Jurkat cells | 50 µg/mL | None | Significant uptake | Reduced viability |
| SPION-Dex | Jurkat cells | Not specified | None | Limited internalization | No cytotoxic effects |
Table 2: In Vitro Cell Labeling Efficiency and Biocompatibility.
Experimental Methodologies
Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are methodologies for key experiments cited in this guide.
Protocol 1: Labeling of Stem Cells with this compound
This protocol is adapted from a method for labeling human mesenchymal stem cells (hMSCs).
Materials:
-
Human Mesenchymal Stem Cells (hMSCs)
-
Serum-free cell culture medium
-
This compound (Feraheme®)
-
Protamine Sulfate
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Culture hMSCs to approximately 80% confluency in a T-75 flask.
-
Prepare the labeling solution: a. In a sterile conical tube, dilute the desired concentration of this compound (e.g., 500 µg Fe/mL) in 1 mL of serum-free medium. b. In a separate sterile tube, dilute protamine sulfate (e.g., 10 µg/mL) in 1 mL of serum-free medium. c. Equilibrate both solutions at room temperature for 5 minutes. d. Combine the two solutions and let them rest for 5 minutes to allow for complex formation. e. Add 5 mL of serum-free medium to the complex solution.
-
Aspirate the culture medium from the hMSCs and wash the cells once with PBS.
-
Add the this compound-protamine sulfate complex solution to the cells.
-
Incubate the cells with the labeling solution for 4 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, add medium containing 10% Fetal Bovine Serum (FBS) and incubate overnight.
-
The following day, wash the cells three times with PBS to remove any unincorporated nanoparticles.
-
Harvest the cells using Trypsin-EDTA for subsequent experiments.
Protocol 2: In Vivo MRI Tracking of Labeled Cells
This protocol outlines a general procedure for in vivo MRI tracking of SPION-labeled cells.
Materials:
-
SPION-labeled cells
-
Anesthetized animal model (e.g., mouse, rat)
-
MRI scanner (e.g., 1.5T, 3T)
-
Appropriate imaging coils
Procedure:
-
Administer the SPION-labeled cells to the animal model via the desired route (e.g., intravenous, intramuscular, direct injection into a target organ).
-
Position the animal within the MRI scanner, ensuring the region of interest is centered in the imaging coil.
-
Acquire T2 or T2*-weighted images to visualize the labeled cells. These sequences are sensitive to the signal loss caused by the iron oxide nanoparticles.
-
Typical T2-weighted sequence parameters: Fast Spin Echo (FSE) or Spin Echo (SE) with a repetition time (TR) of 2000-2500 ms and an echo time (TE) of 60-80 ms.
-
-
Longitudinal imaging can be performed at various time points (e.g., days, weeks, months) to track the migration and persistence of the labeled cells.
Visualizing Cellular Interactions and Experimental Processes
Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental workflows.
Caption: Cellular uptake pathway of iron oxide nanoparticles.
Caption: Workflow for in vivo cell tracking using SPIONs.
Concluding Remarks
The choice between this compound and other iron oxide nanoparticles for cell tracking depends on the specific requirements of the study. This compound's clinical approval for another indication provides a potential pathway for translational research. However, its labeling efficiency may require the use of transfection agents. Other SPIONs, such as ferumoxides and ferucarbotran, have been extensively used in preclinical research, offering a wealth of comparative data, though their clinical availability may be limited. Factors such as the desired sensitivity, the cell type being tracked, and the regulatory landscape should all be considered when selecting the most appropriate nanoparticle for a given cell tracking application. This guide provides a foundational comparison to aid in this critical decision-making process.
References
- 1. Superparamagnetic Iron Oxide Nanoparticles as MRI contrast agents for Non-invasive Stem Cell Labeling and Tracking [thno.org]
- 2. Tracking stem cells with superparamagnetic iron oxide nanoparticles: perspectives and considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repurposing this compound: Diagnostic and therapeutic applications of an FDA-approved nanoparticle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. This compound: a new, clinically applicable label for stem-cell tracking in arthritic joints with MRI - PMC [pmc.ncbi.nlm.nih.gov]
Validating Ferumoxytol-Based MRI Findings with Histology: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ferumoxytol-based magnetic resonance imaging (MRI) with histological validation, supported by experimental data. This compound, an FDA-approved iron supplement, is increasingly used off-label as an MRI contrast agent for cellular tracking and tumor imaging due to its strong T1 and T2/T2 shortening effects.*
Histological analysis, primarily through iron-specific stains like Prussian blue, remains the gold standard for confirming the presence and distribution of iron-based contrast agents like this compound at the cellular level. This guide details the experimental workflows for validating this compound-enhanced MRI and compares its performance with alternative imaging agents.
Performance Comparison: this compound vs. Alternatives
This compound offers distinct advantages, including a long intravascular half-life (approximately 14-21 hours), which allows for delayed imaging and blood pool imaging.[1][2] Its uptake by phagocytic cells, such as macrophages, makes it a valuable tool for imaging inflammation and the tumor microenvironment.[1][2]
Alternatives to this compound include other iron oxide nanoparticles like ferumoxides (Endorem®/Feridex I.V.®) and ferucarbotran, as well as traditional gadolinium-based contrast agents (GBCAs).[3] While ferumoxides are largely discontinued, they have been a benchmark for cell-labeling studies. Ferucarbotran has been shown to provide a stronger signal in Magnetic Particle Imaging (MPI), a related imaging modality. Compared to GBCAs, this compound has a much higher r2 relaxivity, leading to significant T2 signal hypointensity, and is a viable alternative for patients with renal impairment who cannot receive gadolinium.
Quantitative Data Summary
The following tables summarize quantitative data from studies validating this compound imaging with histology and comparing it to alternatives.
Table 1: In Vitro Cellular Labeling with this compound
| Cell Type | This compound Concentration | Transfection Agent | Cellular Iron Uptake | Labeling Efficiency | Reference |
| Adipose-Derived Stem Cells (ADSCs) | 500 µg Fe/ml | Protamine Sulfate (10 µg/ml) | Significantly increased vs. controls | Not specified | |
| Human Neural Progenitor Cells (hNPCs) | "Low" Concentration | Not specified | 1.46 pg Fe/cell | 53.3% | |
| Human Neural Progenitor Cells (hNPCs) | "High" Concentration | Not specified | 2.82 pg Fe/cell | 77.2% | |
| Mesenchymal Stem Cells (MSCs) | Optimized Protocol | Not specified | Significantly increased vs. controls | Not specified |
Table 2: In Vivo MRI Signal vs. Histological Confirmation
| Animal Model | Cell/Condition Imaged | This compound Dose/Route | MRI Finding | Histological Correlation | Reference |
| Rat (Osteochondral Defects) | This compound-labeled ADSCs | Intramuscular implant | Significantly lower Signal-to-Noise Ratio (SNR) vs. unlabeled at 2 weeks | Positive Prussian blue staining at 2 weeks, diminishing by 4 weeks | |
| Mouse (Calvarial Defects) | This compound-labeled MSCs | Subcutaneous implant | MPI signal decreased from day 1 to 14 | Decrease in Prussian blue stain at the transplant site | |
| Mouse (Glioblastoma) | HPF-labeled Neural Stem Cells | Intracerebral injection | Visualization of NSC distribution | MRI findings correlated with Prussian blue staining | |
| Mouse (PC3 Tumors) | Tumor Periphery | Intratumoral injection | Visualization of this compound distribution via Quantitative Susceptibility Mapping (QSM) | Histology corroborated QSM visualization and spatial correlation of cell death |
Table 3: Comparison of Contrast Agents
| Contrast Agent | T2 Signal Effect (Labeled Cells) | MPI Signal (Labeled Cells) | In Vivo SNR (vs. Unlabeled) | Notes | Reference |
| This compound | Strong negative signal | ~1.5x weaker than ferucarbotran | Significantly lower | Higher concentration needed for labeling compared to ferumoxides | |
| Ferumoxides | Similar to this compound | Not Applicable | Significantly lower | No longer commercially available | |
| Ferucarbotran | Not specified | ~1.5x stronger than this compound | Not specified | Better resolution in MPI (~1 mm vs. ~5 mm for this compound) | |
| Gadoteridol | Minimal T2 effect | Not Applicable | Not Applicable | Different mechanism of action (T1 shortening), no macrophage dependency |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings. Below are generalized protocols derived from the cited literature.
Protocol 1: In Vitro Cell Labeling with this compound
-
Cell Culture: Culture the target cells (e.g., stem cells, neural progenitors) under standard conditions to ~70-80% confluency.
-
Labeling Medium Preparation: Prepare a labeling medium by diluting this compound to the desired final concentration (e.g., 500 µg Fe/ml) in the appropriate cell culture medium. For enhanced uptake, a transfection agent like protamine sulfate (e.g., 10 µg/ml) or lipofectamine can be added.
-
Incubation: Replace the standard culture medium with the this compound-containing labeling medium and incubate for 24 hours.
-
Washing: After incubation, wash the cells thoroughly with phosphate-buffered saline (PBS) three times to remove any extracellular this compound.
-
Verification of Labeling:
-
Histology: Plate a subset of cells on coverslips, fix with 4% paraformaldehyde, and perform Prussian blue staining to visualize intracellular iron nanoparticles. Counterstain with Nuclear Fast Red.
-
Quantitative Analysis: Determine the percentage of labeled cells (labeling efficiency) and the average iron content per cell using methods like inductively coupled plasma mass spectrometry (ICP-MS) or a ferrozine-based colorimetric assay.
-
Protocol 2: In Vivo MRI and Histological Validation
-
Animal Model: Utilize an appropriate animal model for the research question (e.g., a rat model of arthritis or a mouse model with tumor xenografts).
-
Cell Transplantation/Agent Administration:
-
For cell tracking, transplant the this compound-labeled cells into the target tissue (e.g., intra-articular injection, intracerebral implantation).
-
For tumor or inflammation imaging, administer this compound intravenously (e.g., 1-7 mg/kg).
-
-
MRI Acquisition:
-
Anesthetize the animal and perform MRI at predetermined time points (e.g., immediately, 24 hours, 2 weeks, 4 weeks).
-
Acquire T2-weighted or T2*-weighted images to detect the signal hypointensity caused by this compound. A 7T MR scanner is commonly used for preclinical studies.
-
Quantitative mapping of T1, T2, or T2* relaxation times can provide more precise measurements of this compound concentration.
-
-
Tissue Harvesting and Processing:
-
At the final time point, euthanize the animal and perfuse with saline followed by 4% paraformaldehyde.
-
Excise the tissue of interest (e.g., joint, brain, tumor).
-
Process the tissue for histological analysis (e.g., paraffin embedding or cryosectioning).
-
-
Histological Analysis:
-
Iron Staining: Perform Prussian blue staining on tissue sections to detect iron deposits from this compound. The blue precipitates confirm the location of the iron oxide nanoparticles.
-
Immunohistochemistry/Immunofluorescence: Use specific antibodies to identify the labeled cells (e.g., anti-human mitochondrial antibody for human cells in a rodent model) or other relevant markers (e.g., macrophage markers).
-
Correlation: Co-localize the MRI signal changes with the histological findings to validate that the imaging signal corresponds to the presence of this compound-labeled cells or this compound accumulation in the tissue.
-
Visualized Workflows and Pathways
To clarify the relationships between procedures, the following diagrams illustrate the key experimental workflows.
Caption: Experimental workflow for validating this compound-based cell tracking with histology.
Caption: Mechanism of this compound detection in vivo via macrophage uptake and MRI signal change.
References
- 1. Current and Potential Imaging Applications of this compound for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repurposing this compound: Diagnostic and therapeutic applications of an FDA-approved nanoparticle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a new, clinically applicable label for stem-cell tracking in arthritic joints with MRI - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Anti-Cancer Efficacy of Ferumoxytol In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferumoxytol, an iron oxide nanoparticle formulation approved by the FDA for the treatment of iron deficiency anemia, has demonstrated promising anti-cancer properties in preclinical in vivo studies. This guide provides a comprehensive comparison of this compound's anti-cancer efficacy against alternative treatments, supported by experimental data. It details the underlying mechanisms of action, experimental protocols, and quantitative outcomes to aid researchers in evaluating its potential as a cancer therapeutic.
Mechanisms of Action
This compound exerts its anti-cancer effects primarily through two distinct yet interconnected mechanisms: immunomodulation of the tumor microenvironment and induction of ferroptosis in cancer cells.
-
Macrophage Repolarization: this compound is taken up by tumor-associated macrophages (TAMs), which often exhibit a pro-tumoral M2 phenotype.[1][2][3][4] Within the TAMs, this compound induces a shift towards a pro-inflammatory, anti-tumoral M1 phenotype.[1] These activated M1 macrophages enhance the anti-cancer immune response by releasing pro-inflammatory cytokines and increasing their phagocytic activity against tumor cells.
-
Ferroptosis Induction: The iron released from this compound within the acidic tumor microenvironment participates in the Fenton reaction, leading to the generation of highly cytotoxic reactive oxygen species (ROS). This surge in ROS induces lipid peroxidation and subsequent iron-dependent cell death, a process known as ferroptosis, in cancer cells. Cancer cells with low expression of the iron exporter ferroportin (FPN) are particularly susceptible to this effect.
Comparative In Vivo Efficacy
The anti-cancer efficacy of this compound has been evaluated in various preclinical tumor models and compared with other iron oxide nanoparticles and standard-of-care chemotherapy.
Data Presentation
| Treatment Group | Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Survival Benefit | Citation(s) |
| This compound | Mammary Carcinoma (MMTV-PyMT) | 2.73 mg Fe/ml (local co-implantation) | 57% reduction in tumor volume at day 21 | Not Reported | |
| Ferumoxytran-10 | Mammary Carcinoma (MMTV-PyMT) | Not Specified | Significant tumor growth inhibition, comparable to this compound | Not Reported | |
| This compound | Acute Myeloid Leukemia (murine model) | 6 mg/kg (intravenous, twice weekly) | Significant reduction in leukemic blasts in peripheral blood, bone marrow, and spleen | Significant increase in median survival time (25 days vs. 17 days for saline) | |
| Cytarabine (Ara-C) | Acute Myeloid Leukemia (murine model) | 40 mg/kg (intraperitoneal, four consecutive days) | Less effective than this compound (6 mg/kg) in reducing leukemic blasts | Not Reported |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below to ensure reproducibility and facilitate further research.
Murine Mammary Carcinoma Model (MMTV-PyMT)
-
Animal Model: Female FVB/N mice are typically used.
-
Tumor Cell Implantation: 2.3 x 10⁶ MMTV-PyMT-derived cancer cells are implanted into the mammary fat pad. For local treatment studies, this compound can be co-implanted with the cancer cells at a concentration of 2.73 mg Fe/ml.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 3-4 days) using calipers.
-
Endpoint: Mice are euthanized when tumors reach a predetermined size or at the end of the study period for tissue collection and analysis.
Assessment of Macrophage Polarization
-
Tissue Collection: Tumors are harvested at specified time points (e.g., day 7, 14, and 21 post-implantation).
-
Immunofluorescence Staining: Tumor sections are stained for macrophage markers (e.g., CD11b) and M1/M2 phenotype markers (e.g., CD80 for M1, CD206 for M2).
-
Flow Cytometry: Single-cell suspensions from tumors are prepared and stained with fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD11b, F4/80) and M1/M2 markers to quantify the different macrophage populations.
Assessment of Ferroptosis In Vivo
-
Tissue Collection: Tumor tissues are collected from treated and control animals.
-
Lipid Peroxidation Analysis: Immunohistochemical staining for 4-hydroxynonenal (4-HNE), a marker of lipid peroxidation, is performed on tumor sections.
-
Mitochondrial Morphology: Transmission electron microscopy can be used to observe changes in mitochondrial morphology characteristic of ferroptosis, such as increased membrane density and reduced cristae.
Visualizations
Signaling Pathway of this compound's Anti-Cancer Action
Caption: this compound's dual mechanism of action.
Experimental Workflow for In Vivo Efficacy Assessment
Caption: In vivo assessment of this compound's efficacy.
Conclusion
This compound demonstrates significant anti-cancer efficacy in preclinical in vivo models, primarily by reprogramming the tumor immune microenvironment and inducing ferroptotic cancer cell death. Comparative studies suggest its potency is comparable to other iron oxide nanoparticles and may offer advantages over standard chemotherapy in certain contexts. The detailed protocols and data presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound for cancer treatment. Further head-to-head comparative studies with a broader range of standard-of-care chemotherapies are warranted to fully elucidate its clinical translatability.
References
- 1. FDA-approved this compound displays anti-leukaemia efficacy against cells with low ferroportin levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iron oxide nanoparticles inhibit tumour growth by inducing pro-inflammatory macrophage polarization in tumour tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Ferumoxytol Relaxivity: A Comparative Guide Across Magnetic Field Strengths
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the magnetic resonance imaging (MRI) relaxivity of Ferumoxytol, an ultrasmall superparamagnetic iron oxide (USPIO) nanoparticle, at various magnetic field strengths. The data presented is crucial for optimizing imaging protocols and understanding the performance of this contrast agent in preclinical and clinical research.
Quantitative Relaxivity Data
The longitudinal (r1) and transverse (r2) relaxivities of this compound are key parameters that dictate its contrast-enhancing properties in MRI. These values are highly dependent on the magnetic field strength of the MRI scanner and the medium in which the agent is suspended. The following table summarizes the reported r1 and r2 values for this compound at different field strengths in saline, plasma, and whole blood.
| Magnetic Field Strength (Tesla) | Medium | r1 Relaxivity (s⁻¹mM⁻¹) | r2 Relaxivity (s⁻¹mM⁻¹) | r2* Relaxivity (s⁻¹mM⁻¹) |
| 0.5 T | Not Specified | 38[1] | 83[1] | Not Reported |
| 1.5 T | Saline | 19.9 ± 2.3[2] | 60.8 ± 3.8[2] | 60.4 ± 1.3[2] |
| Plasma | 19.0 ± 1.7 | 64.9 ± 2.3 | 64.4 ± 0.3 | |
| Blood | Non-linear | Non-linear | Non-linear | |
| 3.0 T | Saline | 10.0 ± 0.3 | 62.3 ± 3.7 | 57.0 ± 3.6 |
| Plasma | 9.5 ± 0.2 | 65.2 ± 1.8 | 55.7 ± 4.4 | |
| Blood | Non-linear | Non-linear | Non-linear | |
| Saline (22°C) | 7.11 ± 0.13 | 111.74 ± 3.76 | Not Reported | |
| 7.0 T | Not Reported | Data not available in the searched literature. | Data not available in the searched literature. | Not Reported |
Note: The relaxivity of this compound in whole blood exhibits a non-linear relationship with concentration and is therefore not presented as a single value.
Field Strength Dependence of this compound Relaxivity
The relaxivity of this compound is significantly influenced by the magnetic field strength. As a general trend, the longitudinal relaxivity (r1) decreases with increasing field strength, while the transverse relaxivity (r2 and r2*) tends to increase. This behavior is a consequence of the superparamagnetic properties of the iron oxide core.
Caption: Relationship between magnetic field strength and this compound relaxivity.
Experimental Protocols for Relaxivity Measurement
The determination of r1 and r2 relaxivities of an MRI contrast agent like this compound involves a standardized experimental workflow. Below is a detailed methodology based on protocols cited in the literature.
I. Phantom Preparation
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in the desired medium (e.g., 0.9% saline, plasma, or whole blood). The concentration of iron should be accurately determined.
-
Serial Dilutions: Create a series of dilutions from the stock solution to obtain a range of concentrations. For this compound, a typical concentration range is 0.25 mM to 4.5 mM. A blank sample containing only the medium should also be prepared.
-
Phantom Assembly: Transfer each dilution into a separate, appropriately sized tube (e.g., 5 mL or 15 mL centrifuge tubes). These tubes are then arranged in a phantom holder. The phantom holder is placed within a larger container filled with water or a solution with a known T1 and T2 to ensure temperature stability and minimize susceptibility artifacts.
-
Temperature Control: The entire phantom assembly should be maintained at a physiologically relevant temperature, typically 37°C, using a water bath or the scanner's environmental control system.
II. MRI Data Acquisition
-
Scanner Setup: Position the phantom in the isocenter of the MRI scanner.
-
T1 Measurement:
-
Pulse Sequence: An inversion recovery spin-echo (IR-SE) or a fast spin-echo inversion recovery (FSE-IR) sequence is commonly used.
-
Parameters: Acquire a series of images with varying inversion times (TI). A typical range of TIs would be from 50 ms to 3000 ms, logarithmically spaced. The repetition time (TR) should be at least five times the longest expected T1 to allow for full longitudinal relaxation recovery. The echo time (TE) should be kept short to minimize T2 effects.
-
-
T2 Measurement:
-
Pulse Sequence: A multi-echo spin-echo (SE) sequence is the standard method.
-
Parameters: Acquire a series of images with multiple, incrementally increasing echo times (TE). For example, 16-32 echoes with a spacing of 10-20 ms. The repetition time (TR) should be long (e.g., > 2000 ms) to minimize T1 weighting.
-
-
T2* Measurement (Optional):
-
Pulse Sequence: A multi-echo gradient-recalled echo (GRE) sequence is used.
-
Parameters: Similar to T2 measurement, acquire images at multiple TEs.
-
III. Data Analysis
-
Region of Interest (ROI) Analysis: Draw regions of interest (ROIs) within each sample tube on the acquired images, ensuring to avoid the edges to minimize partial volume effects.
-
Relaxation Time Calculation:
-
T1: For each ROI, plot the signal intensity as a function of the inversion time (TI) and fit the data to the inversion recovery equation: SI(TI) = SI₀ * |1 - 2 * exp(-TI / T1)| to determine the T1 value.
-
T2: For each ROI, plot the signal intensity as a function of the echo time (TE) and fit the data to a mono-exponential decay function: SI(TE) = SI₀ * exp(-TE / T2) to determine the T2 value.
-
T2: A similar mono-exponential fit is used for the GRE data to calculate T2.
-
-
Relaxivity Calculation:
-
Calculate the relaxation rates R1 (1/T1) and R2 (1/T2) for each concentration.
-
Plot the relaxation rates (R1 and R2) as a function of the this compound concentration.
-
The slope of the linear regression of this plot represents the relaxivity (r1 or r2) in units of s⁻¹mM⁻¹.
-
The following diagram illustrates the experimental workflow for determining the relaxivity of this compound.
Caption: Experimental workflow for relaxivity measurement.
References
A Comparative Guide to Validating Ferumoxytol Uptake in Specific Cell Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ferumoxytol's performance in cellular uptake studies against other common alternatives. We present supporting experimental data, detailed methodologies for key validation techniques, and visual representations of relevant biological pathways and experimental workflows to aid in your research and development endeavors.
Comparative Analysis of Cellular Uptake
The selection of an agent for cellular labeling and tracking is contingent on its uptake efficiency in the target cell type. Below is a summary of quantitative data comparing the uptake of this compound with other iron-based nanoparticles and MRI contrast agents in various cell types.
| Cell Type | Agent | Concentration | Incubation Time | Uptake (pg Iron/cell) | Measurement Method | Reference |
| Mesenchymal Stem Cells (MSCs) | This compound | 100 µg/mL | Not Specified | 4.01 ± 0.18 | ICP-OES | [1] |
| Mesenchymal Stem Cells (MSCs) | Ferucarbotran | 50 µg/mL | Not Specified | 4.58 ± 0.50 | ICP-OES | [1] |
| Adipose-Derived Stem Cells (ADSCs) | This compound | 500 µg/mL | Not Specified | Significant uptake confirmed by histology | Prussian Blue Staining | |
| Macrophages (in vitro) | This compound | Not Specified | Not Specified | 4-6 fold greater than Ferumoxtran-10 | Not Specified | |
| Macrophages (in vivo) | This compound | Not Specified | Not Specified | Uptake confirmed by MRI | MRI | [2] |
| White Blood Cells (in vivo) | Gadoterate meglumine (Gd-DOTA) | Clinical Dose | Post-injection | 21–444 attogram Gd/WBC | SC-ICP-MS | [3] |
| Endothelial Cells | Gadolinium Oxide (Gd2O3) | 0.02-0.1 mM | Not Specified | 7.26–34.1 pg Gd/cell | ICP-AES | [4] |
| Macrophage Cell Lines (THP-1, HL-60, U937) | Sodium Ferric Gluconate | 10, 20, 40 µg/mL | Up to 240 min | Dose- and time-dependent increase | Colorimetric Assay |
Experimental Protocols
Accurate validation of cellular uptake requires robust and well-defined experimental protocols. Here, we provide detailed methodologies for three key techniques used to assess this compound internalization.
Prussian Blue Staining for Qualitative Iron Detection in Cultured Cells
This histochemical stain is a widely used method for the qualitative visualization of intracellular iron deposits.
Materials:
-
Cells cultured on glass coverslips or in culture plates
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Freshly prepared Perls' solution (equal parts of 20% aqueous Hydrochloric Acid and 10% aqueous Potassium Ferrocyanide)
-
Nuclear Fast Red (Kernechtrot) counterstain
-
Distilled water
-
Ethanol series (e.g., 70%, 95%, 100%) for dehydration
-
Xylene or other clearing agent
-
Mounting medium
Procedure:
-
Cell Fixation:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Incubate the fixed cells with freshly prepared Perls' solution for 20 minutes at room temperature.
-
Wash the cells thoroughly with distilled water.
-
-
Counterstaining:
-
Incubate the cells with Nuclear Fast Red solution for 5 minutes.
-
Rinse briefly with distilled water.
-
-
Dehydration and Mounting (for coverslips):
-
Dehydrate the cells through a graded ethanol series.
-
Clear the coverslips in xylene.
-
Mount the coverslips onto glass slides using a suitable mounting medium.
-
-
Visualization:
-
Observe the cells under a light microscope. Iron deposits will appear as distinct blue precipitates.
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for Quantitative Iron Analysis
ICP-MS is a highly sensitive analytical technique for quantifying the total elemental iron content within a cell population.
Materials:
-
Cultured cells treated with this compound
-
PBS
-
Trypsin-EDTA or cell scraper
-
Centrifuge tubes
-
Concentrated nitric acid (trace metal grade)
-
Hydrogen peroxide (30%, trace metal grade)
-
Inductively Coupled Plasma - Mass Spectrometer
Procedure:
-
Cell Harvesting and Lysis:
-
Wash the cells three times with PBS to remove any unbound this compound.
-
Harvest the cells using trypsin-EDTA or a cell scraper.
-
Count the cells to normalize the iron content per cell.
-
Pellet the cells by centrifugation.
-
Lyse the cell pellet with concentrated nitric acid (and optionally, hydrogen peroxide) and heat until the sample is completely digested.
-
-
Sample Preparation for ICP-MS:
-
Dilute the digested sample to the desired volume with ultrapure water to a final acid concentration of approximately 2-5%.
-
Prepare a series of iron standards of known concentrations in the same acid matrix.
-
-
ICP-MS Analysis:
-
Analyze the samples and standards using the ICP-MS instrument.
-
Generate a calibration curve from the standards.
-
Determine the iron concentration in the samples based on the calibration curve.
-
Calculate the average iron content per cell using the initial cell count.
-
Flow Cytometry for High-Throughput Analysis of Fluorescently-Labeled this compound Uptake
Flow cytometry allows for the rapid, quantitative analysis of fluorescently-labeled this compound uptake on a single-cell basis. This compound can be conjugated to a fluorophore such as FITC for this purpose.
Materials:
-
Cells treated with fluorescently-labeled this compound
-
PBS
-
Trypsin-EDTA
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Wash the cells three times with cold PBS to remove unbound fluorescent this compound.
-
Harvest the cells using trypsin-EDTA.
-
Resuspend the cells in cold PBS at a concentration of approximately 1x10^6 cells/mL.
-
Transfer the cell suspension to flow cytometry tubes.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorophore.
-
Gate on the single-cell population using forward and side scatter to exclude debris and cell aggregates.
-
Measure the fluorescence intensity of the gated cell population.
-
Use an untreated cell population as a negative control to set the background fluorescence.
-
-
Data Analysis:
-
Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity of the positive population. This provides a measure of both the efficiency and the amount of this compound uptake.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental steps can significantly aid in understanding and execution. The following diagrams were created using Graphviz (DOT language).
Caption: Experimental workflow for validating this compound uptake.
Caption: this compound uptake pathway in macrophages.
Caption: Pinocytosis pathway for gadolinium agents.
References
- 1. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 2. Gold Nanoparticle Uptake in Tumor Cells: Quantification and Size Distribution by sp-ICPMS [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Class A1 scavenger receptors in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ferumoxytol and Iron Sucrose for Intravenous Iron Replacement Therapy
This guide provides a detailed comparison of two intravenous (IV) iron formulations, ferumoxytol and iron sucrose, intended for researchers, scientists, and drug development professionals. The analysis is based on data from head-to-head clinical trials and physicochemical studies, focusing on efficacy, safety, and molecular characteristics.
Executive Summary
This compound and iron sucrose are both effective treatments for iron deficiency anemia (IDA), particularly in patients with chronic kidney disease (CKD) or those who cannot tolerate oral iron. Clinical data show that this compound is non-inferior, and in some cases superior, to iron sucrose in raising hemoglobin levels. A key practical difference is the dosing regimen: a full therapeutic course of this compound can be administered in two doses, compared to five or more doses for iron sucrose. While both are generally well-tolerated, safety profiles show some differences in the incidence of adverse events. Physicochemically, this compound is a larger, more stable complex with lower free iron release compared to iron sucrose.
Data Presentation: Physicochemical and Clinical Properties
The following tables summarize the key quantitative data comparing the two agents.
Table 1: Comparative Physicochemical Properties
| Property | This compound | Iron Sucrose | Citation(s) |
| Molecular Weight | ~731 kDa | 34 - 60 kDa | [1][2] |
| Iron Core Structure | Maghemite (γ-Fe₂O₃) | Akaganeite (β-FeOOH) | [3][4] |
| Carbohydrate Shell | Carboxymethyl-dextran | Sucrose | |
| Catalytic Iron Release | Lower | Higher |
Table 2: Comparative Efficacy in Clinical Trials
| Endpoint | This compound | Iron Sucrose | Patient Population & Study Details | Citation(s) |
| Mean Hgb Increase from Baseline to Week 5 | 0.8 g/dL | 0.7 g/dL | CKD patients (dialysis & non-dialysis). Randomized, open-label trial (N=162). | |
| Mean Hgb Increase from Baseline to Week 5 | 2.7 g/dL | 2.4 g/dL | IDA patients with unsatisfactory oral iron therapy (N=605). Randomized, open-label trial. | |
| Proportion of Patients with Hgb Increase ≥2 g/dL | 84.0% | 81.4% | IDA patients with unsatisfactory oral iron therapy (N=605). | |
| Mean Increase in TSAT from Baseline to Week 5 | 14.5% | 10.6% | IDA patients with unsatisfactory oral iron therapy (N=605). | |
| Median Time to Hgb Increase ≥2 g/dL | 16 days | 22 days | IDA patients with unsatisfactory oral iron therapy (N=605). |
Table 3: Comparative Safety in Clinical Trials
| Adverse Event (AE) | This compound (%) | Iron Sucrose (%) | Patient Population & Study Details | Citation(s) |
| Overall AEs | 48% | 65% | CKD patients (N=162). | |
| Treatment-Related AEs | 10% | 16% | CKD patients (N=162). | |
| Serious AEs | 9% | 7% | CKD patients (N=162). | |
| AEs Leading to Discontinuation | 1% | 5% | CKD patients (N=162). | |
| AEs of Special Interest (Hypotension/Hypersensitivity) | 2.7% | 5.0% | IDA patients with unsatisfactory oral iron therapy (N=605). |
Mandatory Visualizations
The following diagrams illustrate the metabolic pathways, a typical experimental workflow for comparative studies, and the logical structure of the comparison.
References
Navigating the In Vivo Journey of Ferumoxytol: A Comparative Guide to its Long-Term Fate
For researchers, scientists, and drug development professionals, understanding the long-term in vivo fate of nanoparticles is paramount for advancing safe and effective nanomedicines. This guide provides a comprehensive evaluation of Ferumoxytol, an FDA-approved iron oxide nanoparticle, comparing its performance with other iron-based contrast agents and detailing the experimental methodologies used to assess its biodistribution, metabolism, and clearance.
This compound, a superparamagnetic iron oxide nanoparticle coated with a carbohydrate shell, is clinically used for the treatment of iron deficiency anemia. Its unique magnetic properties also make it a valuable contrast agent for magnetic resonance imaging (MRI). This guide delves into the extensive preclinical and clinical research that elucidates the long-term behavior of this compound nanoparticles within a biological system, offering a comparative perspective against other iron oxide-based agents.
Biodistribution and Clearance: A Tale of Macrophage-Mediated Metabolism
Following intravenous administration, this compound nanoparticles exhibit a prolonged blood circulation time, with a half-life of approximately 15 hours in humans.[1][2] This extended circulation is attributed to their hydrophilic carbohydrate coating, which minimizes opsonization and subsequent rapid clearance by the mononuclear phagocyte system (MPS), also known as the reticuloendothelial system (RES).
Ultimately, this compound nanoparticles are primarily cleared from circulation by macrophages of the RES, predominantly in the liver, spleen, and bone marrow.[3] Once internalized by macrophages, the iron oxide core is metabolized within lysosomes. The carbohydrate coating is broken down, and the iron is incorporated into the body's natural iron stores, where it can be utilized for hemoglobin synthesis and other physiological processes.[2] This metabolic pathway minimizes the risk of long-term iron accumulation and toxicity.
The following table summarizes the key pharmacokinetic and biodistribution parameters of this compound compared to other intravenous iron preparations.
| Parameter | This compound | Iron Dextran (Low Molecular Weight) | Sodium Ferric Gluconate | Iron Sucrose |
| Molecular Weight (kDa) | 731 | > Iron Sucrose & Sodium Ferric Gluconate | < Iron Dextran | < Iron Dextran |
| Blood Half-Life | ~15 hours | Variable | Shorter than this compound | Shorter than this compound |
| Primary Clearance Route | Reticuloendothelial System (Liver, Spleen, Bone Marrow) | Reticuloendothelial System | Reticuloendothelial System | Reticuloendothelial System |
| Tendency to Release Free Iron | Minimal | Higher than this compound | Highest | Higher than this compound |
Table 1: Comparative physicochemical and pharmacokinetic properties of intravenous iron preparations. Data compiled from multiple sources.[4]
Comparative Performance with Other Iron Oxide Nanoparticles
This compound is often compared with other iron oxide nanoparticles, such as Ferucarbotran, for diagnostic imaging applications. Studies have shown that while both agents are effective MRI contrast agents, they exhibit different physicochemical properties and in vivo behavior.
| Property | This compound | Ferucarbotran | SPIONDex |
| Hydrodynamic Size (nm) | 38 | 59 | 35 |
| Surface Charge (mV) | -40 | -35 | -4 |
| In Vivo Clearance | Slower | Slower | Faster |
| Biocompatibility | Good | Associated with some adverse events | Superior in vitro cyto-, hemo-, and immunocompatibility |
Table 2: Comparison of physicochemical and in vivo properties of different iron oxide-based contrast agents. Data from a comparative study.
Experimental Protocols: Tracking the In Vivo Fate
A variety of experimental techniques are employed to evaluate the long-term fate of this compound nanoparticles. A cornerstone of this research is the use of in vivo imaging, particularly MRI, to non-invasively track the biodistribution and clearance of the nanoparticles over time.
In Vivo MRI Tracking of this compound-Labeled Cells
This protocol outlines the general steps for labeling cells with this compound and tracking them in vivo using MRI. This technique is crucial for cell-based therapies to monitor the migration and engraftment of transplanted cells.
Materials:
-
This compound (e.g., Feraheme®)
-
Transfection agent (e.g., protamine sulfate, heparin)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Animal model (e.g., mouse, rat)
-
MRI scanner and appropriate imaging coils
Procedure:
-
Cell Labeling:
-
Prepare a labeling solution by complexing this compound with a transfection agent in serum-free cell culture medium. The optimal concentrations of this compound and the transfection agent need to be determined for each cell type to ensure efficient labeling without compromising cell viability.
-
Incubate the target cells with the labeling medium for a specified period (e.g., 4-24 hours).
-
Wash the cells thoroughly with PBS to remove any unbound this compound complexes.
-
-
Cell Transplantation:
-
Resuspend the labeled cells in a suitable vehicle for injection.
-
Administer the labeled cells to the animal model via the desired route (e.g., intravenous, intracerebral, intra-articular).
-
-
In Vivo MRI:
-
Acquire MRI scans of the animal at various time points post-transplantation (e.g., 24 hours, 48 hours, 1 week, 4 weeks).
-
Use T2 or T2*-weighted imaging sequences, as the iron oxide core of this compound causes a signal decrease (hypointensity) in these images, allowing for the visualization of the labeled cells.
-
-
Histological Validation:
-
At the end of the study, euthanize the animals and collect tissues of interest.
-
Perform histological staining (e.g., Prussian blue) to confirm the presence of iron within the tissues and co-localize it with the transplanted cells.
-
Visualizing the In Vivo Journey
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows involved in the in vivo fate of this compound nanoparticles.
Caption: Biodistribution and clearance pathway of this compound.
Caption: Intracellular processing of this compound by macrophages.
Caption: Experimental workflow for in vivo cell tracking.
References
- 1. Magnetic resonance imaging tracking of this compound-labeled human neural stem cells: studies leading to clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Repurposing this compound: Diagnostic and therapeutic applications of an FDA-approved nanoparticle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-Enhanced Magnetic Resonance Imaging in Late-Stage CKD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physicochemical properties of this compound, a new intravenous iron preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Ferumoxytol: A Guide for Laboratory Professionals
Introduction
Ferumoxytol is a superparamagnetic iron oxide nanoparticle formulation used for the treatment of iron deficiency anemia.[1] As with all pharmaceutical compounds, proper handling and disposal are paramount to ensure personnel safety and environmental protection. This document provides essential safety and logistical information, including operational and disposal plans for this compound in a laboratory or research setting. The following procedures are based on safety data sheets and general pharmaceutical waste disposal regulations.
Regulatory Framework
The disposal of pharmaceutical waste in the United States is regulated by several bodies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[2][3] Many states also have their own, sometimes more stringent, regulations.[2] It is crucial to be aware of and compliant with all applicable federal, state, and local regulations.
Hazard Identification and Personal Protective Equipment
While one Safety Data Sheet (SDS) states that this compound is not classified as a hazardous substance or mixture, another indicates it may have reproductive toxicity.[4] Therefore, it is essential to handle it with care, utilizing appropriate personal protective equipment (PPE) to avoid contact with skin and eyes and to prevent inhalation of any aerosols.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Body Part | Protection | Standard/Specification |
| Eyes/Face | Tightly fitting safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US) |
| Hands | Chemical impermeable gloves | Must satisfy EU Directive 89/686/EEC and EN 374 |
| Body | Protective clothing; fire/flame resistant and impervious clothing | - |
| Respiratory | Full-face respirator | If exposure limits are exceeded or irritation occurs |
Data sourced from this compound Safety Data Sheet.
Spill Management Protocol
In the event of a this compound spill, the following steps should be taken to ensure safety and proper cleanup:
-
Evacuate and Secure the Area: Evacuate personnel to a safe area, keeping people away from and upwind of the spill. Remove all sources of ignition.
-
Ventilate the Area: Ensure adequate ventilation.
-
Don Appropriate PPE: Wear the personal protective equipment outlined in Table 1.
-
Contain the Spill: For small spills, soak up the material with an absorbent material like paper towels. For large spills, cordon off the area and prevent the material from spreading. Do not let the chemical enter drains.
-
Collect the Waste: Collect the spilled material, absorbent, and rinse water into suitable, closed containers for disposal. Use non-sparking, explosion-proof tools and equipment.
-
Decontaminate the Area: Decontaminate the spill area twice.
-
Dispose of Waste: Dispose of the collected material in accordance with appropriate laws and regulations.
This compound Disposal Procedures
Unused this compound and its packaging must be disposed of properly to prevent environmental contamination and potential harm.
1. Disposal of Unused this compound Solution:
-
Do Not Drain Dispose: Do not discharge this compound into the environment or let it enter drains. The EPA's Subpart P regulations for healthcare facilities prohibit the flushing of hazardous waste pharmaceuticals. While this compound may not be formally classified as hazardous, it is best practice to avoid drain disposal for all pharmaceuticals.
-
Licensed Chemical Destruction: The recommended method for disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. This is the most common method for treating pharmaceutical waste.
-
Waste Manifest: When preparing for disposal by a licensed contractor, a hazardous waste manifest may be required by the EPA and the Department of Transportation. This document tracks the waste from generation to disposal.
2. Disposal of Empty Vials and Packaging:
-
Vial Disposal: Discard any unused portion of the vial. Empty vials and containers can be triple-rinsed (or the equivalent). The collected rinse water should be disposed of with the unused this compound solution.
-
Recycling and Landfill: After rinsing, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill. Alternatively, rinsed containers may be offered for recycling or reconditioning. Combustible packaging materials can be disposed of through controlled incineration.
-
Remove Personal Information: Before disposing of any packaging, ensure all identifying information on the prescription label is scratched out to make it unreadable.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.
Caption: this compound Disposal Workflow Diagram.
Experimental Protocols
The provided information from safety data sheets and regulatory guidelines outlines procedural steps for disposal rather than detailing specific experimental protocols for the degradation or neutralization of this compound. For research purposes involving the breakdown or analysis of this compound waste, specific experimental designs would need to be developed based on the principles of analytical and environmental chemistry.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
